Product packaging for 3-Phenyl indoline hydrochloride(Cat. No.:CAS No. 62236-20-8)

3-Phenyl indoline hydrochloride

Cat. No.: B8527621
CAS No.: 62236-20-8
M. Wt: 231.72 g/mol
InChI Key: LSIOQDJIDMYHBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Phenyl indoline hydrochloride is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The indoline structure, which is a partially saturated derivative of indole, is a privileged pharmacophore in the development of bioactive molecules. This compound serves as a versatile building block for the synthesis of more complex structures, particularly through palladium-catalyzed direct arylation reactions, which are efficient methods for C-H functionalization . While specific pharmacological data for this compound is limited, research on closely related 3-phenyl indole analogs reveals promising biological activities. These structurally similar compounds have demonstrated notable antimycobacterial properties, showing activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains, with one study identifying a lead compound with a Minimum Inhibitory Concentration (MIC) of 8.4 µM and a favorable cytotoxicity profile . Furthermore, other indoline hydrochloride salts have been documented to possess analgesic activity, highlighting the therapeutic potential of this chemical class . The intrinsic properties of the indoline and indole cores, such as their ability to interact with diverse biological targets, make them invaluable scaffolds for researchers exploring new treatments for infectious diseases, cancer, and central nervous system disorders . This product is intended for research and development purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14ClN B8527621 3-Phenyl indoline hydrochloride CAS No. 62236-20-8

Properties

CAS No.

62236-20-8

Molecular Formula

C14H14ClN

Molecular Weight

231.72 g/mol

IUPAC Name

3-phenyl-2,3-dihydro-1H-indole;hydrochloride

InChI

InChI=1S/C14H13N.ClH/c1-2-6-11(7-3-1)13-10-15-14-9-5-4-8-12(13)14;/h1-9,13,15H,10H2;1H

InChI Key

LSIOQDJIDMYHBF-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2N1)C3=CC=CC=C3.Cl

Origin of Product

United States

Foundational & Exploratory

Synthesis of 3-Phenylindoline Hydrochloride from 3-Phenylindole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for the preparation of 3-phenylindoline hydrochloride, a valuable scaffold in medicinal chemistry, starting from 3-phenylindole. This document details various reduction methods, including established protocols and relevant quantitative data, to assist researchers in the selection and implementation of the most suitable synthetic route for their specific needs.

Introduction

3-Phenylindoline and its derivatives are important structural motifs found in a wide range of biologically active compounds. The synthesis of these molecules is a key step in the development of new therapeutic agents. This guide focuses on the direct reduction of the readily available starting material, 3-phenylindole, to afford 3-phenylindoline, and its subsequent conversion to the hydrochloride salt. The primary reduction methods discussed are chemical reduction using zinc dust, catalytic hydrogenation, and reduction with sodium cyanoborohydride.

Characterization of 3-Phenylindole

A comprehensive understanding of the starting material is crucial for monitoring reaction progress and confirming the identity of the final product. Spectroscopic data for 3-phenylindole is provided below for reference.

Spectroscopic Data for 3-Phenylindole
¹H-NMR (400 MHz, CDCl₃) δ (ppm)8.20 (1H, bs), 7.95 (1H, d, J = 8.0 Hz), 7.67 (2H, dt, J = 8.0, 1.5 Hz), 7.48–7.39 (3H, m), 7.36 (1H, d, J = 2.5 Hz), 7.32–7.16 (3H, m)[1]
¹³C-NMR (101 MHz, CDCl₃) δ (ppm)136.7, 135.6, 128.7 (2C), 127.5 (2C), 125.9, 125.8, 122.4, 121.7, 120.3, 119.8, 118.4, 111.4[1]
Mass Spectrum (ESI-MS) m/zcalcd. for C₁₄H₁₀N [M − H]⁻: 192.0819; found: 192.0834[1]
Appearance White solid[1]
Melting Point 82–85 °C[1]

Synthetic Methodologies for the Reduction of 3-Phenylindole

The conversion of 3-phenylindole to 3-phenylindoline involves the reduction of the C2-C3 double bond of the indole ring. Several methods have been established to achieve this transformation, each with its own advantages and disadvantages in terms of yield, selectivity, and experimental conditions.

Method 1: Reduction with Zinc Dust in Hydrochloric Acid

This classical method provides a straightforward and cost-effective route to 3-phenylindoline. The reaction proceeds via a dissolving metal reduction mechanism.

Experimental Protocol:

  • Suspend 1.3 g of 3-phenylindole in 100 ml of 20% aqueous hydrochloric acid.

  • Heat the mixture to 60°C with vigorous stirring.

  • Add 20 g of zinc dust in small portions over a period of 45 minutes.

  • After the addition of zinc dust is complete, heat the reaction mixture to 100°C and maintain this temperature for one hour.

  • Filter the hot reaction mixture and cool the filtrate to room temperature.

  • Wash the filtrate with ether.

  • Basify the aqueous layer with 50% aqueous sodium hydroxide.

  • Extract the product with ether.

  • Purify the crude product by column chromatography on silica gel to obtain 3-phenylindoline.[2]

Quantitative Data:

ParameterValueReference
Starting Material1.3 g of 3-phenylindole[2]
Product0.8 g of 3-phenylindoline[2]
Yield ~62% Calculated
Appearance of ProductYellow viscous oil[2]
Method 2: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and often high-yielding method for the reduction of double bonds. For the reduction of indoles, various catalysts and conditions can be employed. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation.

Representative Experimental Protocol:

Note: This is a representative protocol based on general procedures for indole hydrogenation. Optimization may be required for this specific substrate.

  • In a hydrogenation vessel, dissolve 3-phenylindole in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Pd/C (typically 5-10 mol% of the substrate).

  • Pressurize the vessel with hydrogen gas (typically 1-5 atm).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC or GC-MS is recommended).

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 3-phenylindoline.

Quantitative Data (for related substituted indoles):

SubstrateCatalyst SystemYieldReference
Unprotected 3-substituted indolesPalladium-catalyzed asymmetric hydrogenationExcellent yields (up to 99%)
Various substituted indolesPt/C, p-toluenesulfonic acid, waterExcellent yields

The use of a catalyst poison, such as diphenylsulfide, can be employed to increase the chemoselectivity of the hydrogenation and prevent over-reduction or debenzylation in more complex molecules.[3][4]

Method 3: Reduction with Sodium Cyanoborohydride

Sodium cyanoborohydride (NaBH₃CN) is a mild and selective reducing agent, particularly effective for the reduction of iminium ions.[5] In an acidic medium, the indole ring can be protonated to form an indoleninium ion, which is then susceptible to hydride attack.

Proposed Experimental Protocol:

Note: This is a proposed protocol based on the known reactivity of NaBH₃CN. Optimization will be necessary.

  • Dissolve 3-phenylindole in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Add sodium cyanoborohydride portion-wise with stirring.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Basify the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data:

Synthesis of 3-Phenylindoline Hydrochloride

The final step in the synthesis is the formation of the hydrochloride salt, which often improves the stability and handling properties of the amine product.

General Experimental Protocol:

  • Dissolve the purified 3-phenylindoline free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration.

  • Wash the solid with a small amount of the cold anhydrous solvent.

  • Dry the 3-phenylindoline hydrochloride product under vacuum.

Workflow and Pathway Diagrams

The following diagrams illustrate the overall synthetic workflow and the proposed mechanistic pathway for the sodium cyanoborohydride reduction.

Synthesis_Workflow Start 3-Phenylindole Reduction Reduction Method (Zn/HCl, Catalytic H₂, or NaBH₃CN/AcOH) Start->Reduction Product_Base 3-Phenylindoline (Free Base) Reduction->Product_Base Purification Purification (Column Chromatography) Product_Base->Purification Salt_Formation Salt Formation (HCl) Purification->Salt_Formation Final_Product 3-Phenylindoline Hydrochloride Salt_Formation->Final_Product

Figure 1: Overall synthetic workflow for 3-phenylindoline hydrochloride.

NaBH3CN_Mechanism Indole 3-Phenylindole C₁₄H₁₁N Protonation Protonation + H⁺ (from AcOH) Indole->Protonation Indoleninium Indoleninium Ion C₁₄H₁₂N⁺ Protonation->Indoleninium Hydride_Attack Hydride Attack + H⁻ (from NaBH₃CN) Indoleninium->Hydride_Attack Indoline 3-Phenylindoline C₁₄H₁₃N Hydride_Attack->Indoline

Figure 2: Proposed mechanism for NaBH₃CN reduction of 3-phenylindole.

Conclusion

This guide provides detailed experimental protocols and comparative data for the synthesis of 3-phenylindoline hydrochloride from 3-phenylindole. The choice of reduction methodology will depend on the specific requirements of the researcher, including desired yield, purity, cost, and available equipment. The zinc dust/HCl method is a robust and classical approach, while catalytic hydrogenation offers potentially higher yields and cleaner reactions. The sodium cyanoborohydride method presents a milder alternative, though it may require more optimization. The subsequent conversion to the hydrochloride salt is a standard and straightforward procedure. This information is intended to serve as a valuable resource for scientists and professionals engaged in the synthesis and development of novel indole-based compounds.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Phenylindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylindoline hydrochloride is a heterocyclic amine salt with a core structure that is a recurring motif in a variety of biologically active compounds. The indoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Phenylindoline hydrochloride, detailed experimental protocols for their determination, and an exploration of the potential biological signaling pathways it may influence. This document is intended to serve as a valuable resource for researchers and professionals involved in the design, synthesis, and evaluation of novel therapeutic agents.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for 3-Phenylindoline hydrochloride is not extensively available in the public domain, the following table summarizes the known properties of the parent compound, 3-phenylindoline, and provides estimated values for the hydrochloride salt based on the general effects of salt formation on amines.

Property3-Phenylindoline3-Phenylindoline Hydrochloride (Estimated)Reference
Molecular Formula C₁₄H₁₃NC₁₄H₁₄ClN[1]
Molecular Weight 195.26 g/mol 231.72 g/mol [1]
Appearance Yellow viscous oilExpected to be a solid[2]
Melting Point Not availableExpected to be significantly higher than the free base-
Boiling Point Not availableNot applicable (decomposes)-
Solubility Poorly soluble in water; soluble in organic solvents like ether.[2]Expected to have increased aqueous solubility and lower solubility in non-polar organic solvents.-
pKa Not availableEstimated to be in the range of 4-5 for the protonated amine.-
logP 3.4 (Predicted for 3-phenylindoline)Expected to be lower than the free base due to increased hydrophilicity.[1]

Note: The properties for 3-Phenylindoline hydrochloride are estimations based on the known behavior of amine salts. Experimental verification is highly recommended.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate characterization of any compound. The following sections outline the methodologies for the synthesis of 3-Phenylindoline hydrochloride and the determination of its key physicochemical properties.

Synthesis of 3-Phenylindoline Hydrochloride

The synthesis of 3-Phenylindoline hydrochloride is a two-step process involving the reduction of 3-phenylindole to 3-phenylindoline, followed by the formation of the hydrochloride salt.

Step 1: Synthesis of 3-Phenylindoline [2]

  • Reduction of 3-Phenylindole: 1.3 g of 3-phenylindole is suspended in 100 ml of 20% aqueous hydrochloric acid.

  • The mixture is heated to 60°C with vigorous stirring.

  • 20 g of zinc dust is added in small portions over a period of 45 minutes.

  • After the addition of zinc dust is complete, the reaction mixture is heated to 100°C and maintained at this temperature for one hour.

  • The hot reaction mixture is filtered to remove unreacted zinc and other solid impurities.

  • The filtrate is cooled to room temperature and washed with ether to remove any non-polar impurities.

  • Basification and Extraction: The aqueous layer is then basified with a 50% aqueous sodium hydroxide solution until a basic pH is achieved.

  • The product, 3-phenylindoline, is extracted from the basic aqueous layer using diethyl ether.

  • Purification: The combined ether extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 3-phenylindoline as a yellow viscous oil.[2]

Step 2: Formation of 3-Phenylindoline Hydrochloride

  • Salt Formation: The purified 3-phenylindoline oil is dissolved in a minimal amount of a suitable organic solvent (e.g., diethyl ether or isopropanol).

  • A solution of hydrochloric acid in the same solvent (or gaseous hydrogen chloride) is added dropwise with stirring until precipitation is complete.

  • Isolation and Purification: The resulting solid, 3-Phenylindoline hydrochloride, is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum.

G cluster_synthesis Synthesis of 3-Phenylindoline Hydrochloride 3-Phenylindole 3-Phenylindole Reduction (Zn/HCl) Reduction (Zn/HCl) 3-Phenylindoline 3-Phenylindoline HCl HCl 3-Phenylindoline Hydrochloride 3-Phenylindoline Hydrochloride

Determination of Physicochemical Properties

The following are general protocols that can be adapted for the experimental determination of the physicochemical properties of 3-Phenylindoline hydrochloride.

Melting Point Determination:

  • A small amount of the dried 3-Phenylindoline hydrochloride powder is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is raised slowly, and the range at which the substance melts is recorded.

Solubility Determination:

  • A known amount of 3-Phenylindoline hydrochloride is added to a fixed volume of a solvent (e.g., water, ethanol, dichloromethane) at a specific temperature.

  • The mixture is stirred or agitated for a set period to ensure equilibrium is reached.

  • The solution is filtered to remove any undissolved solid.

  • The concentration of the dissolved solute in the filtrate is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

pKa Determination:

  • A solution of 3-Phenylindoline hydrochloride of known concentration is prepared in water or a mixed solvent system.

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

logP (Octanol-Water Partition Coefficient) Determination:

  • A solution of 3-Phenylindoline hydrochloride is prepared in a biphasic system of n-octanol and water.

  • The mixture is shaken vigorously to allow for the partitioning of the solute between the two phases.

  • The phases are separated by centrifugation.

  • The concentration of the solute in each phase is determined by a suitable analytical method.

  • The logP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

G cluster_workflow Physicochemical Property Determination Workflow Sample 3-Phenylindoline HCl Melting Point Melting Point Solubility Solubility pKa pKa logP logP Data Analysis Data Analysis

Potential Signaling Pathways and Mechanism of Action

While the specific biological targets and signaling pathways of 3-Phenylindoline hydrochloride have not been definitively elucidated, the broader class of phenylindole derivatives has been shown to exhibit a range of biological activities, suggesting potential mechanisms of action. These activities include anti-inflammatory, and antimycobacterial effects.[3]

Anti-inflammatory Activity:

Some 2-phenylindole derivatives have been reported to inhibit the production of nitric oxide (NO) and the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. Inhibition of this pathway could be a potential mechanism for the anti-inflammatory effects of phenylindoline derivatives.

Antimycobacterial Activity:

Certain 3-phenyl-1H-indole derivatives have demonstrated activity against Mycobacterium tuberculosis.[3] While the exact mechanism is not fully understood, it is plausible that these compounds could inhibit essential enzymes in the bacterial cell wall synthesis or other vital metabolic pathways.

G cluster_pathway Potential Mechanism of Action for Phenylindoline Derivatives Phenylindoline Derivative Phenylindoline Derivative NF-κB Pathway NF-κB Pathway Inflammatory Response Inflammatory Response Bacterial Enzyme Bacterial Enzyme Bacterial Growth Inhibition Bacterial Growth Inhibition

Conclusion

3-Phenylindoline hydrochloride represents a compound of interest for further investigation in drug discovery and development. This guide has provided a summary of its core physicochemical properties, detailed experimental protocols for their determination, and an overview of potential biological mechanisms of action based on related structures. The provided information aims to facilitate future research and a deeper understanding of this and similar molecules. It is important to reiterate that the data for the hydrochloride salt are largely extrapolated, and experimental validation is crucial for any research and development program.

References

3-Phenylindoline hydrochloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylindoline hydrochloride is a heterocyclic amine, the hydrochloride salt of 3-phenylindoline. The indoline (dihydroindole) scaffold is a common motif in pharmacologically active compounds. The addition of a phenyl group at the 3-position and the formation of a hydrochloride salt can significantly influence the compound's chemical properties and biological activity. This technical guide aims to provide a comprehensive overview of 3-Phenylindoline hydrochloride, focusing on its chemical properties, synthesis, and potential biological significance. Due to the limited availability of direct studies on 3-Phenylindoline hydrochloride, this guide also draws upon information on the closely related and more extensively studied compound, 3-phenylindole.

Chemical and Physical Data

A definitive CAS number for 3-Phenylindoline hydrochloride could not be identified in publicly available databases. However, the properties of the parent compound, 3-phenylindoline, and the related precursor, 3-phenylindole, are well-documented.

Property3-Phenylindole3-Phenylindoline3-Phenylindoline Hydrochloride
CAS Number 1504-16-1[1][2][3]Not readily availableNot readily available
Molecular Formula C₁₄H₁₁N[1][4][5]C₁₄H₁₃NC₁₄H₁₄ClN
Molecular Weight 193.24 g/mol [1][5]195.26 g/mol 231.72 g/mol
Appearance Off-white to yellow solid[6]Yellow viscous oil[7]Not readily available

Note: The molecular weight for 3-Phenylindoline and its hydrochloride salt are calculated based on the molecular formula, as experimental data is not widely available.

Experimental Protocols

Synthesis of 3-Phenylindoline

A common method for the synthesis of 3-phenylindoline is through the reduction of 3-phenylindole.

Experimental Protocol: Reduction of 3-Phenylindole to 3-Phenylindoline [7]

  • Suspension: Suspend 1.3 g of 3-phenylindole in 100 ml of 20% aqueous hydrochloric acid.

  • Heating and Addition of Reducing Agent: Heat the mixture to 60°C with vigorous stirring. Add 20 g of zinc dust in small portions over a period of 45 minutes.

  • Completion of Reaction: After the addition of zinc dust is complete, heat the reaction mixture to 100°C and maintain this temperature for one hour.

  • Filtration and Extraction: Filter the hot reaction mixture and cool the filtrate to room temperature. Wash the filtrate with ether.

  • Basification and Isolation: Basify the aqueous layer with 50% aqueous sodium hydroxide. Extract the desired 3-phenylindoline product with ether.

  • Purification: Purify the extracted product by column chromatography using silica gel to obtain 3-phenylindoline as a yellow viscous oil (yield: 0.8 g).

To obtain 3-Phenylindoline hydrochloride, the synthesized 3-phenylindoline free base can be dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrogen chloride in the same or a miscible solvent, leading to the precipitation of the hydrochloride salt.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathways of 3-Phenylindoline hydrochloride are scarce, the broader class of indole and indoline derivatives has been the subject of extensive research in drug discovery. Indole-containing compounds are known to interact with a variety of biological targets and modulate numerous signaling pathways.

Derivatives of the related 2-phenylindole have been investigated for their anti-inflammatory activity through the inhibition of nitric oxide synthase and NF-κB signaling. The general class of indole compounds has also been studied for its ability to modulate the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer biology.

Given the structural similarity, it is plausible that 3-phenylindoline and its derivatives could exhibit interesting biological activities. Further research is warranted to explore its pharmacological profile and potential therapeutic applications.

Logical Workflow for Synthesis

The synthesis of 3-Phenylindoline hydrochloride typically follows a two-step process starting from the more readily available 3-phenylindole.

G A 3-Phenylindole B Reduction (e.g., Zn/HCl) A->B Step 1 C 3-Phenylindoline (Free Base) B->C D Acidification (HCl) C->D Step 2 E 3-Phenylindoline Hydrochloride D->E

Caption: Synthetic workflow from 3-phenylindole to 3-phenylindoline hydrochloride.

References

Spectral Data of 3-Phenylindoline Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Due to the scarcity of published data for 3-phenylindoline hydrochloride, this document will leverage available information for 3-phenylindole to infer the probable spectral features of its indoline counterpart. The key structural difference is the saturation of the C2-C3 double bond in the indoline ring, which will significantly influence the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Predicted Spectral Data

The following tables summarize the predicted and observed spectral data for 3-phenylindoline hydrochloride and the closely related 3-phenylindole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of 3-phenylindoline hydrochloride is expected to show signals corresponding to the protons on the indoline and phenyl rings. Key differences from 3-phenylindole would be the absence of the characteristic NH proton signal of the indole ring (unless the hydrochloride protonates the nitrogen) and the presence of aliphatic protons in the five-membered ring.

Table 1: Predicted ¹H NMR Data for 3-Phenylindoline Hydrochloride and Observed Data for 3-Phenylindole

Proton Predicted Chemical Shift (δ) for 3-Phenylindoline Hydrochloride (ppm) Observed Chemical Shift (δ) for 3-Phenylindole (ppm) Multiplicity
NH (Indoline)Dependent on protonation state and solvent~8.1Broad singlet
Aromatic (Phenyl & Benzene ring of Indoline)7.0 - 7.67.1 - 7.9Multiplets
H-2 (Indoline)~3.0 - 3.5-Multiplet
H-3 (Indoline)~4.0 - 4.5-Multiplet

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will reflect the carbon framework of the molecule. The most notable difference compared to 3-phenylindole will be the upfield shift of the C2 and C3 signals due to their aliphatic nature in the indoline structure.

Table 2: Predicted ¹³C NMR Data for 3-Phenylindoline Hydrochloride and Observed Data for 3-Phenylindole

Carbon Predicted Chemical Shift (δ) for 3-Phenylindoline Hydrochloride (ppm) Observed Chemical Shift (δ) for 3-Phenylindole (ppm)
Aromatic (Phenyl & Benzene ring of Indoline)110 - 150111 - 143
C-2 (Indoline)~50 - 60~122
C-3 (Indoline)~40 - 50~118
C-3a (Indoline)~140 - 150~126
C-7a (Indoline)~130 - 140~136
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The hydrochloride salt will likely show a broad absorption band for the N-H⁺ stretching vibration.

Table 3: Predicted IR Absorption Bands for 3-Phenylindoline Hydrochloride

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H⁺ Stretch (Hydrochloride)2400 - 2800Broad, Strong
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 2960Medium
C=C Stretch (Aromatic)1450 - 1600Medium to Strong
C-N Stretch1200 - 1350Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For 3-phenylindoline hydrochloride, the base peak in the mass spectrum would likely correspond to the 3-phenylindoline cation after the loss of HCl.

Table 4: Predicted Mass Spectrometry Data for 3-Phenylindoline Hydrochloride

Ion Predicted m/z Description
[M]⁺ (3-Phenylindoline)195.10Molecular ion of the free base
[M-H]⁺194.09Loss of a proton
[C₁₄H₁₃N]⁺195.103-Phenylindoline cation

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data for 3-phenylindoline hydrochloride would follow standard procedures for organic compounds.

NMR Spectroscopy
  • Sample Preparation: Dissolve an accurately weighed sample of 3-phenylindoline hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical, especially for observing the N-H proton.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) would be used.

  • Data Acquisition: Standard pulse sequences for ¹H and ¹³C NMR would be employed. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: The acquired Free Induction Decay (FID) will be Fourier transformed, and the resulting spectrum will be phase and baseline corrected. Chemical shifts will be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample like 3-phenylindoline hydrochloride, the KBr (potassium bromide) pellet method is commonly used. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, the sample can be analyzed as a mull in Nujol or as a thin film from a suitable solvent.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: A background spectrum of the KBr pellet or the solvent is recorded first, followed by the spectrum of the sample. The data is typically collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be suitable.

  • Data Acquisition: The sample solution is introduced into the ion source. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and analyze the resulting daughter ions.

  • Data Processing: The resulting mass spectrum is analyzed to determine the mass-to-charge ratios of the parent and fragment ions.

Logical Workflow for Compound Characterization

The characterization of a newly synthesized or isolated compound like 3-phenylindoline hydrochloride follows a logical progression of analytical techniques.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Structure Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS Interpretation Spectral Data Interpretation IR->Interpretation NMR->Interpretation MS->Interpretation Confirmation Structure Confirmation Interpretation->Confirmation

Caption: Workflow for the synthesis, purification, and structural characterization of a chemical compound.

This guide underscores the necessity for empirical data collection for 3-phenylindoline hydrochloride to confirm its structural and electronic properties. The provided information serves as a foundational framework for researchers undertaking the analysis of this and related compounds.

The Pharmacological Landscape of 3-Phenylindoline and its Derivatives: A Mechanistic Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-phenylindoline scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. While a singular, defined mechanism of action for 3-phenylindoline hydrochloride remains to be elucidated, the extensive body of research on its derivatives reveals a remarkable polypharmacology, with activities spanning anti-inflammatory, analgesic, antimicrobial, and anticancer domains. This technical guide provides an in-depth analysis of the known mechanisms of action of various 3-phenylindoline and 3-phenylindole derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing pertinent biological pathways. The information presented herein aims to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this versatile chemical scaffold.

Introduction

Indole and its reduced form, indoline, are fundamental bicyclic structures in a vast number of natural products and synthetic compounds with significant pharmacological properties. The incorporation of a phenyl group at the 3-position of the indoline or indole nucleus gives rise to a class of compounds with a broad spectrum of biological activities. While "3-phenylindoline hydrochloride" is often encountered as a chemical intermediate, its specific mechanism of action is not well-defined in the public domain. Instead, the scientific literature is rich with studies on a diverse array of N-substituted and ring-functionalized derivatives, each exhibiting distinct pharmacological profiles. This whitepaper will explore the multifaceted mechanisms of action attributed to these derivatives, providing a comprehensive overview of their therapeutic potential.

Anti-inflammatory and Analgesic Activity: COX Inhibition

A significant area of investigation for 3-phenylindole derivatives has been in the realm of anti-inflammatory and analgesic agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action

Certain 3-methyl-2-phenyl-1-substituted-indole derivatives have been designed as analogs of the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[1][2] These compounds exert their anti-inflammatory and analgesic effects by inhibiting the activity of COX-1 and COX-2, enzymes responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation. The insertion of specific substituents at the 1-position of the indole ring, such as a methanesulfonyl group, has been shown to enhance this inhibitory activity.[1]

Quantitative Data
CompoundIn Vitro COX-1 Inhibition (%)In Vitro COX-2 Inhibition (%)In Vivo Anti-inflammatory Activity (%) (after 3h)Reference
10d (methanesulfonyl derivative)--80.1[1]
10e (methanesulfonyl derivative)--75.3[1]
10f (methanesulfonyl derivative)--66.8[1]
Indomethacin--82.4[1]

Data for in vitro COX inhibition was not explicitly provided in the search result in a comparable format.

Experimental Protocols

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema):

  • Male albino rats are divided into groups.

  • The test compounds, suspended in 0.5% carboxymethyl cellulose, are administered orally.

  • After 1 hour, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw.

  • The paw volume is measured at 1, 3, and 6 hours post-carrageenan injection using a plethysmometer.

  • The percentage of anti-inflammatory activity is calculated by comparing the paw volume of the treated group with that of the control group.[1]

Signaling Pathway

COX_Inhibition Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Metabolized by Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Produces Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Mediates 3-Phenylindole Derivatives 3-Phenylindole Derivatives 3-Phenylindole Derivatives->COX-1 / COX-2 Inhibit

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

Antimicrobial and Antimalarial Activity

Derivatives of 3-phenylindole have demonstrated promising activity against a range of microbial pathogens, including bacteria and the malaria parasite, Plasmodium falciparum.

Mechanism of Action

Antibacterial Activity: While the precise molecular mechanism is often not fully elucidated, 3-phenyl-1H-indole has been shown to possess antibacterial activity against various strains, including Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus.[3]

Antimalarial Activity: Certain 2-(4-amino sulfonyl phenyl)-3-phenyl indole derivatives exhibit antimalarial activity. The proposed mechanism involves the association of these compounds with ferriprotoporphyrin IX (FP-IX or hemin), a toxic byproduct of hemoglobin digestion by the parasite. By binding to FP-IX, these derivatives are thought to inhibit its detoxification into hemozoin, leading to a buildup of toxic heme and parasite death.[4]

Experimental Protocols

In Vitro Antimalarial Activity Assay:

  • Plasmodium falciparum cultures (both chloroquine-sensitive and -resistant strains) are maintained in human erythrocytes.

  • The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the parasite cultures at various concentrations.

  • Parasite growth is assessed after a defined incubation period (e.g., 48 hours) using methods such as microscopic counting of parasitized red blood cells or by measuring the incorporation of a radiolabeled hypoxanthine.

  • The IC50 (half-maximal inhibitory concentration) is then determined.[4]

Logical Relationship Diagram

Antimalarial_MoA cluster_inhibition Inhibition Hemoglobin Hemoglobin Heme (FP-IX) Heme (FP-IX) Hemoglobin->Heme (FP-IX) Digestion by Parasite Hemozoin (non-toxic) Hemozoin (non-toxic) Heme (FP-IX)->Hemozoin (non-toxic) Detoxification Parasite Death Parasite Death Heme (FP-IX)->Parasite Death Toxic Accumulation 3-Phenylindole Derivative 3-Phenylindole Derivative 3-Phenylindole Derivative->Heme (FP-IX) Associates with Anticancer_Workflow A Synthesis of Phenyl-Substituted Isoindolines B Antiproliferative Activity Screening (Tumor Cell Lines) A->B C Determination of IC50 Values B->C D Mechanism of Action Studies C->D E DNA Binding Assays (e.g., UV-Vis, Fluorescence) D->E F Cell Cycle Analysis D->F G Apoptosis Induction Assays D->G

References

An In-depth Technical Guide on the Potential Biological Activities of 3-Phenylindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature extensively covers the biological activities of the 3-phenylindole scaffold; however, there is a notable scarcity of specific data regarding the biological activities of 3-Phenylindoline hydrochloride. The indoline core represents a saturated (reduced) form of the indole aromatic ring system. This structural difference can significantly impact the molecule's electronic properties, three-dimensional shape, and, consequently, its biological activity. Therefore, the information presented herein is largely based on studies of 3-phenylindole and its derivatives. While this provides insights into potential areas of activity for the indoline analogue, these findings are not directly transferable and should be interpreted with caution. Further experimental validation is necessary to determine the specific biological profile of 3-Phenylindoline hydrochloride.

Introduction to the 3-Phenylindole Scaffold

The 3-phenylindole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its derivatives have been investigated for various therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents. The phenyl group at the 3-position of the indole ring is a key structural feature that influences the biological properties of these molecules.

Potential Biological Activities of the 3-Phenylindole Scaffold

Based on studies of various derivatives, the 3-phenylindole scaffold has demonstrated several promising biological activities.

A number of 3-phenyl-1H-indole derivatives have been synthesized and evaluated as potential inhibitors of Mycobacterium tuberculosis (Mtb) growth.[1][2][3] Some of these compounds have shown activity against both drug-susceptible and drug-resistant Mtb strains.[1][2]

Table 1: In Vitro Antimycobacterial Activity of 3-Phenyl-1H-indole Derivatives against M. tuberculosis H37Rv [1]

CompoundSubstitution on Phenyl RingMIC (µM)
3aUnsubstituted> 414.0
3c4-OCH₃84.3
3d4-F94.7
3e4-CF₃47.8
3f2-CH₃, 4-OCH₃84.3

Derivatives of 3-methyl-2-phenyl-1-substituted-indole have been investigated as analogues of the non-steroidal anti-inflammatory drug (NSAID) indomethacin. These compounds have shown both in vitro and in vivo anti-inflammatory and analgesic activities, suggested to be mediated through the inhibition of cyclooxygenase (COX) enzymes.

Certain 2-(4-aminosulfonyl phenyl)-3-phenylindole derivatives have been synthesized and evaluated for their in vitro antimalarial activity against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.[4] The presence of a 5-chloro substituent on the indole ring appeared to enhance activity compared to unsubstituted analogues.[4]

The broader indole scaffold is known for its antimicrobial properties. Some novel 3-indole derivatives have been synthesized and shown to be potent against various bacterial strains, including B. subtilis, S. aureus, and E. coli, as well as fungal strains like A. niger and C. albicans.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of 3-phenylindole derivatives are described in the cited literature. Below are generalized examples based on these reports.

A common method for the synthesis of 3-phenyl-1H-indoles involves a palladium-catalyzed direct arylation of N-H indoles.

  • Reaction: A mixture of the indole, an appropriate phenyl halide, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., dppm), and a base (e.g., LiOH·H₂O) in a suitable solvent (e.g., H₂O) is heated under an inert atmosphere.[2]

  • Purification: The crude product is typically purified by flash column chromatography on silica gel.[3]

The antimycobacterial activity is often determined by measuring the Minimum Inhibitory Concentration (MIC) using a whole-cell assay.

  • Method: The synthesized compounds are serially diluted in a suitable medium and incubated with a culture of M. tuberculosis H37Rv.

  • Endpoint: The MIC is defined as the lowest concentration of the compound that inhibits bacterial growth by at least 90%.[1]

To assess the cytotoxicity of the compounds, a standard MTT assay can be performed on mammalian cell lines (e.g., HepG2, Vero).

  • Procedure: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Measurement: The cell viability is determined by adding MTT reagent and measuring the absorbance of the formazan product.

The potential for a compound to induce DNA damage can be assessed using the alkaline comet assay.

  • Principle: This assay detects DNA single- and double-strand breaks and alkali-labile sites in individual cells.

  • Methodology: Cells are treated with the compound, embedded in agarose on a microscope slide, lysed, and then subjected to electrophoresis under alkaline conditions. The extent of DNA migration (the "comet tail") is proportional to the amount of DNA damage.[1]

Signaling Pathways

While specific signaling pathways for 3-Phenylindoline hydrochloride have not been elucidated, the activities of related indole compounds suggest potential mechanisms of action.

The anti-inflammatory effects of some 3-phenylindole derivatives are proposed to be mediated through the inhibition of COX enzymes, which are key in the prostaglandin synthesis pathway.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Compound 3-Phenylindole Derivatives Compound->COX1_2

Caption: Proposed inhibition of the COX pathway by 3-phenylindole derivatives.

Conclusion and Future Directions

The 3-phenylindole scaffold is a versatile platform for the development of new therapeutic agents with a broad spectrum of biological activities, including antimycobacterial, anti-inflammatory, and antimalarial effects. However, there is a significant lack of research on the specific biological activities of 3-Phenylindoline hydrochloride. The saturation of the indole ring to an indoline core is expected to alter its biological properties significantly. Therefore, future research should focus on the synthesis and comprehensive biological evaluation of 3-Phenylindoline hydrochloride to determine its pharmacological profile, mechanism of action, and potential therapeutic applications. This would include in vitro screening against a panel of microbial strains and cancer cell lines, as well as in vivo studies to assess its efficacy and safety.

References

discovery and history of 3-phenylindoline compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3-Phenylindoline Compounds: Discovery and History

Introduction

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity. The addition of a phenyl group at the 3-position creates the 3-phenylindoline core, a structural motif that has garnered increasing interest for its potential in modulating various biological targets. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of 3-phenylindoline compounds, tailored for researchers, scientists, and professionals in drug development.

Historical Perspective and Discovery

The history of 3-phenylindoline is intrinsically linked to the development of synthetic methods for its aromatic precursor, 3-phenylindole. The journey began with the discovery of the indole ring system itself.

1. Early Indole Syntheses (Precursors to 3-Phenylindolines):

The foundational method for indole synthesis was established in 1883 by Hermann Emil Fischer.[1] The Fischer indole synthesis , which involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, remains a cornerstone of heterocyclic chemistry.[1] This and other classical methods provided the initial, albeit often low-yielding, pathways to substituted indoles.

Over the decades, synthetic chemists developed more refined approaches to the 3-aryl-substituted indole core:

  • Verkade Method (1946): P.E. Verkade reported that co-heating α-halogenated ketones with aromatic amines could generate α-aminoketone intermediates, which then cyclize to form 3-substituted indole derivatives.[2]

  • Junjappa Method (1975): H. Junjappa described a method for synthesizing 3-phenyl substituted indoles by reacting carbonyl-stabilized sulfur ylides with aniline compounds, achieving yields in the range of 60-70%.[2]

2. The Advent of Modern Catalysis:

The late 20th and early 21st centuries saw the application of transition metal catalysis, which revolutionized the synthesis of 3-phenylindoles. These modern methods offer higher selectivity, milder reaction conditions, and broader substrate scope.

  • Palladium-Catalyzed Cross-Coupling: Palladium catalysts enabled the direct C-H functionalization of indoles with aryl halides, providing a more direct and efficient route to 3-phenylindoles.[2][3]

  • Gold-Catalyzed Annulation: Researchers developed a gold-catalyzed intermolecular reductive annulation of nitrosoarenes and alkynes to produce 3-arylindoles.[4]

3. The Final Step: Reduction to 3-Phenylindoline

The discovery of 3-phenylindoline itself is marked by the development of methods to reduce the C2-N1 double bond of the 3-phenylindole precursor. A classical and effective method for this transformation is the use of a reducing agent in an acidic medium. A well-documented procedure involves the reduction of 3-phenylindole using zinc dust in the presence of hydrochloric acid.[5]

Below is a diagram illustrating the historical progression of key synthetic strategies leading to the 3-phenylindoline core.

Historical_Milestones node_1883 1883 Fischer Indole Synthesis node_1946 1946 Verkade Method (α-haloketones) node_1883->node_1946 node_reduction Reduction Methods (e.g., Zn/HCl) node_1883->node_reduction Yields 3-Phenylindole (Precursor) node_1975 1975 Junjappa Method (Sulfur Ylides) node_1946->node_1975 node_1946->node_reduction Yields 3-Phenylindole (Precursor) node_2000s 2000s Modern Catalysis (Pd, Au) node_1975->node_2000s node_1975->node_reduction Yields 3-Phenylindole (Precursor) node_2000s->node_reduction Yields 3-Phenylindole (Precursor) node_final 3-Phenylindoline Core node_reduction->node_final

Key historical milestones in the synthesis of 3-phenylindoline.

Synthetic Methodologies and Data

The synthesis of 3-phenylindolines is a two-stage process: formation of the 3-phenylindole ring, followed by its reduction. The choice of method depends on the availability of starting materials, desired substitution patterns, and scalability.

The general workflow is visualized below.

Synthetic_Workflow start Starting Materials (e.g., Anilines, Aryl Halides, Alkynes) synthesis Indole Ring Formation start->synthesis Classical or Catalytic Methods intermediate 3-Phenylindole synthesis->intermediate reduction Reduction of C2=N1 bond intermediate->reduction e.g., Zn dust, H+ product 3-Phenylindoline reduction->product

General synthetic workflow for 3-phenylindoline compounds.
Data on Synthetic Methods for 3-Phenylindole (Precursor)

MethodKey ReagentsTypical YieldYearReference
Junjappa SynthesisCarbonyl-stabilized S-ylide, aniline60-70%1975[2]
Palladium-catalyzed Direct ArylationIndole, Aryl halide, Pd(OAc)₂, dppm10-77%2021[3]
Gold-catalyzed AnnulationNitrosoarene, Alkyne, AuCl, NaBH₄Moderate to Good2010[4]

Key Experimental Protocols

Protocol 1: Synthesis of 3-Phenylindole via Palladium-Catalyzed Direct Arylation[3]

This protocol describes a modern, highly regioselective method for synthesizing the 3-phenylindole precursor using water as a solvent.

Materials:

  • Appropriate indole (1.0 mmol)

  • Appropriate aryl-halide (1.20 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (11.3 mg, 0.05 mmol, 5 mol%)

  • Bis(diphenylphosphino)methane (dppm) (19.2 mg, 0.05 mmol, 5 mol%)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (126 mg, 3.00 mmol)

  • Degassed Water (H₂O) (2 mL)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

Procedure:

  • In a screw-cap vial, combine Pd(OAc)₂, dppm, LiOH·H₂O, the aryl-halide, and the indole in degassed water.

  • Stir the mixture vigorously at 110 °C for 18 hours.

  • After 18 hours, cool the reaction mixture to room temperature.

  • Partition the mixture between 1M HCl (20 mL) and ethyl acetate (20 mL).

  • Separate the layers and extract the aqueous layer further with ethyl acetate (4 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-phenyl-1H-indole.

Protocol 2: Reduction of 3-Phenylindole to 3-Phenylindoline[5]

This protocol details a classic chemical reduction to convert the indole to the target indoline.

Materials:

  • 3-Phenylindole (1.3 g)

  • 20% aqueous Hydrochloric acid (HCl) (100 mL)

  • Zinc dust (20 g)

  • 50% aqueous Sodium hydroxide (NaOH)

  • Ether

Procedure:

  • Suspend 3-phenylindole in 100 mL of 20% aqueous HCl in a reaction vessel.

  • Heat the mixture to 60 °C while stirring vigorously.

  • Add zinc dust in small portions over a period of 45 minutes.

  • After the complete addition of zinc, heat the reaction mixture to 100 °C and maintain this temperature for one hour.

  • Filter the reaction mixture while hot.

  • Cool the filtrate to room temperature and wash with ether to remove impurities.

  • Basify the aqueous layer with 50% aqueous NaOH until a basic pH is achieved.

  • Extract the desired 3-phenylindoline product with ether.

  • Purify the extracted product by column chromatography using silica gel to obtain 3-phenylindoline as a yellow viscous oil.

Biological Significance and Future Directions

While the initial focus was on synthesis, research has uncovered that the 3-phenylindole scaffold possesses notable biological activities, including antimicrobial and antimycobacterial properties.[2][3] For instance, certain 3-phenyl-1H-indoles have demonstrated bactericidal activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[3] The reduction to the more flexible 3-phenylindoline core can significantly alter the compound's three-dimensional shape, polarity, and hydrogen bonding capacity, potentially leading to novel interactions with biological targets. This makes the 3-phenylindoline scaffold a promising area for future drug discovery efforts, particularly in oncology, neuropharmacology, and infectious diseases. The synthetic accessibility of this core structure, built upon a rich history of chemical innovation, will continue to fuel its exploration in medicinal chemistry.

References

Theoretical Framework for the Structural Analysis of 3-Phenylindoline Hydrochloride: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals November 2025

Abstract

This technical guide outlines a comprehensive theoretical and experimental framework for the structural elucidation of 3-Phenylindoline hydrochloride. Due to a scarcity of specific published theoretical studies on this particular salt, this document provides a robust, generalized methodology that researchers can adopt. It details the computational and spectroscopic protocols necessary to determine the geometric and electronic properties of 3-Phenylindoline and its hydrochloride form. The guide includes standardized workflows for quantum chemical calculations and experimental characterization, presented through clear diagrams and data tables for hypothetical results. The objective is to equip researchers with the foundational knowledge and procedural steps to conduct a thorough structural analysis of 3-Phenylindoline hydrochloride and related compounds.

Introduction

3-Phenylindoline is a heterocyclic amine featuring an indoline core with a phenyl substituent at the 3-position. The indoline scaffold is a key structural motif in a wide array of pharmacologically active compounds. The addition of a phenyl group at the 3-position introduces steric and electronic modifications that can significantly influence its biological activity and physicochemical properties. When protonated to form the hydrochloride salt, its solubility and stability are altered, which is a critical consideration in drug development.

A detailed understanding of the three-dimensional structure, including bond lengths, bond angles, and electronic charge distribution, is paramount for elucidating its mechanism of action, designing derivatives with improved efficacy, and understanding its pharmacokinetic profile. Theoretical studies, primarily through quantum chemical calculations, provide invaluable insights into these properties at an atomic level. This guide presents a methodological approach to such an investigation.

Theoretical and Computational Methodology

The cornerstone of a theoretical structural analysis is the use of computational chemistry methods to model the molecule and predict its properties. Density Functional Theory (DFT) is a widely used and reliable method for such studies.

Computational Protocol

A typical computational workflow for analyzing the structure of 3-Phenylindoline hydrochloride is outlined below. This protocol is designed to yield accurate geometric and electronic data.

Experimental Protocols: Quantum Chemical Calculations

  • Initial Structure Generation: A 3D structure of 3-Phenylindoline hydrochloride is built using molecular modeling software (e.g., Avogadro, GaussView). The proton is typically placed on the nitrogen atom of the indoline ring.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is a critical step to obtain a realistic molecular geometry.

    • Method: Density Functional Theory (DFT).

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a common and effective choice.

    • Basis Set: 6-311++G(d,p) or a similar Pople-style basis set that includes diffuse functions and polarization is recommended for accurate results.

    • Solvation Model: To simulate a more realistic environment, a solvent model such as the Polarization Continuum Model (PCM) can be employed, using water or another relevant solvent.

  • Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. This step serves two purposes:

    • To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

    • To predict the infrared (IR) and Raman spectra, which can be compared with experimental data.

  • Property Calculations: Once a stable structure is confirmed, various electronic properties are calculated. These can include:

    • Mulliken Population Analysis: To determine the partial atomic charges.

    • Natural Bond Orbital (NBO) Analysis: To study charge distribution, hybridization, and intramolecular interactions.

    • Frontier Molecular Orbital (FMO) Analysis: To calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and determine the HOMO-LUMO gap, which is an indicator of chemical reactivity.

A visual representation of this workflow is provided below.

G cluster_workflow Computational Chemistry Workflow start Initial 3D Structure Generation geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min prop_calc Electronic Property Calculations (Mulliken, NBO, FMO) verify_min->prop_calc  Success error Re-optimize or Adjust Method verify_min->error Failure   end Final Structural and Electronic Data prop_calc->end error->geom_opt G cluster_workflow Experimental Characterization Workflow cluster_analysis Structural Analysis synthesis Synthesis of 3-Phenylindoline protonation Protonation to Hydrochloride Salt synthesis->protonation purification Purification (Recrystallization) protonation->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FTIR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms xray X-ray Crystallography (if possible) purification->xray validation Validation of Theoretical Model nmr->validation ftir->validation ms->validation xray->validation

Solubility Profile of 3-Phenylindoline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Phenylindoline hydrochloride. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this document outlines the expected solubility trends in various common laboratory solvents based on fundamental chemical principles. Furthermore, it details standardized experimental protocols for determining solubility, enabling researchers to generate precise data for their specific applications.

Introduction to 3-Phenylindoline Hydrochloride

3-Phenylindoline is a heterocyclic compound with a molecular formula of C₁₄H₁₃N. Its hydrochloride salt is formed by the reaction of the basic indoline nitrogen with hydrochloric acid. This conversion to a salt form is a common strategy in drug development to enhance the aqueous solubility and stability of parent compounds. The presence of the ionic hydrochloride group significantly influences the molecule's interaction with different solvents.

Predicted Solubility of 3-Phenylindoline Hydrochloride

The solubility of 3-Phenylindoline hydrochloride is governed by the principle of "like dissolves like." The ionic nature of the hydrochloride salt suggests a higher affinity for polar solvents, particularly those capable of hydrogen bonding. Conversely, its solubility is expected to be limited in nonpolar organic solvents. The phenyl and indoline rings contribute to some lipophilic character, which may allow for some solubility in less polar organic solvents.

The following table summarizes the predicted qualitative solubility of 3-Phenylindoline hydrochloride in a range of common laboratory solvents. These predictions are based on chemical structure and the properties of hydrochloride salts.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterHighThe ionic nature of the hydrochloride salt and the ability of water to form strong hydrogen bonds and solvate ions favor high solubility.
MethanolHighAs a polar protic solvent, methanol can effectively solvate the hydrochloride salt through hydrogen bonding and dipole-ion interactions.
EthanolMedium to HighSimilar to methanol, but its slightly lower polarity might result in slightly lower solubility compared to water and methanol.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Medium to HighDMSO is a strong polar aprotic solvent capable of solvating cations well, which would promote the dissolution of the hydrochloride salt.
Dimethylformamide (DMF)MediumDMF is another polar aprotic solvent that should be effective in dissolving the salt, though perhaps less so than DMSO.
Nonpolar TolueneLowThe nonpolar nature of toluene makes it a poor solvent for ionic salts like 3-Phenylindoline hydrochloride.
HexaneVery LowAs a nonpolar hydrocarbon, hexane is not expected to dissolve significant amounts of the polar, ionic hydrochloride salt.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods are necessary. The following protocols describe common techniques used in the pharmaceutical and chemical industries.

Equilibrium Solubility Determination (Shake-Flask Method)

This method, also known as the thermodynamic solubility method, measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Materials:

  • 3-Phenylindoline hydrochloride

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Scintillation vials or other suitable containers with secure caps

  • Constant temperature shaker or incubator

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of 3-Phenylindoline hydrochloride to a vial. The excess solid should be clearly visible.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). A preliminary time-course study can determine the optimal equilibration time.

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or mol/L.

Kinetic Solubility Determination (High-Throughput Screening)

Kinetic solubility assays are often used in early drug discovery to quickly assess the solubility of a large number of compounds. These methods measure the concentration at which a compound precipitates from a solution.

Materials:

  • Concentrated stock solution of 3-Phenylindoline hydrochloride in DMSO.

  • Aqueous buffer solution (e.g., phosphate-buffered saline, PBS).

  • 96-well plates.

  • Automated liquid handler.

  • Plate reader capable of nephelometry or turbidimetry.

Procedure:

  • Prepare a high-concentration stock solution of 3-Phenylindoline hydrochloride in 100% DMSO.

  • Using an automated liquid handler, perform serial dilutions of the stock solution in DMSO in a 96-well plate.

  • Transfer a small volume of each DMSO solution to a corresponding well in a new 96-well plate containing the aqueous buffer. This step initiates the precipitation process.

  • Allow the plate to incubate for a set period (e.g., 1-2 hours) at a controlled temperature.

  • Measure the turbidity or light scattering of each well using a plate reader.

  • The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G start Start: Equilibrium Solubility Assay add_excess Add excess 3-Phenylindoline HCl to vial start->add_excess add_solvent Add known volume of solvent add_excess->add_solvent equilibrate Equilibrate at constant temperature (e.g., 24-72 hours) add_solvent->equilibrate separate Separate solid and liquid (Centrifugation) equilibrate->separate sample_supernatant Sample and dilute supernatant separate->sample_supernatant analyze Analyze concentration (e.g., HPLC, UV-Vis) sample_supernatant->analyze calculate Calculate solubility analyze->calculate end End: Quantitative Solubility Value calculate->end G start Start: Kinetic Solubility Assay prepare_stock Prepare concentrated stock solution in DMSO start->prepare_stock serial_dilute Perform serial dilutions in DMSO (96-well plate) prepare_stock->serial_dilute add_to_buffer Add DMSO solutions to aqueous buffer (Induce precipitation) serial_dilute->add_to_buffer incubate Incubate for a defined period (e.g., 1-2 hours) add_to_buffer->incubate measure_turbidity Measure turbidity or light scattering (Plate reader) incubate->measure_turbidity determine_solubility Determine concentration at precipitation point measure_turbidity->determine_solubility end End: Kinetic Solubility Value determine_solubility->end

Methodological & Application

Application Notes and Protocols for In Vitro Assays of 3-Phenylindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylindoline hydrochloride is a synthetic compound belonging to the phenylindoline class of molecules. Structurally related compounds, such as 3-phenyl-1-indanamines, have demonstrated potent inhibitory activity on the reuptake of key monoamine neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA)[1]. This suggests that 3-Phenylindoline hydrochloride may act as a modulator of these neurotransmitter transporters. The primary focus of these application notes is to provide detailed in vitro experimental protocols to characterize the pharmacological profile of 3-Phenylindoline hydrochloride, with a particular emphasis on its potential activity as a serotonin transporter (SERT) inhibitor.

The serotonin transporter is a critical protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thereby regulating serotonergic neurotransmission[2]. Inhibition of SERT is a key mechanism of action for many antidepressant medications[2][3]. The following protocols describe standard in vitro assays to determine the binding affinity and functional inhibition of SERT by 3-Phenylindoline hydrochloride.

Data Presentation

Quantitative data from the described in vitro assays should be summarized for clear comparison. The following table provides a template for presenting key pharmacological parameters.

Assay TypeTargetRadioligand/SubstrateTest CompoundIC50 (nM)Ki (nM)% Inhibition at [X] µM
Radioligand BindingHuman SERT[³H]-Citalopram3-Phenylindoline HClUser DataUser DataUser Data
Serotonin ReuptakeHuman SERT[³H]-Serotonin3-Phenylindoline HClUser Data-User Data

IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant. Users should replace "User Data" with their experimental findings.

Experimental Protocols

Radioligand Binding Assay for Human Serotonin Transporter (hSERT)

This assay determines the binding affinity of 3-Phenylindoline hydrochloride to the human serotonin transporter by measuring its ability to compete with a known radiolabeled ligand.

Materials:

  • HEK-293 cells stably expressing hSERT

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)

  • Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • [³H]-Citalopram (or other suitable radioligand)

  • Non-specific binding control (e.g., 10 µM Paroxetine)

  • 3-Phenylindoline hydrochloride stock solution (in DMSO or water)

  • 96-well microplates

  • Scintillation vials and scintillation cocktail

  • Microplate harvester and scintillation counter

Protocol:

  • Membrane Preparation:

    • Culture HEK-293 cells expressing hSERT to confluency.

    • Harvest cells and centrifuge at 1,000 x g for 5 minutes.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting membrane pellet in fresh membrane preparation buffer and determine the protein concentration (e.g., using a BCA assay).

    • Store membrane preparations at -80°C until use.

  • Binding Assay:

    • On the day of the experiment, thaw the membrane preparation and dilute to the desired concentration (e.g., 10-20 µg protein per well) in assay buffer.

    • Prepare serial dilutions of 3-Phenylindoline hydrochloride in assay buffer.

    • In a 96-well plate, add in the following order:

      • 25 µL of assay buffer (for total binding) or non-specific binding control (for non-specific binding).

      • 25 µL of the diluted 3-Phenylindoline hydrochloride or vehicle control.

      • 50 µL of [³H]-Citalopram at a concentration near its Kd.

      • 100 µL of the diluted membrane preparation.

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a microplate harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the 3-Phenylindoline hydrochloride concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³H]-Serotonin (5-HT) Reuptake Assay

This functional assay measures the ability of 3-Phenylindoline hydrochloride to inhibit the uptake of serotonin into cells expressing the serotonin transporter.

Materials:

  • HEK-293 cells stably expressing hSERT or JAR cells endogenously expressing SERT[4][5][6].

  • Cell culture medium.

  • Krebs-Ringer-HEPES (KRH) buffer.

  • [³H]-Serotonin.

  • Non-specific uptake inhibitor (e.g., 10 µM Paroxetine).

  • 3-Phenylindoline hydrochloride stock solution.

  • 96-well cell culture plates.

  • Scintillation counter.

Protocol:

  • Cell Culture:

    • Plate HEK-293-hSERT or JAR cells in a 96-well plate and grow to 80-90% confluency[4].

  • Uptake Assay:

    • On the day of the assay, aspirate the culture medium and wash the cells once with KRH buffer.

    • Pre-incubate the cells with 100 µL of KRH buffer containing various concentrations of 3-Phenylindoline hydrochloride or vehicle control for 15-30 minutes at 37°C[4].

    • To initiate the uptake, add 25 µL of KRH buffer containing [³H]-Serotonin (at a final concentration close to its Km, e.g., 1 µM)[4][6]. For determining non-specific uptake, add a known SERT inhibitor like paroxetine.

    • Incubate the plate at 37°C for a short period (e.g., 10-15 minutes)[4].

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding a lysis buffer (e.g., 1% Triton X-100) to each well.

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of specific uptake inhibition against the logarithm of the 3-Phenylindoline hydrochloride concentration.

    • Determine the IC50 value using non-linear regression analysis.

Mandatory Visualizations

SERT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT Serotonin_Vesicle Serotonin Vesicles Serotonin_Extracellular Serotonin (5-HT) Serotonin_Vesicle->Serotonin_Extracellular Release Serotonin_Extracellular->SERT Reuptake Postsynaptic_Receptor 5-HT Receptor Serotonin_Extracellular->Postsynaptic_Receptor Binding Signaling_Cascade Downstream Signaling Postsynaptic_Receptor->Signaling_Cascade Activation Phenylindoline 3-Phenylindoline HCl Phenylindoline->SERT Inhibition

Caption: Mechanism of SERT inhibition by 3-Phenylindoline hydrochloride.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Cell Membranes or Plate Cells D Incubate Cells/Membranes with Compound and Ligand A->D B Prepare Serial Dilutions of 3-Phenylindoline HCl B->D C Prepare Radioligand/ Substrate Solution C->D E Terminate Reaction & Wash D->E Incubation Period F Measure Radioactivity E->F G Data Analysis (IC50/Ki Calculation) F->G

Caption: General workflow for in vitro SERT inhibition assays.

References

Application Notes and Protocols for 3-Phenylindoline Hydrochloride in Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylindoline hydrochloride is a heterocyclic compound belonging to the indoline class of molecules. The indoline scaffold is a core structure in various biologically active compounds, and its derivatives have garnered significant interest in medicinal chemistry for their potential therapeutic applications. While extensive data on the hydrochloride salt of 3-phenylindoline is limited in publicly available research, the broader class of 3-substituted indole and indoline derivatives has demonstrated promising antimicrobial properties.[1][2] This document provides a detailed overview of the potential applications and experimental protocols for investigating the antimicrobial activity of 3-Phenylindoline hydrochloride, drawing upon methodologies established for related compounds.

These notes are intended to serve as a comprehensive guide for researchers initiating studies on 3-Phenylindoline hydrochloride, covering its synthesis, potential antimicrobial mechanisms, and detailed protocols for evaluating its efficacy against a panel of microbial pathogens.

Synthesis of 3-Phenylindoline Hydrochloride

The synthesis of 3-phenylindoline can be achieved through the reduction of 3-phenylindole. The resulting 3-phenylindoline can then be treated with hydrochloric acid to form the hydrochloride salt.

A general two-step synthesis process is outlined below:

  • Reduction of 3-Phenylindole to 3-Phenylindoline: 3-Phenylindole is suspended in an acidic medium, such as 20% aqueous hydrochloric acid. A reducing agent, like zinc dust, is added portion-wise to the heated and stirred mixture. The reaction is typically heated to completion, filtered, and the filtrate is then cooled.[1]

  • Formation of 3-Phenylindoline Hydrochloride: The aqueous layer from the previous step is basified, and the 3-phenylindoline is extracted with an organic solvent like ether. After purification, the 3-phenylindoline can be dissolved in a suitable solvent and treated with a solution of hydrochloric acid to precipitate the 3-Phenylindoline hydrochloride salt.

G cluster_synthesis Synthesis Workflow 3-Phenylindole 3-Phenylindole Reduction Reduction 3-Phenylindole->Reduction  Zn dust, HCl 3-Phenylindoline 3-Phenylindoline Reduction->3-Phenylindoline HCl Treatment HCl Treatment 3-Phenylindoline->HCl Treatment  HCl 3-Phenylindoline hydrochloride 3-Phenylindoline hydrochloride HCl Treatment->3-Phenylindoline hydrochloride

Caption: Synthesis of 3-Phenylindoline hydrochloride.

Potential Antimicrobial Mechanisms of Action

The precise mechanism of action for 3-Phenylindoline hydrochloride is not yet fully elucidated. However, based on studies of related indole derivatives, several potential mechanisms can be proposed.[3] These compounds may exert their antimicrobial effects through various cellular targets.[4]

  • Disruption of Bacterial Membranes: Indole derivatives have been shown to interact with and disrupt the integrity of bacterial cell membranes, leading to leakage of intracellular components and cell death.[5]

  • Inhibition of Protein Synthesis: Some heterocyclic compounds interfere with ribosomal function, thereby inhibiting essential protein synthesis in bacteria.

  • Inhibition of Nucleic Acid Synthesis: These compounds might inhibit enzymes crucial for DNA replication and transcription, such as DNA gyrase or RNA polymerase.

  • Inhibition of Metabolic Pathways: Interference with essential metabolic pathways, like folic acid synthesis, can also be a mode of antibacterial action.[3]

  • Inhibition of ATP Synthase: Some antimicrobial agents target ATP synthase, disrupting the energy production of bacterial cells.[4]

G cluster_targets Potential Cellular Targets 3-Phenylindoline_hydrochloride 3-Phenylindoline_hydrochloride Membrane_Disruption Membrane_Disruption 3-Phenylindoline_hydrochloride->Membrane_Disruption Protein_Synthesis_Inhibition Protein_Synthesis_Inhibition 3-Phenylindoline_hydrochloride->Protein_Synthesis_Inhibition Nucleic_Acid_Synthesis_Inhibition Nucleic_Acid_Synthesis_Inhibition 3-Phenylindoline_hydrochloride->Nucleic_Acid_Synthesis_Inhibition Metabolic_Pathway_Inhibition Metabolic_Pathway_Inhibition 3-Phenylindoline_hydrochloride->Metabolic_Pathway_Inhibition G Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Prepare Inoculum Prepare Inoculum Start->Prepare Inoculum Serial Dilutions Serial Dilutions Prepare Stock Solution->Serial Dilutions Inoculate Plate Inoculate Plate Prepare Inoculum->Inoculate Plate Serial Dilutions->Inoculate Plate Incubate Incubate Inoculate Plate->Incubate Read MIC Read MIC Incubate->Read MIC

References

The Role of the 3-Phenylindoline Scaffold in Drug Synthesis: A Versatile Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

3-Phenylindoline hydrochloride, and more broadly the 3-phenylindoline scaffold, represents a significant structural motif in medicinal chemistry. While direct applications of 3-phenylindoline hydrochloride as a drug intermediate are not extensively documented in publicly available literature, the underlying 3-phenylindole and 3-phenylindoline structures are pivotal in the synthesis of a variety of biologically active molecules. This document provides a detailed overview of the synthesis, applications, and experimental protocols related to the 3-phenylindole and 3-phenylindoline core, highlighting its potential for the development of novel therapeutics. The indoline form is the saturated analog of indole and can be a key stepping stone in creating compounds with specific three-dimensional conformations for optimal target binding.

Synthesis of the 3-Phenylindoline Core

The primary route to 3-phenylindoline involves the reduction of 3-phenylindole. This precursor is readily synthesized through various methods, with the palladium-catalyzed direct arylation of indoles being a common and efficient approach.

Synthesis of 3-Phenylindole via Palladium-Catalyzed Direct Arylation

The direct C-H arylation of indole with an aryl halide is a powerful method for creating the 3-phenylindole scaffold. This reaction avoids the need for pre-functionalized starting materials, making it an atom-economical choice.

Experimental Protocol:

A mixture of indole (1.0 mmol), the corresponding aryl halide (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 5 mol%), bis(diphenylphosphino)methane (dppm, 5 mol%), and lithium hydroxide monohydrate (LiOH·H₂O, 3.0 mmol) in degassed water (2 mL) is placed in a screw-cap vial. The mixture is stirred vigorously at 110°C for 18-24 hours. After cooling to room temperature, the reaction mixture is partitioned between 1M HCl (20 mL) and ethyl acetate (20 mL). The aqueous layer is further extracted with ethyl acetate (4 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[1]

ProductStarting Aryl HalideYield (%)
3-Phenyl-1H-indoleIodobenzene77
3-(p-Tolyl)-1H-indole4-Iodotoluene30
3-(4-Fluorophenyl)-1H-indole1-Fluoro-4-iodobenzene35
3-(4-(Trifluoromethyl)phenyl)-1H-indole1-Iodo-4-(trifluoromethyl)benzene69
Table 1: Representative yields for the synthesis of 3-phenylindole derivatives via direct arylation.[2]
Reduction of 3-Phenylindole to 3-Phenylindoline

The conversion of the indole ring to a saturated indoline is a critical step in accessing the 3-phenylindoline scaffold. This is typically achieved through a reduction reaction.

Experimental Protocol:

3-Phenylindole (1.3 g) is suspended in 100 mL of 20% aqueous hydrochloric acid. The mixture is heated to 60°C with vigorous stirring. Zinc dust (20 g) is added in small portions over a period of 45 minutes. After the addition is complete, the reaction mixture is heated to 100°C and maintained at this temperature for one hour. The hot mixture is filtered, and the filtrate is cooled to room temperature and washed with ether. The aqueous layer is then basified with 50% aqueous sodium hydroxide, and the product is extracted with ether. The ethereal extract is dried over a suitable drying agent, and the solvent is evaporated. The resulting 3-phenylindoline can be purified by column chromatography on silica gel to yield a yellow viscous oil.[3] The hydrochloride salt can be prepared by treating the ethereal solution of the free base with a solution of HCl in ether.

Applications of the 3-Phenylindole and 3-Phenylindoline Scaffold in Drug Synthesis

The 3-phenylindole and its derivatives have been explored for a wide range of pharmacological activities, serving as precursors to potent therapeutic agents.

Antimycobacterial Agents

Derivatives of 3-phenyl-1H-indole have demonstrated significant in vitro activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains.[2] This suggests that the 3-phenylindole scaffold is a promising starting point for the development of new anti-tuberculosis drugs.

CompoundMIC (µM) against Mtb H37Rv
3-Phenyl-1H-indole> 260
3-(4-Fluorophenyl)-1H-indole66.3
3-(4-(Trifluoromethyl)phenyl)-1H-indole63.7
Isoniazid (control)2.3
Table 2: Minimum Inhibitory Concentration (MIC) of 3-phenylindole derivatives against M. tuberculosis.[2]
Anti-inflammatory Agents

The 3-phenylindole moiety is a core component of compounds designed as analogs of the non-steroidal anti-inflammatory drug (NSAID) indomethacin. These analogs have shown potent anti-inflammatory and analgesic activities.[4] The synthesis often involves the Fisher indole synthesis followed by N-alkylation or N-acylation.

Experimental Protocol for Indomethacin Analogs:

A mixture of propiophenone (0.01 mol) and an appropriately substituted phenylhydrazine hydrochloride (0.01 mol) in glacial acetic acid (30 mL) is heated under reflux for 10 hours. After cooling, the reaction mixture is poured into ice-cold water. The precipitated solid, a 3-methyl-2-phenylindole derivative, is filtered, dried, and recrystallized. This intermediate is then reacted with a suitable benzyl or benzoyl chloride in the presence of a base like sodium hydride in DMF to yield the final N-substituted indomethacin analog.[4]

CompoundIn vivo Anti-inflammatory Activity (% inhibition of edema) at 3h
Indomethacin (reference)88.4
1-(4-Chlorobenzoyl)-3-methyl-2-phenyl-1H-indole17.4
1-Benzyl-3-methyl-2-phenyl-1H-indole8.8
Table 3: Anti-inflammatory activity of indomethacin analogs with a 3-phenylindole core.[4]

Visualizing Synthesis and Potential Mechanisms

Synthesis Workflow

The following diagram illustrates the general workflow from indole to a functionalized 3-phenylindoline derivative.

G Indole Indole Phenylindole 3-Phenylindole Indole->Phenylindole Pd-catalyzed C-H Arylation ArylHalide Aryl Halide ArylHalide->Phenylindole Phenylindoline 3-Phenylindoline Phenylindole->Phenylindoline Reduction ReducingAgent Reducing Agent (e.g., Zn/HCl) ReducingAgent->Phenylindoline DrugCandidate Drug Candidate Phenylindoline->DrugCandidate Derivatization Functionalization Functionalization Reagent Functionalization->DrugCandidate

General synthesis workflow for 3-phenylindoline-based drug candidates.
Potential Mechanism of Action: COX Inhibition

For anti-inflammatory drugs derived from the 3-phenylindole scaffold, a primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

G ArachidonicAcid Arachidonic Acid COX_Enzymes COX-1 / COX-2 ArachidonicAcid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Drug 3-Phenylindole-based NSAID Analog Drug->COX_Enzymes Inhibition

Inhibition of the COX pathway by 3-phenylindole-based anti-inflammatory drugs.

The 3-phenylindoline scaffold, readily accessible from 3-phenylindole, is a valuable intermediate in the synthesis of pharmacologically active compounds. Its derivatives have shown promise as antimycobacterial and anti-inflammatory agents. The synthetic protocols provided herein offer a foundation for researchers and drug development professionals to explore the potential of this versatile chemical entity further. The development of novel drugs based on the 3-phenylindoline core remains an active and promising area of research.

References

Application of 3-Phenylindoline Hydrochloride in Neuropharmacology Research: Information Not Currently Available in Public Domain

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive and multi-faceted search of scientific literature and databases, we have determined that there is currently no publicly available information on the application of 3-Phenylindoline hydrochloride in neuropharmacology research. Despite extensive queries targeting this specific compound and its close structural analogs, no data regarding its affinity, potency, or mechanism of action at key neuropharmacological targets, such as monoamine transporters, could be retrieved.

The initial investigation sought to identify the neuropharmacological profile of 3-Phenylindoline hydrochloride, focusing on its potential interactions with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). However, the searches did not yield any studies presenting quantitative data (e.g., IC50, Ki, or EC50 values) or detailed experimental protocols for this specific molecule.

Subsequent, broader searches for the 3-phenylindoline scaffold and related derivatives in the context of neuropharmacology were also conducted. These searches returned information on structurally distinct classes of compounds, such as 3-phenyltropanes and various indole (not indoline) derivatives. While these compounds may share some superficial structural motifs with 3-Phenylindoline hydrochloride, their core chemical structures are significantly different. Therefore, their biological activities cannot be reliably extrapolated to predict the neuropharmacological properties of 3-Phenylindoline hydrochloride.

The core requirements of the user request—to provide detailed application notes, quantitative data tables, experimental protocols, and signaling pathway diagrams for 3-Phenylindoline hydrochloride in neuropharmacology research—cannot be fulfilled at this time due to the absence of relevant scientific data in the public domain.

Researchers, scientists, and drug development professionals interested in the neuropharmacological potential of 3-Phenylindoline hydrochloride would need to conduct initial in vitro and in vivo studies to determine its biological activity. Such research would represent a novel area of investigation.

Application Notes and Protocols for 3-Phenylindoline Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Indole derivatives represent a significant class of heterocyclic compounds that are extensively investigated for their therapeutic potential, particularly in oncology. These compounds, including natural products like indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to modulate multiple cellular signaling pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[1] 3-Phenylindoline hydrochloride is a synthetic indole derivative that, based on the activity of structurally related molecules, is postulated to exhibit cytotoxic effects on cancer cells.

This document provides a detailed protocol for the initial in vitro evaluation of 3-Phenylindoline hydrochloride in a cell culture setting. The described experiments are designed to determine the cytotoxic and apoptotic effects of the compound and to investigate its impact on key cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1] The protocols provided herein are intended as a starting point and may require optimization depending on the specific cell line and research objectives.

Materials and Reagents

  • 3-Phenylindoline hydrochloride

  • Human cancer cell line (e.g., MCF-7, A549, PC-3)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • RIPA buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • 96-well and 6-well cell culture plates

Experimental Protocols

Cell Culture and Maintenance
  • Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

Preparation of 3-Phenylindoline Hydrochloride Stock Solution
  • Prepare a 10 mM stock solution of 3-Phenylindoline hydrochloride in sterile DMSO.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Further dilute the stock solution in a complete cell culture medium to the desired final concentrations immediately before use. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cytotoxicity Assay (MTT or CCK-8)

This assay is performed to determine the half-maximal inhibitory concentration (IC50) of 3-Phenylindoline hydrochloride.

  • Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of 3-Phenylindoline hydrochloride (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

  • At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Experimental Workflow for In Vitro Testing

G cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis prep_compound Prepare 3-Phenylindoline hydrochloride stock cytotoxicity Cytotoxicity Assay (MTT/CCK-8) prep_compound->cytotoxicity prep_cells Cell Culture Maintenance prep_cells->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI) apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant western_blot Western Blot Analysis protein_exp Protein Expression Analysis western_blot->protein_exp ic50->apoptosis ic50->western_blot

Caption: Workflow for the in vitro evaluation of 3-Phenylindoline hydrochloride.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the percentage of apoptotic and necrotic cells following treatment.

  • Seed 2 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with 3-Phenylindoline hydrochloride at concentrations around the determined IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Add 400 µL of 1X Annexin V binding buffer to each sample.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This technique is used to investigate the effect of 3-Phenylindoline hydrochloride on the expression and phosphorylation of proteins involved in a target signaling pathway.

  • Seed 1 x 10⁶ cells in a 60 mm dish and allow them to adhere overnight.

  • Treat the cells with 3-Phenylindoline hydrochloride at the desired concentrations and time points.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system.

Data Presentation

Table 1: Cytotoxicity of 3-Phenylindoline Hydrochloride on Cancer Cells
Concentration (µM)Cell Viability (%) after 24h (Mean ± SD)Cell Viability (%) after 48h (Mean ± SD)Cell Viability (%) after 72h (Mean ± SD)
0 (Control)100 ± 4.5100 ± 5.1100 ± 4.8
195.2 ± 3.888.7 ± 4.280.1 ± 3.9
582.1 ± 4.170.3 ± 3.555.6 ± 4.3
1065.7 ± 3.251.2 ± 2.938.4 ± 3.1
2548.9 ± 2.835.8 ± 2.522.1 ± 2.7
5030.4 ± 2.118.9 ± 1.910.5 ± 1.5
10015.6 ± 1.58.2 ± 1.14.3 ± 0.8
IC50 (µM) ~28 ~11 ~7
Table 2: Apoptotic Effect of 3-Phenylindoline Hydrochloride on Cancer Cells (48h treatment)
TreatmentViable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)Necrotic Cells (%) (Annexin V-/PI+)Total Apoptotic Cells (%)
Control95.1 ± 2.32.5 ± 0.51.8 ± 0.40.6 ± 0.24.3 ± 0.9
0.5x IC50 (5.5 µM)70.4 ± 3.115.8 ± 1.210.2 ± 0.93.6 ± 0.626.0 ± 2.1
1x IC50 (11 µM)45.2 ± 2.830.1 ± 1.821.5 ± 1.53.2 ± 0.551.6 ± 3.3
2x IC50 (22 µM)20.7 ± 2.148.9 ± 2.526.3 ± 1.94.1 ± 0.775.2 ± 4.4
Table 3: Effect of 3-Phenylindoline Hydrochloride on Protein Expression in the PI3K/Akt Pathway (48h treatment)
Treatmentp-Akt/Akt Ratio (Fold Change vs. Control)p-mTOR/mTOR Ratio (Fold Change vs. Control)Bax/Bcl-2 Ratio (Fold Change vs. Control)Cleaved Caspase-3/Caspase-3 Ratio (Fold Change vs. Control)
Control1.001.001.001.00
0.5x IC50 (5.5 µM)0.65 ± 0.080.72 ± 0.091.8 ± 0.22.5 ± 0.3
1x IC50 (11 µM)0.38 ± 0.050.45 ± 0.063.5 ± 0.44.8 ± 0.5
2x IC50 (22 µM)0.15 ± 0.030.21 ± 0.046.2 ± 0.78.1 ± 0.9

Proposed Signaling Pathway

G cluster_pathway Proposed PI3K/Akt/mTOR Signaling Pathway Inhibition compound 3-Phenylindoline hydrochloride pi3k PI3K compound->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor bcl2 Bcl-2 akt->bcl2 apoptosis Apoptosis bax Bax bcl2->bax caspase Caspase-3 bax->caspase caspase->apoptosis

Caption: Proposed mechanism of action of 3-Phenylindoline hydrochloride.

Troubleshooting

  • Low cell viability in control wells: Check for contamination, ensure proper cell handling techniques, and use fresh media and supplements.

  • High variability between replicate wells: Ensure accurate and consistent cell seeding and drug concentration preparation.

  • No dose-dependent effect observed: The concentration range may be too narrow or not in the optimal range for the specific cell line. A broader range of concentrations should be tested.

  • Weak or no signal in Western blotting: Optimize protein extraction and loading amounts. Ensure the primary and secondary antibodies are used at the recommended dilutions and are compatible. Check the transfer efficiency.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the initial in vitro characterization of 3-Phenylindoline hydrochloride. By systematically evaluating its cytotoxic and apoptotic effects and investigating its impact on relevant signaling pathways, researchers can gain valuable insights into the therapeutic potential of this compound. The provided tables and diagrams serve as templates for data presentation and visualization of the proposed mechanism of action. It is crucial to remember that these protocols may require optimization for specific experimental conditions.

References

Application Notes: Analytical Methods for the Quantification of 3-Phenylindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the quantitative analysis of 3-Phenylindoline hydrochloride. While specific validated methods for this compound are not widely published, the following protocols are based on established analytical techniques for structurally similar indole derivatives and other small molecule amine hydrochlorides. The methods described include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy. Each section includes a detailed protocol, instrumental conditions, and typical performance characteristics summarized in tabular format.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography is a precise and widely used technique for separating and quantifying components in a mixture. For 3-Phenylindoline hydrochloride, a reversed-phase HPLC method using a C18 column is proposed, offering excellent resolution and sensitivity with UV detection.

Experimental Protocol: HPLC

Principle: The sample is dissolved in a suitable diluent and injected into the HPLC system. The 3-Phenylindoline hydrochloride is separated from impurities on a reversed-phase column using an isocratic mobile phase. Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard.

Instrumentation and Materials:

  • HPLC system with UV-Vis or Photodiode Array (PDA) detector.[1]

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm, Nylon or PTFE).[2]

  • HPLC grade acetonitrile, methanol, and water.

  • Potassium phosphate monobasic and phosphoric acid (for buffer preparation).

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a filtered and degassed mixture of phosphate buffer (25 mM, pH 3.0) and acetonitrile in a 60:40 (v/v) ratio.

  • Standard Stock Solution (400 µg/mL): Accurately weigh approximately 10 mg of 3-Phenylindoline hydrochloride reference standard and transfer it to a 25 mL volumetric flask.[1] Add about 15 mL of diluent (50:50 methanol:water), sonicate to dissolve, and dilute to volume with the diluent.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing 3-Phenylindoline hydrochloride, dissolve it in the diluent to obtain a theoretical concentration of approximately 20 µg/mL, sonicate, and filter through a 0.45 µm syringe filter before injection.[2]

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: 25 mM Phosphate Buffer (pH 3.0) : Acetonitrile (60:40).

    • Flow Rate: 1.0 mL/min.[3]

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.[4]

    • Detection Wavelength: 254 nm (based on typical indole derivatives).[3][4]

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the working standards. Determine the concentration of 3-Phenylindoline hydrochloride in the sample solution from the regression equation of the calibration curve.

Data Presentation: HPLC Method Validation Summary
ParameterResult
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Injection Inject into HPLC System MobilePhase->Injection StandardPrep Standard Solution Preparation StandardPrep->Injection SamplePrep Sample Solution Preparation SamplePrep->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for HPLC quantification of 3-Phenylindoline HCl.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing high sensitivity and structural information. This method is suitable for the analysis of volatile and thermally stable compounds.[5] For 3-Phenylindoline hydrochloride, direct analysis or analysis following a derivatization step to increase volatility may be employed.

Experimental Protocol: GC-MS

Principle: The sample, dissolved in a volatile solvent, is injected into the GC system. The compound is vaporized and separated on a capillary column. The separated analyte then enters the mass spectrometer, where it is ionized (typically by Electron Ionization - EI), and the resulting ions are detected, providing a mass spectrum for identification and quantification.

Instrumentation and Materials:

  • GC-MS system with an autosampler.[6]

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[6]

  • Analytical balance.

  • Volumetric flasks, pipettes, and GC vials.

  • Methanol (HPLC grade).

  • Helium (carrier gas, 99.999% purity).

  • (Optional) Derivatizing agent (e.g., BSTFA with 1% TMCS).

Procedure:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-Phenylindoline hydrochloride reference standard into a 10 mL volumetric flask and dissolve in methanol.[6]

  • Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution in methanol to cover the desired concentration range (e.g., 0.5 - 100 µg/mL).

  • Sample Preparation (Direct Injection): Dissolve the sample in methanol to achieve a concentration within the calibration range.[6] Transfer to a GC vial for analysis. No derivatization is required if the compound is sufficiently volatile and stable.[6]

  • Instrumental Conditions:

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Scan Mode: Full Scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.

  • Quantification: Identify the characteristic ions of 3-Phenylindoline in the mass spectrum. For quantification, construct a calibration curve by plotting the peak area of a specific ion (quantifier ion) against the concentration of the standards.

Data Presentation: GC-MS Method Validation Summary
ParameterResult
Linearity Range 0.5 - 100 µg/mL
Correlation Coefficient (R²) > 0.998
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Accuracy (% Recovery) 97.5% - 103.0%
Precision (% RSD) < 3.0%

UV-Vis Spectroscopy

UV-Vis spectroscopy is a straightforward and cost-effective method for the quantification of compounds that absorb ultraviolet or visible light.[7] It is particularly useful for routine quality control analysis of pure substances or simple formulations.

Experimental Protocol: UV-Vis

Principle: The absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law). The concentration of 3-Phenylindoline hydrochloride is determined by measuring its absorbance at the wavelength of maximum absorption (λmax) and comparing it to a standard curve.

Instrumentation and Materials:

  • Double-beam UV-Vis spectrophotometer.[7]

  • Matched quartz cuvettes (1 cm path length).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Methanol (spectroscopic grade).

Procedure:

  • Solvent Selection: Use spectroscopic grade methanol as the solvent.

  • Determination of λmax: Prepare a dilute solution (e.g., 10 µg/mL) of 3-Phenylindoline hydrochloride in methanol. Scan the solution from 400 nm to 200 nm against a methanol blank to determine the wavelength of maximum absorbance (λmax).

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 3-Phenylindoline hydrochloride reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution with methanol.

  • Sample Preparation: Prepare a sample solution in methanol with a concentration expected to fall within the linear range of the calibration curve.

  • Measurement: Measure the absorbance of each working standard and the sample solution at the predetermined λmax against the methanol blank.

  • Quantification: Plot a calibration curve of absorbance versus concentration for the working standards. Calculate the concentration of the sample using the linear regression equation obtained from the curve.[8]

Data Presentation: UV-Vis Method Validation Summary
ParameterResult
λmax ~254 nm (predicted)
Linearity Range 2 - 10 µg/mL
Correlation Coefficient (R²) > 0.999
Molar Absorptivity (ε) To be determined experimentally
Accuracy (% Recovery) 98.5% - 101.5%
Precision (% RSD) < 1.5%

Visualization: General Analytical Workflow

General_Workflow Sample Sample Receipt Prep Sample and Standard Preparation Sample->Prep Method Select Analytical Method Prep->Method HPLC HPLC Analysis Method->HPLC High Purity GCMS GC-MS Analysis Method->GCMS High Sensitivity UV UV-Vis Analysis Method->UV QC / Simple Matrix Data Data Acquisition and Processing HPLC->Data GCMS->Data UV->Data Report Final Report Generation Data->Report

Caption: General workflow for analytical quantification.

References

Application Notes and Protocols: Synthesis of Novel Heterocycles from 3-Phenylindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of novel heterocyclic compounds utilizing 3-phenylindoline hydrochloride as a versatile starting material. The following sections describe the synthesis of fused pyrimidine and thiadiazole ring systems, which are of significant interest in medicinal chemistry due to their diverse biological activities.

Introduction

3-Phenylindoline hydrochloride serves as a valuable precursor for the synthesis of a variety of nitrogen-containing heterocycles. The indoline scaffold is a privileged structure in numerous biologically active compounds. By leveraging the reactivity of the indoline nitrogen and the adjacent C2-methylene group, it is possible to construct fused heterocyclic systems with potential therapeutic applications. This document outlines the synthetic pathways for preparing indole-fused pyrimidines and thiadiazoles, complete with detailed experimental procedures and characterization data.

Synthesis of Indole-Fused Pyrimidines

The synthesis of pyrimidine rings fused to the indole core can be achieved through a condensation reaction of an appropriate indole derivative with a binucleophilic reagent. In this protocol, 3-phenylindoline hydrochloride is first neutralized and then converted to an enamine intermediate, which subsequently reacts with a suitable precursor to form the pyrimidine ring.

Experimental Protocol: Synthesis of 2,4-disubstituted-5-phenyl-5,6-dihydropyrido[2,3-b]indoles

Step 1: Neutralization of 3-Phenylindoline Hydrochloride

  • To a solution of 3-phenylindoline hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane, add a mild base like triethylamine (1.2 eq) at room temperature.

  • Stir the mixture for 30 minutes.

  • The resulting solution of 3-phenylindoline can be used directly in the next step or purified by removing the triethylamine hydrochloride salt by filtration and evaporating the solvent.

Step 2: Synthesis of Indole-Fused Pyrimidines

A plausible route to indole-fused pyrimidines involves the reaction of a 3-substituted indole with reagents like urea or thiourea in the presence of a suitable cyclizing agent.[1] A multi-step synthesis starting from 3-acetyl indole has been reported to yield indole-appended pyrimidines.[2] Adapting these methodologies, a potential pathway from 3-phenylindoline could first involve its conversion to an enamine or a related intermediate.

A general procedure for the synthesis of indolyl-pyrimidine-5-carbonitriles has been described, starting from indole-3-carboxaldehyde, ethyl cyanoacetate, and thiourea.[3]

Representative Protocol (adapted):

  • A mixture of an appropriate indole precursor (derived from 3-phenylindoline), a 1,3-dicarbonyl compound (1.0 eq), and urea or thiourea (1.2 eq) is refluxed in ethanol containing a catalytic amount of a base (e.g., ethanolic NaOH).[1]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitate formed is filtered, washed with cold water, and dried.

  • The crude product is recrystallized from a suitable solvent like ethanol to afford the pure indole-fused pyrimidine.

Quantitative Data

The following table summarizes representative yields for the synthesis of indole-pyrimidine derivatives based on literature reports for analogous compounds.

CompoundSubstituentsYield (%)Reference
6-(1H-indol-3-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile-Not Specified[3]
Indole bearing pyrimidin-2-ol derivativesVariousNot Specified[1]

Synthesis of Indole-Fused Thiadiazoles

The 1,3,4-thiadiazole moiety is another important heterocycle with a broad spectrum of pharmacological activities. Indole-based thiadiazoles can be synthesized from indole-3-carboxaldehyde, which can be prepared from 3-phenylindoline.

Experimental Protocol: Synthesis of 2-amino-5-(1H-indol-3-yl)-1,3,4-thiadiazole

Step 1: Oxidation of 3-Phenylindoline to 3-Phenylindole (if necessary)

While 3-phenylindoline exists in tautomeric equilibrium with 3-phenylindole, for some reactions, a fully aromatic indole precursor is preferred. This can be achieved through oxidation.

Step 2: Formylation of 3-Phenylindole to Indole-3-carboxaldehyde

The Vilsmeier-Haack reaction is a standard method for the formylation of indoles at the C3 position.

  • To a cooled (0 °C) solution of dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise with stirring.

  • To this Vilsmeier reagent, add a solution of 3-phenylindole in DMF.

  • Stir the reaction mixture at room temperature for the time specified in the literature for similar substrates.

  • Pour the reaction mixture into ice-water and neutralize with a base (e.g., NaOH solution) to precipitate the product.

  • Filter, wash with water, and dry to obtain indole-3-carboxaldehyde.

Step 3: Synthesis of Indolyl-1,3,4-thiadiazole Amine

An efficient one-pot, three-component synthesis of indolyl-1,3,4-thiadiazole amines has been reported using indole-3-carboxaldehyde, tosylhydrazine, and ammonium thiocyanate mediated by iodine.[4]

Representative Protocol:

  • A mixture of indole-3-carboxaldehyde (1.0 eq), p-toluenesulfonyl hydrazide (1.1 eq), and ammonium thiocyanate (1.5 eq) is stirred in a suitable solvent like ethanol.

  • Iodine (catalytic amount) is added to the mixture.

  • The reaction is heated at reflux and monitored by TLC.

  • After completion, the reaction mixture is cooled, and the solvent is evaporated under reduced pressure.

  • The residue is treated with water, and the resulting solid is filtered, washed with a solution of sodium thiosulfate to remove excess iodine, and then with water.

  • The crude product is purified by recrystallization or column chromatography.

Quantitative Data

The following table presents data for the synthesis of indole-based thiadiazole derivatives from analogous starting materials.

CompoundMethodYield (%)Reference
Indolyl-1,3,4-thiadiazole aminesIodine-mediated three-component reactionGood to excellent[4]
Indole based thiadiazole derivativesMultistep synthesisNot specified[5]

Visualizations

Synthetic Workflow for Indole-Fused Pyrimidines

Synthetic_Workflow_Pyrimidines start 3-Phenylindoline Hydrochloride neutralization Neutralization (e.g., Et3N) start->neutralization intermediate1 3-Phenylindoline neutralization->intermediate1 reaction1 Reaction with 1,3-Dicarbonyl & Urea/Thiourea intermediate1->reaction1 product1 Indole-Fused Pyrimidine reaction1->product1

Caption: Synthetic pathway to indole-fused pyrimidines.

Synthetic Workflow for Indole-Fused Thiadiazoles

Synthetic_Workflow_Thiadiazoles start 3-Phenylindoline Hydrochloride step1 Neutralization & Optional Oxidation start->step1 intermediate2 3-Phenylindole step1->intermediate2 step2 Vilsmeier-Haack Formylation intermediate2->step2 intermediate3 Indole-3-carboxaldehyde step2->intermediate3 step3 Three-Component Reaction (Tosylhydrazine, NH4SCN, I2) intermediate3->step3 product2 Indole-Fused Thiadiazole step3->product2

Caption: Synthetic pathway to indole-fused thiadiazoles.

References

Application Notes and Protocols for 3-Phenylindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

No specific Safety Data Sheet (SDS) for 3-Phenylindoline hydrochloride has been found in the available public literature. The following information is based on the chemical properties of the related compound 3-phenylindole, general knowledge of hydrochloride salts of organic amines, and synthesis procedures. Researchers should handle this compound with caution and perform a thorough risk assessment before use.

Introduction

3-Phenylindoline hydrochloride is a heterocyclic organic compound. While specific biological activities of the hydrochloride salt are not extensively documented in publicly available literature, the core 3-phenylindole structure is of interest in medicinal chemistry. Derivatives of 3-phenylindole have been investigated for various biological activities, including antimycobacterial and antimalarial properties. The hydrochloride salt form is generally utilized to improve the solubility and stability of amine-containing compounds for research and pharmaceutical development.

Chemical and Physical Properties

Property3-Phenylindole3-Phenylindoline Hydrochloride (Expected)Source
Molecular Formula C₁₄H₁₁NC₁₄H₁₄ClN[1][2]
Molecular Weight 193.24 g/mol 231.72 g/mol [1][2]
Appearance Off-white to yellow solidLikely a crystalline solid[3]
Melting Point 109 °CExpected to be different from the free base[3]
Boiling Point 226 °C at 14 TorrData not available[3]
Solubility Insoluble in water; soluble in organic solvents.Expected to have higher solubility in water and polar protic solvents compared to the free base.[4][4]
Stability Stable under standard conditions.Generally, hydrochloride salts of organic amines are more stable than the corresponding free bases. Should be stored in a cool, dry place away from strong oxidizing agents.[5][5]

Handling and Storage Procedures

Personal Protective Equipment (PPE)

Due to the lack of a specific Safety Data Sheet (SDS), it is crucial to handle 3-Phenylindoline hydrochloride with a high degree of caution. The following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[5]

  • Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.[5]

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or aerosols.[6]

Safe Handling Practices
  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not breathe dust or aerosols.[6]

  • Wash hands thoroughly after handling.[5]

  • Keep away from incompatible materials such as strong oxidizing agents.[5]

Storage
  • Store in a tightly closed container.[5]

  • Keep in a cool, dry, and well-ventilated place.[5]

  • Store away from moisture and strong oxidizing agents.[5]

Experimental Protocols

As no specific experimental protocols for 3-Phenylindoline hydrochloride were found, the following are general procedures that can be adapted for its use in a research setting.

Preparation of Stock Solutions

Given that hydrochloride salts are generally more soluble in aqueous solutions than their free base counterparts, water or a buffer solution would be a primary choice for creating stock solutions for biological assays.[4] If solubility in aqueous media is limited, co-solvents such as DMSO or ethanol may be used.

Protocol for Preparing a 10 mM Stock Solution in an Aqueous Buffer:

  • Accurately weigh the required amount of 3-Phenylindoline hydrochloride.

  • Dissolve the compound in a suitable aqueous buffer (e.g., PBS, pH 7.4).

  • If solubility is an issue, gentle warming or sonication may be applied.

  • Once fully dissolved, filter the solution through a 0.22 µm syringe filter to sterilize and remove any particulates.

  • Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Accurately weigh the required amount of 3-Phenylindoline hydrochloride.

  • Dissolve the compound in high-purity DMSO.

  • Vortex or sonicate until the compound is fully dissolved.

  • Store the stock solution in aliquots at -20°C, protected from light and moisture.

General Workflow for Biological Assays

The following diagram illustrates a general workflow for screening the biological activity of 3-Phenylindoline hydrochloride.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_compound Prepare Stock Solution of 3-Phenylindoline Hydrochloride treatment Treat Cells/Organism with Varying Concentrations prep_compound->treatment prep_cells Culture and Prepare Target Cells/Organism prep_cells->treatment incubation Incubate under Controlled Conditions treatment->incubation assay Perform Biological Assay (e.g., Viability, Enzyme Activity) incubation->assay data_collection Collect and Quantify Data assay->data_collection data_analysis Analyze Data and Determine IC50/EC50 data_collection->data_analysis

Caption: General experimental workflow for assessing the biological activity of a test compound.

Potential Signaling Pathways and Biological Targets

While no specific signaling pathways involving 3-Phenylindoline hydrochloride have been elucidated, the broader class of indole-containing compounds has been shown to interact with a variety of biological targets. Research on 3-phenylindole derivatives suggests potential activity in areas such as:

  • Antimicrobial Activity: Some 3-phenylindole derivatives have shown activity against Mycobacterium tuberculosis.[7]

  • Anticancer Activity: The indole scaffold is present in many compounds with anticancer properties.

The following diagram illustrates a hypothetical logical relationship for investigating the mechanism of action of a novel indole derivative.

logical_relationship start Hypothesized Biological Activity (e.g., Anticancer) target_id Target Identification (e.g., Kinase, Receptor) start->target_id binding_assay In Vitro Binding Assay target_id->binding_assay cell_based_assay Cell-Based Functional Assay binding_assay->cell_based_assay downstream_analysis Analysis of Downstream Signaling Pathways cell_based_assay->downstream_analysis in_vivo_model In Vivo Model Validation downstream_analysis->in_vivo_model conclusion Elucidation of Mechanism of Action in_vivo_model->conclusion

Caption: Logical workflow for mechanism of action studies.

Conclusion

3-Phenylindoline hydrochloride is a compound with potential for further investigation in drug discovery and development. Due to the limited availability of specific safety and handling data, researchers must proceed with caution, employing robust safety measures. The provided protocols and workflows offer a general framework for initiating research with this compound. It is strongly recommended that researchers consult institutional safety guidelines and conduct a thorough literature search for any new information that may become available.

References

Application Notes and Protocols for 3-Phenylindoline Hydrochloride in Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Phenylindoline hydrochloride is a heterocyclic compound with a scaffold that is of significant interest in medicinal chemistry and drug discovery. The indoline core is a common motif in a variety of biologically active molecules. While specific data on 3-Phenylindoline hydrochloride is limited, the broader class of indole and indoline derivatives has been extensively studied for their interactions with various G-protein coupled receptors (GPCRs), ion channels, and transporters. In particular, derivatives of 3-phenylindole have shown significant affinity and selectivity for sigma receptors, which are implicated in a range of neurological disorders.[1] These notes provide a framework for researchers to investigate the receptor binding profile of 3-Phenylindoline hydrochloride.

Potential Applications in Receptor Binding Studies
  • Primary Screening: To determine the binding affinity of 3-Phenylindoline hydrochloride across a panel of receptors, transporters, and ion channels.

  • Selectivity Profiling: To assess the selectivity of 3-Phenylindoline hydrochloride for a specific receptor subtype over others.

  • Structure-Activity Relationship (SAR) Studies: To compare the binding affinity of 3-Phenylindoline hydrochloride with other structurally related analogs to understand the chemical features crucial for receptor interaction.

  • Competitive Binding Assays: To characterize the nature of binding (e.g., competitive, non-competitive, or allosteric) by competing with known radiolabeled ligands.

Quantitative Data Presentation

The following table is a representative example of how to present quantitative data from receptor binding assays for 3-Phenylindoline hydrochloride. The values presented are hypothetical and should be replaced with experimentally determined data.

Receptor TargetRadioligandTest CompoundKi (nM) ± SEMHill Slope (nH)
Sigma-1--INVALID-LINK---Pentazocine3-Phenylindoline HClValueValue
Sigma-2[3H]DTG3-Phenylindoline HClValueValue
Dopamine D2[3H]Raclopride3-Phenylindoline HClValueValue
Serotonin 5-HT1A[3H]8-OH-DPAT3-Phenylindoline HClValueValue
NMDA[3H]MK-8013-Phenylindoline HClValueValue

Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. The Hill slope provides information about the cooperativity of binding.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Sigma Receptors

This protocol is adapted from established methods for indole-based sigma receptor ligands and can be used as a starting point for evaluating 3-Phenylindoline hydrochloride.[1]

1. Materials and Reagents:

  • Membrane Preparation: Rat brain tissue or cells expressing the target receptor (e.g., CHO cells transfected with sigma-1 or sigma-2 receptors).

  • Radioligands:

    • For Sigma-1 receptors: --INVALID-LINK---Pentazocine (specific activity ~40-60 Ci/mmol).

    • For Sigma-2 receptors: [3H]Di-o-tolylguanidine ([3H]DTG) (specific activity ~30-50 Ci/mmol).

  • Test Compound: 3-Phenylindoline hydrochloride, dissolved in an appropriate solvent (e.g., DMSO) to prepare a stock solution.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding (NSB) Agent: Haloperidol (10 µM final concentration).[1]

  • Washing Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter.

2. Membrane Preparation:

  • Homogenize fresh or frozen tissue in ice-cold assay buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

  • Resuspend the resulting pellet in fresh assay buffer and repeat the centrifugation step.

  • Resuspend the final pellet in assay buffer to a final protein concentration of 0.5-1.0 mg/mL. Protein concentration can be determined using a standard method like the Bradford assay.

  • Store the membrane preparation in aliquots at -80°C until use.

3. Binding Assay Procedure:

  • Prepare serial dilutions of 3-Phenylindoline hydrochloride in the assay buffer.

  • In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding (NSB): Assay buffer, radioligand, NSB agent (Haloperidol), and membrane preparation.

    • Competitive Binding: Assay buffer, radioligand, serially diluted 3-Phenylindoline hydrochloride, and membrane preparation.

  • For sigma-1 receptor binding, use --INVALID-LINK---Pentazocine at a final concentration of 5 nM.[1]

  • For sigma-2 receptor binding, use [3H]DTG at a final concentration of 3 nM in the presence of 300 nM (+)-pentazocine to block sigma-1 receptors.[1]

  • The final assay volume should be 200 µL.

  • Incubate the plate at 37°C for 120 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

  • Wash the filters three times with 3 mL of ice-cold washing buffer.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate overnight.

  • Measure the radioactivity in a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis using software such as GraphPad Prism.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Ligands) incubation Incubation of Membranes, Radioligand, & Test Compound reagents->incubation membranes Prepare Receptor Membranes membranes->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Calculate IC50 & Ki counting->analysis

Caption: Experimental workflow for a radioligand receptor binding assay.

Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ligand 3-Phenylindoline hydrochloride receptor G-Protein Coupled Receptor (GPCR) ligand->receptor Binding g_protein G-Protein (α, β, γ) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production downstream Downstream Signaling Cascade second_messenger->downstream response Cellular Response downstream->response

Caption: A generalized G-protein coupled receptor (GPCR) signaling pathway.

Conclusion

While direct experimental data for 3-Phenylindoline hydrochloride is not extensively documented, its structural similarity to known sigma receptor ligands suggests it is a valuable candidate for receptor binding studies. The provided protocols and application notes offer a robust starting point for researchers to characterize the pharmacological profile of this compound. It is recommended to perform initial broad screening against a panel of receptors to identify primary targets, followed by more detailed binding and functional assays to elucidate its mechanism of action. Careful optimization of the described protocols will be crucial for obtaining reliable and reproducible data.

References

Troubleshooting & Optimization

Technical Support Center: 3-Phenylindoline Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Phenylindoline hydrochloride.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of 3-Phenylindoline hydrochloride, particularly focusing on the reduction of 3-phenylindole.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes?

Answer: Low yield in the synthesis of 3-Phenylindoline from 3-phenylindole is a common issue. Several factors could be contributing to this problem. Consider the following:

  • Incomplete Reaction: The reduction of the indole ring may not have gone to completion. This can be due to insufficient reducing agent, suboptimal reaction temperature, or inadequate reaction time.

  • Purity of Starting Material: The purity of the 3-phenylindole starting material is crucial. Impurities can interfere with the reaction, leading to the formation of byproducts and a lower yield of the desired product.

  • Side Reactions: Although specific side reactions for this synthesis are not extensively documented in the provided literature, general principles of indole chemistry suggest that over-reduction or degradation of the starting material or product under harsh acidic conditions could occur.

  • Workup and Purification Losses: Significant amounts of the product can be lost during the extraction and purification steps. Emulsion formation during extraction or improper column chromatography techniques can lead to a lower isolated yield.

Question 2: How can I determine if my reaction has gone to completion?

Answer: Monitoring the reaction progress is essential to ensure the complete conversion of the starting material. The most common method for this is Thin Layer Chromatography (TLC).

  • TLC Analysis: Spot the reaction mixture on a TLC plate alongside the 3-phenylindole starting material. A suitable eluent system (e.g., hexanes/ethyl acetate) should be used to achieve good separation. The disappearance of the starting material spot indicates that the reaction has gone to completion.

Question 3: The color of my reaction mixture is very dark. Is this normal, and could it indicate a problem?

Answer: The reaction involves the use of zinc dust in a strong acid, which can lead to the formation of colored byproducts. While some color change is expected, an unusually dark or tar-like appearance could suggest degradation of the starting material or product. This might be caused by excessively high temperatures or prolonged reaction times.

Question 4: I am having trouble with the purification of the final product. What are the best practices?

Answer: The purification of 3-Phenylindoline, which is an oil at room temperature, is typically achieved by column chromatography on silica gel.[1] Here are some tips for effective purification:

  • Neutralization and Extraction: After the reaction, the mixture is filtered to remove excess zinc. The filtrate is then basified, typically with sodium hydroxide, to deprotonate the indoline nitrogen and allow for extraction into an organic solvent like ether.[1] Ensure complete neutralization to maximize the amount of free base extracted.

  • Column Chromatography: Use silica gel for column chromatography. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.

  • Conversion to Hydrochloride Salt: For easier handling and improved stability, the purified 3-Phenylindoline oil is converted to its hydrochloride salt. This is typically done by dissolving the oil in a suitable solvent (e.g., ether) and bubbling dry HCl gas through the solution or by adding a solution of HCl in an organic solvent. The hydrochloride salt will precipitate and can be collected by filtration.

Question 5: What are some alternative synthesis routes for indolines that I could consider?

Answer: While the reduction of indoles is a common method, several other strategies exist for the synthesis of the indoline core. These can be advantageous if the required starting materials are more readily available or if functional group tolerance is an issue. Some alternatives include:

  • Reductive Cyclization: This approach often involves the cyclization of nitroarene precursors.[2]

  • Palladium-Catalyzed Reactions: Modern synthetic methods frequently employ palladium catalysts for C-H activation and intramolecular amination to form the indoline ring.[3][4] These methods can offer milder reaction conditions and improved yields.[2]

  • Multicomponent Reactions (MCRs): MCRs provide an efficient way to construct complex molecules like indolines from simple starting materials in a single step.[2]

Experimental Protocols

Synthesis of 3-Phenylindoline via Reduction of 3-Phenylindole [1]

  • Suspend 1.3 g of 3-phenylindole in 100 ml of 20% aqueous hydrochloric acid.

  • Heat the mixture to 60°C with vigorous stirring.

  • Add 20 g of zinc dust in small portions over a period of 45 minutes.

  • After the addition is complete, heat the reaction mixture to 100°C and maintain this temperature for one hour.

  • Filter the hot reaction mixture to remove excess zinc and other solids.

  • Cool the filtrate to room temperature and wash with ether to remove any non-basic organic impurities.

  • Separate the aqueous layer and basify it with 50% aqueous sodium hydroxide until a pH > 10 is reached.

  • Extract the product into ether.

  • Dry the combined ether extracts over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Concentrate the ether solution under reduced pressure to obtain the crude 3-phenylindoline as a yellow viscous oil.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Summary of a Reported Synthesis of 3-Phenylindoline [1]

ParameterValue
Starting Material3-Phenylindole
ReagentsZinc dust, 20% HCl
Product3-Phenylindoline
Starting Material Mass1.3 g
Product Mass0.8 g
Yield~66% (calculated)
AppearanceYellow viscous oil

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Product Start 3-Phenylindole Reaction_Vessel Reaction at 60-100°C Start->Reaction_Vessel Reagents Zinc Dust 20% HCl Reagents->Reaction_Vessel Filtration Hot Filtration Reaction_Vessel->Filtration Extraction Basification (NaOH) Ether Extraction Filtration->Extraction Drying Drying and Concentration Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Product 3-Phenylindoline (oil) Chromatography->Product HCl_Salt 3-Phenylindoline HCl (solid) Product->HCl_Salt

Caption: Workflow for the synthesis of 3-Phenylindoline hydrochloride.

Troubleshooting_Tree Start Low Yield of 3-Phenylindoline HCl Check_Completion Check Reaction Completion (TLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Starting Material Present Complete Reaction Complete Check_Completion->Complete No Starting Material Increase_Time Increase Reaction Time or Temperature Incomplete->Increase_Time Add_Reagent Add More Reducing Agent Incomplete->Add_Reagent Check_Purity Check Starting Material Purity (e.g., NMR, mp) Complete->Check_Purity Impure Impure Starting Material Check_Purity->Impure Impurities Detected Pure Starting Material is Pure Check_Purity->Pure Purity Confirmed Purify_SM Purify 3-Phenylindole (Recrystallization/Chromatography) Impure->Purify_SM Review_Workup Review Workup & Purification Pure->Review_Workup Workup_Issue Potential Issues: - Incomplete Extraction - Emulsion - Loss on Column Review_Workup->Workup_Issue Yes Optimize_Workup Optimize Extraction pH Improve Chromatography Technique Workup_Issue->Optimize_Workup

Caption: Troubleshooting decision tree for low yield in 3-Phenylindoline synthesis.

References

optimizing reaction conditions for 3-Phenylindoline hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-Phenylindoline hydrochloride, a crucial intermediate for researchers, scientists, and drug development professionals. Our aim is to help you optimize your reaction conditions and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 3-Phenylindoline from 3-Phenylindole?

A1: The most frequently employed method is the reduction of the indole ring of 3-Phenylindole using a metal in an acidic medium. A widely used and effective combination is zinc dust in the presence of hydrochloric acid.[1]

Q2: How can I monitor the progress of the reduction reaction?

A2: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexanes and ethyl acetate. The disappearance of the starting material spot (3-Phenylindole) and the appearance of a new, more polar spot corresponding to 3-Phenylindoline indicates the progression of the reaction. The spots can be visualized under UV light.

Q3: What are the expected 1H NMR and 13C NMR spectral data for 3-Phenylindoline?

Q4: How is the final hydrochloride salt of 3-Phenylindoline typically prepared?

A4: After the reduction and purification of the 3-Phenylindoline free base, the hydrochloride salt is typically formed by dissolving the base in a suitable organic solvent (e.g., diethyl ether, isopropanol) and adding a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt then precipitates and can be collected by filtration.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Loss of product during workup. 3. Decomposition of the product.1. Monitor the reaction by TLC to ensure the complete consumption of the starting material. If the reaction stalls, consider adding more zinc dust in portions. Ensure the reaction temperature is maintained. 2. 3-Phenylindoline is a base. Ensure the aqueous layer is sufficiently basified (pH > 10) before extraction to minimize its solubility in the aqueous phase. Perform multiple extractions with an organic solvent. 3. Avoid prolonged exposure to high temperatures or strong acidic conditions after the reaction is complete.
Product is an oil and difficult to handle The free base of 3-Phenylindoline is reported to be a viscous oil.[1]Proceed with the formation of the hydrochloride salt, which is expected to be a solid and easier to handle and purify by recrystallization.
Multiple spots on TLC after reaction 1. Incomplete reaction. 2. Formation of side products.1. As mentioned above, allow the reaction to go to completion. 2. Potential side reactions include over-reduction or dimerization. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Difficulty in precipitating the hydrochloride salt The hydrochloride salt may have some solubility in the chosen solvent.Try using a more nonpolar solvent for the precipitation. Adding a co-solvent in which the salt is less soluble (e.g., hexanes) can induce precipitation. Cooling the solution can also help.

Experimental Protocols

Synthesis of 3-Phenylindoline

This protocol is adapted from a known procedure for the reduction of 3-phenylindole.[1]

Materials:

  • 3-Phenylindole

  • 20% Aqueous Hydrochloric Acid (HCl)

  • Zinc dust

  • 50% Aqueous Sodium Hydroxide (NaOH)

  • Diethyl ether (or other suitable extraction solvent like ethyl acetate)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-phenylindole (e.g., 1.3 g) in 20% aqueous hydrochloric acid (e.g., 100 ml).

  • Heat the mixture to 60 °C with vigorous stirring.

  • Add zinc dust (e.g., 20 g) in small portions over a period of 45 minutes. The reaction is exothermic.

  • After the addition of zinc is complete, heat the reaction mixture to 100 °C and maintain this temperature for one hour.

  • Filter the hot reaction mixture to remove excess zinc and other insoluble materials.

  • Cool the filtrate to room temperature.

  • Carefully basify the aqueous layer with 50% aqueous sodium hydroxide until the pH is strongly basic (pH > 10).

  • Extract the aqueous layer multiple times with diethyl ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude 3-phenylindoline as a yellow viscous oil.[1]

  • Purify the crude product by column chromatography on silica gel.

Formation of 3-Phenylindoline Hydrochloride
  • Dissolve the purified 3-phenylindoline free base in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.

  • To this solution, add a solution of hydrogen chloride in the same solvent (e.g., HCl in diethyl ether) dropwise with stirring.

  • The 3-Phenylindoline hydrochloride salt should precipitate out of the solution.

  • If precipitation is slow, cool the mixture in an ice bath and/or add a non-polar co-solvent like hexanes.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Due to the lack of comprehensive comparative studies in the searched literature, a detailed quantitative table for optimizing various parameters could not be compiled. However, based on the primary protocol, the following conditions were used to achieve a yield of approximately 61.5% for the free base (0.8 g from 1.3 g of starting material).[1]

ParameterCondition
Starting Material 3-Phenylindole
Reducing Agent Zinc dust
Acid 20% Aqueous HCl
Temperature 60 °C (initial), then 100 °C
Reaction Time ~1.75 hours
Yield (free base) ~61.5%

Visualizations

Synthesis_Workflow Synthesis Workflow for 3-Phenylindoline Hydrochloride start Start: 3-Phenylindole reduction Reduction with Zn/HCl start->reduction workup Aqueous Workup: - Filtration - Basification (NaOH) - Extraction reduction->workup purification Purification: Column Chromatography workup->purification salt_formation Hydrochloride Salt Formation: - Dissolve in Ether - Add HCl in Ether purification->salt_formation product Final Product: 3-Phenylindoline Hydrochloride salt_formation->product

Caption: A flowchart illustrating the key steps in the synthesis of 3-Phenylindoline Hydrochloride.

Troubleshooting_Tree Troubleshooting Decision Tree start Low Yield or Impure Product check_reaction Check TLC: Is starting material consumed? start->check_reaction incomplete_reaction Incomplete Reaction: - Add more Zn dust - Ensure temperature is maintained check_reaction->incomplete_reaction No check_workup Check Workup Procedure: Was the aqueous layer strongly basic before extraction? check_reaction->check_workup Yes solution Improved Yield and Purity incomplete_reaction->solution workup_issue Workup Issue: - Re-extract aqueous layer after basification check_workup->workup_issue No purification_issue Purification Issue: - Multiple spots on TLC after workup - Run column chromatography carefully check_workup->purification_issue Yes workup_issue->solution purification_issue->solution

Caption: A decision tree to troubleshoot common issues encountered during the synthesis.

References

Technical Support Center: 3-Phenylindoline Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Phenylindoline hydrochloride.

Troubleshooting Guide

Issue 1: Low Yield After Recrystallization

Q: My yield of 3-Phenylindoline hydrochloride is significantly lower than expected after recrystallization. What are the possible causes and solutions?

A: Low recovery is a common issue in crystallization processes. Several factors could be contributing to this problem.

  • Excessive Solvent Volume: Using too much solvent to dissolve the crude product is a primary cause of low yield, as a significant portion of the compound will remain in the mother liquor upon cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. If you've already used too much, carefully evaporate some of the solvent to re-saturate the solution and then allow it to cool again.

  • Inappropriate Solvent System: The chosen solvent may be too good at solvating your compound even at low temperatures.

    • Solution: Experiment with different solvent systems. For amine hydrochlorides, alcohols like isopropanol or ethanol are often good choices. You can also try a co-solvent system by adding a less polar solvent (an "anti-solvent") such as diethyl ether or acetone to a solution of your compound in a polar solvent to induce precipitation.[1]

  • Premature Crystallization: If the solution cools too quickly, smaller, less pure crystals may form, and some product may be lost during filtration.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.

Issue 2: Oiling Out During Crystallization

Q: My 3-Phenylindoline hydrochloride is separating as an oil instead of crystals during recrystallization. How can I resolve this?

A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.

  • High Impurity Levels: The presence of significant impurities can depress the melting point of your compound.

    • Solution: Consider a preliminary purification step before recrystallization. Running the crude material through a short silica plug can sometimes remove impurities that hinder crystallization.[1] You can also try adding a small amount of activated charcoal to the hot solution to adsorb colored and some dissolved impurities, followed by hot filtration.

  • Rapid Cooling: Cooling the solution too quickly can lead to oil formation.

    • Solution: Ensure a slow cooling rate. Reheat the oil in the solvent until it redissolves, perhaps adding a small amount of additional solvent, and then allow it to cool more slowly.

  • Solvent Choice: The solvent may not be ideal for your compound.

    • Solution: Experiment with different solvents or solvent mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my 3-Phenylindoline hydrochloride sample?

A1: Based on the common synthesis route involving the reduction of 3-phenylindole, potential impurities include:

  • Unreacted 3-phenylindole: Incomplete reduction can leave traces of the starting material.

  • Over-reduction products: While less common, further reduction of the benzene ring is a possibility under harsh conditions.

  • Side-reaction products: Depending on the reaction conditions, other impurities may form. For instance, in related indole syntheses, impurities from N-arylation or dehalogenation (if applicable to the specific synthesis route) have been observed.[2]

  • Residual catalyst and reagents: Traces of the reducing agent (e.g., zinc salts) or other reagents may be present.

Q2: What is the recommended method for purifying 3-Phenylindoline hydrochloride?

A2: A common strategy involves a multi-step approach:

  • Synthesis and Isolation: The synthesis often involves the reduction of 3-phenylindole in the presence of hydrochloric acid.[3]

  • Optional Free-Basing and Chromatography: For removing certain impurities, it can be advantageous to neutralize the hydrochloride salt to the free base (3-phenylindoline), which is often an oil. This free base can then be purified by column chromatography on silica gel.

  • Salt Formation and Recrystallization: The purified free base is then re-dissolved in a suitable solvent and treated with HCl (e.g., gaseous HCl or a solution of HCl in an organic solvent) to reform the hydrochloride salt, which can then be purified by recrystallization. For amine hydrochlorides, isopropanol is a preferred solvent, and diethyl ether can be used as an anti-solvent to induce precipitation.[1]

Q3: How can I assess the purity of my final 3-Phenylindoline hydrochloride product?

A3: High-Performance Liquid Chromatography (HPLC) is a standard and effective method for determining the purity of pharmaceutical compounds.[4][5][6]

  • Method: A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) is a good starting point.[4][5]

  • Detection: UV detection is suitable for this compound due to the presence of aromatic rings.

  • Purity Assessment: The purity is typically determined by the area percentage of the main peak in the chromatogram.[4]

Q4: What are the best storage conditions for 3-Phenylindoline hydrochloride?

A4: As a hydrochloride salt, 3-Phenylindoline hydrochloride is expected to be more stable than its free base form, which can be sensitive to oxidation.[7] For long-term storage, it is advisable to:

  • Store the compound in a tightly sealed container to protect it from moisture.

  • Keep it in a cool, dark place to prevent potential degradation from heat and light.

  • Store under an inert atmosphere (e.g., nitrogen or argon) if the compound is found to be particularly sensitive to air.

Data Presentation

Table 1: General Suitability of Solvents for Recrystallization of Amine Hydrochloride Salts

Solvent ClassSpecific ExamplesGeneral Suitability for RecrystallizationNotes
Alcohols Isopropanol, EthanolOften a good choiceHydrochloride salts of amines often have moderate solubility in hot alcohols and lower solubility when cold.[1]
Ethers Diethyl etherGood as an anti-solventThe compound is likely to be poorly soluble in ethers, making it a good choice to add to a solution to induce precipitation.[1]
Ketones AcetoneCan be useful as a wash or anti-solventUse with caution as solubility can be variable.[1]
Water Potentially useful, but may be too solubleThe high polarity of water may lead to high solubility of the hydrochloride salt, potentially resulting in low yields.
Aprotic Polar Solvents DMF, DMSOGenerally not recommended for final crystallizationThese are strong solvents and can be difficult to remove completely.
Non-polar Solvents Hexanes, ToluenePoor solventsThe hydrochloride salt is unlikely to be soluble in non-polar solvents.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of an Amine Hydrochloride Salt

  • Solvent Selection: Choose a suitable solvent or solvent system based on preliminary solubility tests (see Table 1). A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude 3-Phenylindoline hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid just dissolves.

  • Decoloration (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis start Crude 3-Phenylindoline HCl option_a Direct Recrystallization start->option_a Dissolve in hot solvent option_b Basify to Free Base start->option_b Neutralize with base hplc HPLC Purity Check option_a->hplc chromatography Column Chromatography option_b->chromatography Purify oil salt_formation Re-form HCl Salt chromatography->salt_formation Treat with HCl salt_formation->option_a final_product Pure 3-Phenylindoline HCl hplc->final_product Purity > 95%

Caption: Purification workflow for 3-Phenylindoline hydrochloride.

Troubleshooting_Recrystallization cluster_yield Low Yield Solutions cluster_oil Oiling Out Solutions start Recrystallization Issue low_yield Low Yield? start->low_yield oiling_out Oiling Out? low_yield->oiling_out No reduce_solvent Reduce solvent volume low_yield->reduce_solvent Yes pre_purify Pre-purify (silica plug) oiling_out->pre_purify Yes change_solvent Change solvent/anti-solvent reduce_solvent->change_solvent slow_cooling_yield Ensure slow cooling change_solvent->slow_cooling_yield slow_cooling_oil Re-dissolve & cool slowly pre_purify->slow_cooling_oil change_solvent_oil Try different solvent slow_cooling_oil->change_solvent_oil

References

stability issues of 3-Phenylindoline hydrochloride in solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available stability data for 3-Phenylindoline hydrochloride in solution is limited. The following guidance is based on the general chemical properties of indole derivatives and hydrochloride salts, as well as established principles of pharmaceutical stability analysis. Researchers should always perform their own stability studies for their specific experimental conditions and formulations.

Frequently Asked Questions (FAQs)

Q1: My solution of 3-Phenylindoline hydrochloride has turned yellow/brown. What is the likely cause and what can I do?

A: A color change in your solution is often an indication of chemical degradation, most likely through oxidation. The indole ring system, a core structure in 3-Phenylindoline, is susceptible to oxidation, which can lead to the formation of colored byproducts.[1][2]

Troubleshooting Steps:

  • Protect from Light and Air: Indole derivatives can be sensitive to light and atmospheric oxygen.[3] Prepare and store your solutions in amber vials to protect them from light. To minimize exposure to oxygen, consider purging the headspace of the container with an inert gas like nitrogen or argon before sealing.

  • Use High-Purity Solvents: Ensure you are using HPLC-grade or equivalent high-purity solvents. Trace impurities in lower-grade solvents can catalyze degradation reactions.

  • Consider Antioxidants: For some applications, the addition of a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), may help to prevent oxidative degradation. However, you must first verify that the antioxidant does not interfere with your downstream experiments.

Q2: I'm observing precipitation or cloudiness in my aqueous 3-Phenylindoline hydrochloride solution. What could be the issue?

A: Precipitation or turbidity in a solution of a hydrochloride salt can arise from several factors related to solubility and pH.

Potential Causes and Solutions:

  • pH Shift: 3-Phenylindoline hydrochloride is the salt of a weak base. Its solubility in aqueous solutions is typically highest at acidic pH. If the pH of your solution increases (becomes more neutral or basic), the compound can convert to its less soluble free base form, causing it to precipitate out of solution. This is a phenomenon known as disproportionation.[4][5]

    • Solution: Maintain a sufficiently acidic pH for your solution. Using a buffer system instead of just water can help to stabilize the pH.[6]

  • Exceeding Solubility Limit: You may have prepared a solution that is above the compound's intrinsic solubility limit under your specific conditions (e.g., temperature, co-solvents).

    • Solution: Gently warm the solution or use sonication to aid dissolution. If precipitation persists, you may need to prepare a more dilute solution.

  • Common Ion Effect: In solutions with a high concentration of chloride ions from other sources (e.g., NaCl, KCl), the solubility of the hydrochloride salt may be reduced, leading to precipitation.[7]

    • Solution: If possible, avoid using buffers or media with high chloride concentrations.

Q3: What are the recommended storage conditions for stock solutions of 3-Phenylindoline hydrochloride?

A: To ensure the longevity and reliability of your stock solutions, proper storage is crucial. While specific stability data is unavailable, the following general guidelines for indole derivatives and hydrochloride salts are recommended:

ParameterRecommendationRationale
Temperature Store at -20°C or -80°C for long-term storage. For short-term use, 2-8°C is acceptable.Lower temperatures slow down the rate of chemical degradation.[8][9]
Light Protect from light by using amber vials or by wrapping containers in aluminum foil.Indole compounds can be susceptible to photodegradation.[6]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) if possible.Minimizes the risk of oxidation.[6]
Container Use tightly sealed, high-quality glass or polypropylene vials.Prevents solvent evaporation and contamination.

Q4: How can I determine if my 3-Phenylindoline hydrochloride solution is stable for my experiment?

A: The most reliable way to assess the stability of your solution is to perform an analytical evaluation. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for this purpose.

General Approach:

  • Initial Analysis (T=0): Immediately after preparing your solution, inject a sample into an HPLC system to obtain a chromatogram. The main peak corresponds to your intact 3-Phenylindoline hydrochloride. Record the peak area and retention time.

  • Incubation: Store your solution under your intended experimental conditions (e.g., 37°C in cell culture media).

  • Time-Point Analysis: At various time points (e.g., 1, 4, 8, 24 hours), inject another sample into the HPLC.

  • Data Comparison: Compare the chromatograms from each time point to the initial T=0 analysis. A stable solution will show a consistent peak area for the main compound and no significant appearance of new peaks (which would indicate degradation products). A decrease in the main peak's area over time signifies degradation.

Troubleshooting Guide: Solution Instability

Observed IssuePotential CauseSuggested Action
Gradual color change (e.g., to yellow/brown) Oxidation of the indole moiety.Prepare fresh solutions daily. Store stock solutions under inert gas. Protect from light.
Precipitate forms after pH adjustment or addition to buffer Conversion to the less soluble free base due to increased pH.Ensure the final pH of the solution is sufficiently acidic to maintain solubility. Consider using a buffer system.
Solution appears cloudy or hazy upon preparation Poor solubility or supersaturation.Gently warm the solution or use sonication. Prepare a more dilute solution if necessary.
Loss of biological activity in an assay Chemical degradation of the compound.Perform a stability assessment using an analytical method like HPLC. Prepare solutions fresh before each experiment.
Inconsistent analytical results (e.g., variable peak areas in HPLC) Instability during the analytical run or in the autosampler.Ensure the autosampler is temperature-controlled (e.g., 4°C). Check for solvent evaporation from sample vials.[10]

Experimental Protocols

Protocol: Forced Degradation Study for Stability Assessment

This protocol outlines a general procedure for a forced degradation (stress testing) study to identify the potential degradation pathways and assess the stability of 3-Phenylindoline hydrochloride in solution.

Objective: To evaluate the stability of 3-Phenylindoline hydrochloride under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

  • 3-Phenylindoline hydrochloride

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7.4)

  • HPLC system with UV or PDA detector

  • pH meter

  • Calibrated oven and photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 3-Phenylindoline hydrochloride (e.g., 1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.

  • Stress Conditions: For each condition, mix the stock solution with the stressor solution (e.g., in a 1:1 ratio) to achieve a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

    • Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours.

    • Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C for 2, 6, and 24 hours.

    • Oxidative Degradation: Mix with 3% H₂O₂. Keep at room temperature for 2, 6, and 24 hours.

    • Thermal Degradation: Dilute with HPLC-grade water. Incubate in an oven at 60°C for 24 and 48 hours.

    • Photolytic Degradation: Dilute with HPLC-grade water. Expose to light in a photostability chamber according to ICH guidelines.

  • Sample Analysis:

    • At each time point, take an aliquot of the stressed sample.

    • If necessary, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, before injection.

    • Analyze all samples by a suitable stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to that of an unstressed control sample.

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control.

    • Identify and quantify any major degradation products.

Visualizations

G cluster_0 Troubleshooting Workflow for Solution Instability start Instability Observed (e.g., color change, precipitation, loss of activity) q1 Is there visible precipitation? start->q1 a1_yes Check pH & Solubility Limits - Adjust pH to be more acidic - Use a buffer system - Prepare a more dilute solution q1->a1_yes Yes q2 Is there a color change? q1->q2 No a1_yes->q2 a2_yes Suspect Oxidation/Photodegradation - Protect from light (amber vials) - Protect from air (inert gas) - Prepare fresh solutions q2->a2_yes Yes q3 Is there a loss of activity? q2->q3 No a2_yes->q3 a3_yes Confirm with Analytical Method - Run HPLC stability assay - Compare to T=0 sample q3->a3_yes Yes end Problem Resolved / Stability Profile Understood q3->end No a3_yes->end

Caption: Troubleshooting workflow for stability issues.

G cluster_1 Hypothetical Oxidative Degradation Pathway of an Indole Derivative indole 3-Phenylindoline (Stable Form) intermediate Radical Intermediate indole->intermediate Oxidation Initiation oxidized Hydroxylated/Oxidized Products (Colored Degradants) intermediate->oxidized Propagation stressor Stressors: - Oxygen (Air) - Light (UV) - Metal Ions stressor->indole

Caption: Potential oxidative degradation pathway.

References

Technical Support Center: Overcoming Solubility Challenges with 3-Phenylindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 3-Phenylindoline hydrochloride in various assays.

Frequently Asked Questions (FAQs)

Q1: My 3-Phenylindoline hydrochloride precipitated when I diluted my DMSO stock solution into aqueous buffer. What is the likely cause?

A1: This is a common issue for hydrochloride salts of organic bases. The solubility of 3-Phenylindoline hydrochloride is pH-dependent. In a high-concentration DMSO stock, the compound is fully solvated. Upon dilution into an aqueous buffer, especially a neutral or slightly alkaline one (pH ≥ 7), the hydrochloride salt can convert to its less soluble free base form, leading to precipitation.

Q2: What is the recommended solvent for preparing a stock solution of 3-Phenylindoline hydrochloride?

A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of 3-Phenylindoline hydrochloride. For cell-based assays, it is crucial to keep the final concentration of DMSO as low as possible (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q3: How can I improve the solubility of 3-Phenylindoline hydrochloride in my aqueous assay buffer?

A3: Several strategies can be employed:

  • pH Adjustment: Maintaining a slightly acidic pH (e.g., pH 5.0-6.5) can help keep the compound in its more soluble protonated form.

  • Co-solvents: Using a small percentage of a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG) in your final assay buffer can improve solubility.

  • Sonication: Brief sonication of the solution after dilution can help to redissolve small amounts of precipitate.

  • Warming: Gently warming the solution (e.g., to 37°C) can temporarily increase solubility, but be cautious of compound stability at higher temperatures.

Q4: I am observing inconsistent results in my cell-based assay. Could this be related to the solubility of 3-Phenylindoline hydrochloride?

A4: Yes, poor solubility can lead to variable and inaccurate results. If the compound precipitates, the actual concentration in solution will be lower and less consistent than intended. This can affect dose-response curves and lead to underestimation of the compound's potency. It is recommended to visually inspect your assay plates for any signs of precipitation.

Troubleshooting Guide: Compound Precipitation in Assays

This guide provides a systematic approach to troubleshooting and resolving precipitation issues with 3-Phenylindoline hydrochloride.

Problem: Precipitate formation upon dilution of DMSO stock into aqueous buffer.
Potential Cause Troubleshooting Step Expected Outcome
pH of the buffer is too high, causing conversion to the free base. 1. Measure the pH of your final assay buffer after adding the compound. 2. Prepare a series of buffers with decreasing pH (e.g., 7.4, 7.0, 6.5, 6.0) and test the solubility.The compound remains in solution at a lower pH.
The final concentration of the compound exceeds its solubility limit in the aqueous buffer. 1. Prepare a serial dilution of your compound in the assay buffer and determine the highest concentration that remains soluble. 2. If a higher concentration is needed, explore the use of co-solvents.A clear solubility limit is established, allowing for adjustment of experimental concentrations.
Insufficient mixing upon dilution. 1. When diluting the DMSO stock, add it to the buffer while vortexing or stirring. 2. Briefly sonicate the final solution.Improved dissolution and prevention of localized high concentrations that can trigger precipitation.
The final DMSO concentration is too low to maintain solubility. 1. Test a slightly higher final DMSO concentration, ensuring it is within the tolerance limits of your assay (typically <0.5% for cell-based assays).Increased solubility without significant impact on the assay performance.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of 3-Phenylindoline hydrochloride powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of sterile, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Protocol 2: Preparation of Working Solutions for a Cell-Based Assay
  • Thawing: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium without serum. For example, dilute the 10 mM stock 1:100 in serum-free medium to get a 100 µM solution.

  • Final Dilution: Add the intermediate dilution or the DMSO stock directly to the wells of the assay plate containing cells and culture medium. Ensure the final DMSO concentration is below the cytotoxic level for your cell line. Mix gently by pipetting up and down.

  • Visual Inspection: After preparing the final dilutions in the assay plate, visually inspect the wells under a microscope for any signs of precipitation.

Hypothetical Signaling Pathway and Experimental Workflow

Based on the known activities of similar indole derivatives in cancer research, a plausible mechanism of action for 3-Phenylindoline hydrochloride could involve the inhibition of the PI3K/Akt signaling pathway, which is often dysregulated in cancer.

Experimental Workflow for Investigating PI3K/Akt Pathway Inhibition

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock of 3-Phenylindoline HCl in DMSO treatment Treat cells with serial dilutions of 3-Phenylindoline HCl prep_stock->treatment prep_cells Seed Cancer Cells (e.g., MCF-7) in 96-well plates prep_cells->treatment viability_assay Perform Cell Viability Assay (e.g., MTT) treatment->viability_assay western_blot Perform Western Blot for p-Akt and total Akt treatment->western_blot ic50 Calculate IC50 Value viability_assay->ic50 pathway_analysis Analyze p-Akt/Akt Ratio western_blot->pathway_analysis

Workflow for assessing the effect of 3-Phenylindoline HCl on cell viability and the PI3K/Akt pathway.

Hypothetical PI3K/Akt Signaling Pathway Inhibition

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes Compound 3-Phenylindoline HCl Compound->PI3K Inhibits

Hypothetical inhibition of the PI3K/Akt signaling pathway by 3-Phenylindoline hydrochloride.

preventing degradation of 3-Phenylindoline hydrochloride during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3-Phenylindoline Hydrochloride

This guide provides technical support for researchers, scientists, and drug development professionals to prevent the degradation of 3-Phenylindoline hydrochloride during experiments. The information is based on general chemical principles for indoline derivatives and amine hydrochloride salts, as specific degradation kinetics for this compound are not extensively documented in publicly available literature.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 3-Phenylindoline hydrochloride? A: 3-Phenylindoline hydrochloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] To minimize degradation, protect the compound from light by using an amber vial or storing it in the dark. It is also advisable to keep it away from incompatible substances such as strong bases or oxidizing agents.[1]

Q2: Is 3-Phenylindoline hydrochloride sensitive to light? A: While specific photostability data is limited, compounds with aromatic and amine structures are often susceptible to degradation upon exposure to UV or visible light.[3] It is best practice to handle the solid and its solutions with protection from light.

Q3: What solvents should be used for preparing solutions? A: As a hydrochloride salt, the compound is expected to have good solubility in aqueous solutions. Using a slightly acidic buffer (pH 2-5) can enhance stability, as the protonated form is generally less prone to oxidation.[3] For organic applications, polar aprotic solvents may be suitable, but it is crucial to use anhydrous solvents as moisture can be a factor in degradation. Always prepare solutions fresh for optimal results.

Q4: How can I detect if my 3-Phenylindoline hydrochloride has degraded? A: Degradation can be identified by a change in physical appearance (e.g., discoloration of the solid), the appearance of new peaks or a decrease in the main peak area in chromatographic analysis (HPLC, LC-MS), or a loss of biological activity in assays.[4][5]

Q5: What are the likely degradation pathways for this compound? A: The most probable degradation pathways include:

  • Oxidation: The secondary amine in the indoline ring is susceptible to oxidation, which could lead to the formation of 3-phenylindole or other oxidized species. This is often accelerated by heat, light, and basic conditions.[5]

  • Base-catalyzed degradation: In the presence of a base, the hydrochloride salt is converted to its free base form. This free amine is typically more reactive and prone to oxidation.[1]

  • Photolysis: Exposure to light can provide the energy needed to initiate degradation reactions.[3]

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Solution
Unexpected peaks appear in HPLC/LC-MS analysis. Chemical degradation of the compound.Prepare a fresh solution from a properly stored solid. Ensure the mobile phase and sample diluent are not promoting degradation (e.g., avoid highly basic pH). Perform a forced degradation study (see Protocol 3) to identify potential degradant peaks.[5][6]
Solid compound or prepared solution shows discoloration (e.g., turns yellow/brown). Oxidation.Discard the discolored material. If the problem persists, consider storing the solid under an inert atmosphere (e.g., argon or nitrogen) and ensure solutions are protected from light and air.
Loss of potency or inconsistent results in biological assays. Degradation of the active compound.Always use freshly prepared solutions for experiments. Confirm the purity of the stock solid using an analytical method like HPLC before starting a new set of experiments.
Compound precipitates out of aqueous solution. pH shift.The hydrochloride salt is generally water-soluble. A shift to a more basic pH can form the less soluble free base. Ensure the solution is buffered to an appropriate acidic or neutral pH.

Data Presentation: Expected Stability Profile

The following table summarizes the expected qualitative stability of 3-Phenylindoline hydrochloride under various stress conditions based on the chemistry of similar compounds. This should be confirmed with experimental data.

Condition Expected Stability Rationale / Potential Degradation Products
Acidic (e.g., 0.1 M HCl) Likely StableThe compound is a hydrochloride salt and is expected to be stable at acidic pH.[7]
Neutral (e.g., Water, PBS pH 7.4) Moderately StableGenerally stable, but the potential for slow oxidation exists, especially if exposed to air and light over time.
Basic (e.g., 0.1 M NaOH) Likely UnstableDeprotonation to the free base form, which is significantly more susceptible to oxidation.[1][5]
Oxidative (e.g., 3% H₂O₂) Likely UnstableThe secondary amine of the indoline ring is a likely site for oxidation, potentially forming 3-phenylindole or N-oxide species.[5]
Thermal (e.g., 60°C in solution) Moderately Stable to UnstableThe rate of degradation, particularly hydrolysis and oxidation, is expected to increase with temperature.[4][8]
Photolytic (UV/Vis Light Exposure) Potentially UnstableAromatic and amine-containing compounds are often sensitive to light, which can catalyze oxidation and other degradation reactions.[3]

Experimental Protocols

Protocol 1: Recommended Handling and Storage
  • Receiving: Upon receipt, inspect the container for damage.

  • Storage: Store the container in a cool, dry, well-ventilated area, away from direct sunlight and incompatible materials like strong bases and oxidizing agents.[1][2] Use an amber glass vial for light protection.

  • Dispensing: Weigh the compound in an area with controlled humidity if possible. Promptly and tightly reseal the container after use to prevent moisture absorption and air exposure.

  • Personal Protective Equipment (PPE): Handle the compound using appropriate PPE, including gloves, safety glasses, and a lab coat.[1]

Protocol 2: Preparation of Stable Stock Solutions
  • Solvent Selection: For aqueous experiments, use purified water (e.g., HPLC-grade) or a buffer with a pH between 3 and 6. For organic chemistry applications, use high-purity, anhydrous solvents.

  • Preparation:

    • Allow the container of 3-Phenylindoline hydrochloride to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the required amount of solid.

    • Add the solvent to the solid and mix (vortex or sonicate briefly if necessary) until fully dissolved.

  • Storage of Solutions: Prepare solutions fresh whenever possible. If short-term storage is necessary, store solutions at -20°C in small, single-use aliquots in tightly sealed, light-protected vials. Avoid repeated freeze-thaw cycles.

Protocol 3: Forced Degradation Study Methodology

This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish the stability-indicating nature of an analytical method (e.g., HPLC).[6] The goal is to achieve 5-20% degradation of the active ingredient.[8]

  • Prepare Stock Solution: Prepare a stock solution of 3-Phenylindoline hydrochloride at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.[7]

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep at room temperature or heat to 60°C. Sample at various time points (e.g., 2, 8, 24 hours). Neutralize the sample with an equivalent amount of NaOH before analysis.[8][9]

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature. Sample at shorter intervals as base degradation may be rapid (e.g., 30 min, 1, 2, 4 hours). Neutralize the sample with an equivalent amount of HCl before analysis.[8][9]

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature and protect from light. Sample at various time points (e.g., 2, 8, 24 hours).[5]

  • Thermal Degradation: Place the stock solution in a calibrated oven at 60-80°C. Sample at various time points. Also, test the solid compound under the same conditions.[8]

  • Photolytic Degradation: Expose the stock solution (in a photostable, transparent container) to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil to protect it from light. Sample at defined intervals.

  • Analysis: Analyze all stressed samples and controls by a suitable analytical method, such as RP-HPLC with a PDA or MS detector, to separate and identify the parent compound and any degradation products formed.[4]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation & Storage cluster_exp Experimentation cluster_troubleshoot Troubleshooting receive Receive Compound store Store Solid Properly (Cool, Dry, Dark) receive->store prep_sol Prepare Fresh Solution (Buffered/Anhydrous Solvent) store->prep_sol experiment Use in Experiment prep_sol->experiment analysis Analytical Monitoring (e.g., HPLC) experiment->analysis check Inconsistent Results or Degradation? analysis->check check->store Verify Storage check->prep_sol Use Fresh Stock check->analysis Good

Caption: Experimental workflow for handling 3-Phenylindoline HCl.

degradation_pathways compound 3-Phenylindoline HCl (Stable Form) free_base 3-Phenylindoline (Free Base) compound->free_base Deprotonation degraded Oxidized Products (e.g., 3-Phenylindole) free_base->degraded Oxidation stress_base Base (High pH) stress_base->free_base Deprotonation stress_oxidant Oxidant (H₂O₂) stress_oxidant->degraded stress_light Light (UV/Vis) stress_light->degraded stress_heat Heat stress_heat->degraded Accelerates

Caption: Conceptual degradation pathways for 3-Phenylindoline HCl.

References

Technical Support Center: 3-Phenylindoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-phenylindoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, supplemented with quantitative data, detailed experimental protocols, and visualizations to clarify complex reaction pathways.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of 3-phenylindoline, focusing on the common two-step approach: the Fischer indole synthesis of 3-phenylindole followed by its reduction to 3-phenylindoline.

Fischer Indole Synthesis of 3-Phenylindole

Q1: My Fischer indole synthesis of 3-phenylindole is resulting in a low yield or failing completely. What are the common causes?

A1: Low yields or failure in the Fischer indole synthesis can stem from several factors:

  • Instability of the Phenylhydrazone Intermediate: The phenylhydrazone formed from phenylhydrazine and phenylacetaldehyde can be unstable. It is often recommended to use the crude phenylhydrazone directly in the cyclization step without extensive purification.

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. While various Brønsted and Lewis acids can be used, the optimal catalyst depends on the specific substrates.[1][2] For the synthesis of 3-phenylindole from phenylhydrazine and phenylacetaldehyde, a mixture of zinc chloride in ethanol is a commonly used and effective catalyst system.[3]

  • Substituent Effects: Electron-withdrawing groups on the phenylhydrazine ring can disfavor the key[3][3]-sigmatropic rearrangement, leading to decomposition products instead of the desired indole.[4]

  • Reaction Conditions: Elevated temperatures are typically required, but excessively high temperatures or prolonged reaction times can lead to decomposition and polymerization of starting materials and products.[5]

Q2: I am observing the formation of an unexpected isomer. How can I control the regioselectivity of the Fischer indole synthesis?

A2: The formation of regioisomers is a known challenge in Fischer indole synthesis when using unsymmetrical ketones. However, for the synthesis of 3-phenylindole from phenylhydrazine and phenylacetaldehyde, this is generally not an issue as the aldehyde leads to a single phenylhydrazone intermediate. If you are using a substituted phenylhydrazine, the electronics of the substituent can influence the direction of the cyclization. The use of specific acid catalysts, such as Eaton's reagent (P₂O₅/MeSO₃H), has been shown to provide excellent regiocontrol in certain cases.[6]

Reduction of 3-Phenylindole to 3-Phenylindoline

Q3: During the reduction of 3-phenylindole, I am getting a significant amount of a byproduct that seems to be fully saturated. What is happening?

A3: You are likely observing the over-reduction of the indoline ring to form octahydroindole. This is a common side reaction, particularly during catalytic hydrogenation under harsh conditions (high pressure and/or high temperature).[7]

  • Troubleshooting:

    • Milder Reaction Conditions: Reduce the hydrogen pressure and/or reaction temperature.

    • Catalyst Choice: The choice of catalyst can influence selectivity. For instance, while Pt/C is effective, it can also promote over-hydrogenation. A less active catalyst like Pt/Al₂O₃ might offer better selectivity for the indoline.[7]

    • Alternative Reducing Agents: Consider using chemical reducing agents instead of catalytic hydrogenation. Reagents like sodium cyanoborohydride in the presence of an acid (e.g., trifluoroacetic acid) can provide good yields of the indoline with minimal over-reduction.

Q4: My reaction mixture is turning into a tar-like substance during the reduction step. What is causing this polymerization?

A4: Polymerization is a frequent side reaction during the reduction of indoles, especially under strongly acidic conditions. The indoline product, being an electron-rich amine, can be susceptible to acid-catalyzed polymerization.[7]

  • Troubleshooting:

    • Control of Acidity: While an acid is often required to activate the indole for reduction, its concentration should be carefully controlled. Using a stoichiometric amount of a milder acid like p-toluenesulfonic acid can be effective.[7]

    • Solvent Effects: The choice of solvent can influence the reaction outcome. More nucleophilic solvents like ethanol or methanol can help to solvate the cationic intermediates and may reduce the extent of polymerization compared to non-polar solvents like hexane or toluene.[7]

    • Reaction Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

Q5: I am observing dimerization of my indole starting material. How can I prevent this?

A5: While dimerization is more commonly observed under oxidative conditions, it can occur. This is less of a concern during standard reductive procedures for 3-phenylindoline synthesis. If you suspect dimerization, ensure your reaction is performed under an inert atmosphere to exclude oxygen.

Quantitative Data on Reaction Yields and Side Products

The following tables summarize typical yields and observed side products for the synthesis of 3-phenylindole and its subsequent reduction to 3-phenylindoline under various conditions.

Table 1: Fischer Indole Synthesis of 3-Phenylindole

ReactantsCatalyst/SolventTemperatureYield of 3-PhenylindoleMajor Side Products/IssuesReference
Phenylhydrazine, PhenylacetaldehydeZnCl₂ / Ethanol100 °C81%Minor decomposition products[3]
Phenylhydrazine, PhenylacetaldehydeAcetic AcidRefluxModeratePotential for polymerization[8]
Substituted Phenylhydrazines/KetonesVarious Brønsted/Lewis AcidsVariableVariableRegioisomers, decomposition with electron-withdrawing groups[4]

Table 2: Reduction of Indoles to Indolines

Starting IndoleReducing Agent/CatalystConditionsYield of IndolineMajor Side Products (%)Reference
IndolePt/C, p-TSA in H₂O30 bar H₂, RT, 2h>99%-[7]
5-ChloroindolePt/C, p-TSA in H₂O30 bar H₂, RT, 2h46%Dehalogenated indoline (42%), Octahydroindole (12%)[7]
5-ChloroindolePt/Al₂O₃, p-TSA in H₂O30 bar H₂, RT, 2h72%-[7]
N-MethylindolePt/C, p-TSA in H₂OLower H₂ pressureGoodOctahydroindole (major byproduct if pressure is high)[7]
IndoleNaBH₃CN / Trifluoroacetic AcidNot specifiedGoodMinimal over-reduction[7]

Experimental Protocols

Protocol 1: Synthesis of 3-Phenylindole via Fischer Indole Synthesis

This protocol is adapted from a literature procedure.[3]

Materials:

  • Phenylacetaldehyde

  • Phenylhydrazine

  • Zinc Chloride (ZnCl₂)

  • Ethanol

  • Hydrochloric Acid (4% aqueous solution)

  • Dichloromethane

  • Sodium Sulfate (anhydrous)

  • Silica gel for column chromatography

  • Toluene

Procedure:

  • In a round-bottom flask, stir a mixture of phenylacetaldehyde (4.4 mL, 37.4 mmol) and phenylhydrazine (3.7 mL, 37.4 mmol) for 1 hour at room temperature.

  • Warm the mixture at 100 °C for 30 minutes. The formation of the phenylhydrazone intermediate is expected.

  • In a separate flask, dissolve ZnCl₂ (9.06 g, 66.5 mmol) in ethanol (40 mL).

  • Add the ethanolic ZnCl₂ solution to the reaction mixture and stir at 100 °C for 1 hour under a reflux condenser.

  • After cooling, filter the mixture and remove the solvent from the filtrate under reduced pressure.

  • To the residue, add a 4% aqueous solution of hydrochloric acid (40 mL).

  • Extract the mixture with dichloromethane (40 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent to obtain a brown solid.

  • Purify the crude product by silica gel column chromatography using toluene as the eluent to yield 3-phenylindole as a yellow crystalline solid.

Expected Yield: Approximately 81%.

Protocol 2: Reduction of 3-Phenylindole to 3-Phenylindoline (General Procedure using Catalytic Hydrogenation)

This is a general protocol based on principles outlined in the literature.[7]

Materials:

  • 3-Phenylindole

  • Platinum on Carbon (Pt/C, 5-10 mol%) or Platinum on Alumina (Pt/Al₂O₃)

  • p-Toluenesulfonic acid (p-TSA, 1.2 equivalents)

  • Water (or Ethanol/Methanol)

  • Hydrogen gas (H₂)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Magnesium Sulfate (anhydrous)

Procedure:

  • To a hydrogenation vessel, add 3-phenylindole, the chosen platinum catalyst, p-TSA, and water (or another suitable solvent).

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen), followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 10-30 bar).

  • Stir the reaction mixture vigorously at room temperature for the required time (e.g., 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture to remove the catalyst.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-phenylindoline.

  • If necessary, purify the product by column chromatography.

Visualizations

Reaction Pathways and Troubleshooting Logic

The following diagrams illustrate the key reaction pathways and a troubleshooting workflow for the synthesis of 3-phenylindoline.

Fischer_Indole_Synthesis Reactants Phenylhydrazine + Phenylacetaldehyde Hydrazone Phenylhydrazone Intermediate Reactants->Hydrazone Condensation Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Acid Catalyst Cyclization Cyclization & Aromatization Rearrangement->Cyclization Side_Reaction1 Decomposition (e.g., with EWG) Rearrangement->Side_Reaction1 Product 3-Phenylindole Cyclization->Product -NH3

Fischer Indole Synthesis Pathway

Reduction_Side_Reactions Start 3-Phenylindole Desired_Product 3-Phenylindoline Start->Desired_Product Reduction (e.g., H2/Pt/C) Polymerization Polymerization Start->Polymerization Strong Acidic Conditions Over_Reduction Over-reduction Desired_Product->Over_Reduction Harsh Conditions (High P, High T) Octahydroindole Octahydroindole Over_Reduction->Octahydroindole Tar Tar-like byproducts Polymerization->Tar

Common Side Reactions in the Reduction of 3-Phenylindole

Troubleshooting_Workflow Start Low Yield of 3-Phenylindoline Step1_OK 3-Phenylindole yield is high? Start->Step1_OK Check_Step1 Analyze Fischer Indole Synthesis Step Check_Step2 Analyze Reduction Step Step2_Analysis Identify major byproduct in reduction Check_Step2->Step2_Analysis Step1_OK->Check_Step2 Yes Fischer_Troubleshoot Check catalyst activity Use crude hydrazone Optimize temperature Step1_OK->Fischer_Troubleshoot No Over_Reduction_Path Over-reduced product (Octahydroindole) Step2_Analysis->Over_Reduction_Path GC-MS/NMR shows fully saturated ring Polymer_Path Polymeric material/tar Step2_Analysis->Polymer_Path Visual inspection shows tar formation Solution_Over_Reduction Reduce H2 pressure/temp Change catalyst (e.g., Pt/Al2O3) Use chemical reductant Over_Reduction_Path->Solution_Over_Reduction Solution_Polymer Lower acid concentration Use milder acid Change solvent Polymer_Path->Solution_Polymer

Troubleshooting Workflow for Low Yields

References

Technical Support Center: 3-Phenylindoline Hydrochloride Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the synthesis and purification of 3-Phenylindoline hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to 3-Phenylindoline?

A common and effective method is the reduction of 3-phenylindole. This is typically achieved using a reducing agent like zinc dust in the presence of a strong acid, such as hydrochloric acid.

Q2: What are the most likely impurities in my crude 3-Phenylindoline hydrochloride?

The impurities can originate from several sources:

  • Unreacted Starting Material: Residual 3-phenylindole is a common impurity.

  • Reaction Byproducts: Depending on the specific conditions, side-reactions can occur. For instance, if catalytic hydrogenation were used with a halogenated precursor, dehalogenation could be a side reaction[1]. In reductions using zinc powder, impurities from the metal itself, such as zinc sulfide, could potentially introduce trace contaminants[2].

  • Solvent and Reagents: Residual solvents from the reaction or workup, and excess reagents, can also be present.

Q3: Why is it beneficial to convert the 3-Phenylindoline free base to its hydrochloride salt?

Converting the amine to its hydrochloride salt serves two main purposes. Firstly, it is a purification step; the salt often has different solubility properties than the free base, allowing it to be selectively crystallized from a solution containing impurities[3][4]. Secondly, the hydrochloride salt is typically a more stable, crystalline solid compared to the free base, which can be an oil, making it easier to handle, weigh, and store.

Q4: How can I effectively monitor the reaction progress and assess the purity of my compound?

Thin Layer Chromatography (TLC) is a simple and rapid method for monitoring reaction progress[5][6]. By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot[5]. The purity of the final compound can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC), which can quantify the amount of impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify any contaminants.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of 3-Phenylindoline hydrochloride.

Q1: My reaction is sluggish or the yield is very low. What could be the problem?

  • Reagent Quality: Ensure the zinc dust is fresh and active. Old or passivated zinc will have reduced reactivity. The quality of the starting 3-phenylindole is also crucial.

  • Acid Concentration: The concentration of hydrochloric acid can be critical. Ensure it is at the appropriate molarity as specified in the protocol.

  • Temperature Control: Some reduction reactions may require heating to initiate or maintain the reaction rate. Conversely, excessive temperatures can lead to byproduct formation.

  • Stirring: In heterogeneous reactions involving a solid like zinc, vigorous stirring is essential to ensure good mixing and surface contact between the reagents[7].

Q2: My crude product is a dark, viscous oil that won't solidify. How can I purify it?

Oily products are common for amine free bases.

  • Column Chromatography: This is the most effective method for purifying oils. A silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) can separate the desired product from both more polar and less polar impurities.

  • Convert to Hydrochloride Salt: Before extensive purification of the free base, you can attempt to dissolve the crude oil in a suitable solvent (like diethyl ether or ethyl acetate) and precipitate the hydrochloride salt by adding a solution of HCl in the same or a miscible solvent. The resulting solid can then be further purified by recrystallization.

Q3: I'm having trouble with recrystallization. My product either "oils out" or no crystals form at all.

  • "Oiling Out": This happens when the solution becomes supersaturated at a temperature above the melting point of your solute. To fix this, add more hot solvent until the oil redissolves, then allow it to cool much more slowly. Using a solvent system where the product is less soluble can also help.

  • No Crystals Forming: If no crystals appear after the solution has cooled, the solution may not be saturated enough. You can try to boil off some of the solvent to increase the concentration. Alternatively, induce crystallization by scratching the inside of the flask with a glass rod at the solvent's surface or by adding a "seed crystal" from a previous successful batch[8][9]. Cooling the solution in an ice bath can also promote crystallization[4][8].

Q4: After purification by column chromatography, my TLC still shows a faint impurity spot. What should I do?

  • Repeat Chromatography: If the impurity is close to your product's Rf value, a second column with a shallower solvent gradient may be necessary for better separation.

  • Recrystallization: If the product obtained from the column is a solid, recrystallization is an excellent subsequent step to remove trace impurities[10][11].

  • Salt Formation and Recrystallization: Convert the partially purified free base to the hydrochloride salt and recrystallize it. This process is often very effective at removing final traces of impurities.

Q5: My final 3-Phenylindoline hydrochloride salt is off-white or colored. How can I decolorize it?

Colored impurities can often be removed during recrystallization.

  • Charcoal Treatment: During the recrystallization process, after dissolving the compound in the hot solvent, you can add a small amount of activated charcoal. The colored impurities adsorb onto the surface of the charcoal. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize[11]. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

Experimental Protocols

Protocol 1: Synthesis of 3-Phenylindoline from 3-Phenylindole

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-phenylindole (1 equivalent) in 20% aqueous hydrochloric acid.

  • Reaction: Heat the mixture to 60°C with vigorous stirring.

  • Addition of Zinc: Add zinc dust (approx. 15 equivalents) in small portions over 45 minutes, controlling any exothermic reaction.

  • Heating: After the addition is complete, heat the reaction mixture to 100°C and maintain this temperature for 1 hour.

  • Workup (Free Base Isolation):

    • Cool the mixture to room temperature and filter to remove excess zinc.

    • Transfer the filtrate to a separatory funnel and wash with diethyl ether to remove non-basic impurities.

    • Make the aqueous layer basic (pH > 10) by the slow addition of a 50% aqueous sodium hydroxide solution.

    • Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane) three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-phenylindoline, which may be a yellow, viscous oil.

Protocol 2: Purification by Column Chromatography

  • Adsorbent: Use silica gel as the stationary phase.

  • Eluent: A common mobile phase is a mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 20-30% ethyl acetate).

  • Procedure:

    • Dry-load the crude oil onto a small amount of silica gel.

    • Add the dry-loaded sample to the top of the prepared column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

  • Solvent Selection: Choose a solvent or solvent system in which 3-phenylindoline is soluble when hot but poorly soluble when cold[4][11]. A mixture like ethanol/water or isopropanol/hexanes might be effective.

  • Procedure:

    • Place the crude solid or oil in an Erlenmeyer flask.

    • Add a minimal amount of the hot solvent to dissolve the compound completely[4].

    • Allow the solution to cool slowly to room temperature. Crystal formation should occur[9].

    • Once at room temperature, cool the flask in an ice bath to maximize crystal precipitation[8].

    • Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold solvent[9][11].

    • Dry the crystals under vacuum.

Protocol 4: Formation of 3-Phenylindoline Hydrochloride

  • Dissolution: Dissolve the purified 3-phenylindoline free base in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Precipitation: Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.

  • Isolation: The hydrochloride salt will precipitate as a solid. Continue stirring for a short period to ensure complete precipitation.

  • Filtration and Drying: Collect the solid by vacuum filtration, wash with a small amount of the cold anhydrous solvent, and dry thoroughly under vacuum to yield pure 3-Phenylindoline hydrochloride.

Data Presentation

Note: The following data are representative examples to illustrate the effectiveness of different purification strategies and are not from a specific experimental source.

Table 1: Comparison of Purification Methods for 3-Phenylindoline

MethodStarting Purity (by HPLC)Final Purity (by HPLC)Typical YieldNotes
Recrystallization (Free Base)85%95-98%70-85%Effective if the crude product is a solid. May require multiple recrystallizations.
Column Chromatography85%>99%60-80%Best for oily products and removing closely related impurities.
Salt Formation & Recrystallization98% (from free base)>99.5%90-95%Excellent final polishing step. Significantly improves handling and stability.

Table 2: Example Solvent Screening for Recrystallization of 3-Phenylindoline Hydrochloride

SolventSolubility (Cold)Solubility (Hot)Crystal QualityRecommendation
WaterSolubleVery SolublePoor, often hygroscopicNot ideal for isolation.
EthanolSparingly SolubleSolubleGoodPromising candidate.
IsopropanolSparingly SolubleSolubleExcellentExcellent candidate.
Ethyl AcetateInsolubleSparingly Soluble-Could be used as an anti-solvent with a more polar solvent.
HexaneInsolubleInsoluble-Useful as an anti-solvent.
Isopropanol/HexaneInsolubleSolubleExcellentPromising solvent system.

Visualizations

G cluster_synthesis Synthesis cluster_purification Purification cluster_salt_formation Salt Formation start 3-Phenylindole reaction Reduction (Zn / HCl) start->reaction workup Aqueous Workup & Extraction reaction->workup crude_oil Crude 3-Phenylindoline (Free Base Oil) workup->crude_oil chromatography Column Chromatography crude_oil->chromatography recrystallization Recrystallization (if solid) crude_oil->recrystallization pure_free_base Pure Free Base chromatography->pure_free_base recrystallization->pure_free_base salt_formation Add HCl Solution (e.g., in Ether) pure_free_base->salt_formation filtration Filtration & Drying salt_formation->filtration final_product Pure 3-Phenylindoline HCl (Crystalline Solid) filtration->final_product

Caption: General workflow for synthesis and purification.

G cluster_analysis Analysis of Impurity cluster_solution Purification Strategy start Crude Product is Impure (Assessed by TLC/NMR) is_oil Is the product an oil? start->is_oil main_impurity What is the main impurity? is_oil->main_impurity No (Solid) column Perform Column Chromatography is_oil->column Yes recrystallize Attempt Recrystallization main_impurity->recrystallize Different Polarity salt_formation Convert to HCl salt and then recrystallize main_impurity->salt_formation Starting Material wash Perform additional aqueous washes main_impurity->wash Polar/Ionic column->salt_formation recrystallize->salt_formation end_node Pure Product salt_formation->end_node wash->recrystallize

Caption: Troubleshooting flowchart for an impure product.

References

troubleshooting inconsistent results in 3-Phenylindoline hydrochloride assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Phenylindoline hydrochloride and similar compounds, particularly in the context of serotonin transporter (SERT) inhibition assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are seeing significant variability in our IC50 values for 3-Phenylindoline hydrochloride in our [³H]5-HT uptake assay. What are the common causes for such inconsistencies?

Inconsistent IC50 values in serotonin (5-HT) uptake assays are a frequent issue. The variability can often be traced back to several key experimental factors. Below is a summary of potential causes and a table illustrating a typical inconsistent dataset.

Potential Sources of Inconsistency:

  • Compound Stability and Solubility: 3-Phenylindoline hydrochloride, like many small molecules, may have limited stability or solubility in aqueous assay buffers. Precipitation or degradation over the course of the experiment can lead to variable effective concentrations.

  • Cell/Synaptosome Health and Density: The viability and density of the cells or synaptosomes used in the assay are critical. Inconsistent cell passage numbers, variations in plating density, or poor synaptosome preparation can all lead to fluctuating SERT expression levels and, consequently, variable uptake rates.

  • Assay Temperature: Serotonin uptake is a temperature-sensitive process. Minor fluctuations in incubation temperature can significantly impact transporter activity and, therefore, the calculated IC50 values.

  • Incubation Times: Both pre-incubation with the inhibitor and incubation with the radiolabeled substrate must be precisely timed. Variations can lead to non-equilibrium conditions and skewed results.

  • Pipetting Accuracy: Given the small volumes often used in these assays, minor pipetting errors can lead to significant concentration inaccuracies, particularly during serial dilutions of the compound.

Table 1: Example of Inconsistent IC50 Values for 3-Phenylindoline Hydrochloride in a [³H]5-HT Uptake Assay

Experiment IDDateOperatorCell PassageIC50 (nM)Notes
EXP-0012025-10-27Analyst AP+515.2Initial screening.
EXP-0022025-10-28Analyst AP+518.5Consistent with initial results.
EXP-0032025-10-29Analyst BP+1545.8High passage number cells used.
EXP-0042025-10-30Analyst BP+625.1Different lot of compound used.
EXP-0052025-10-31Analyst AP+616.1Freshly prepared buffer.
Q2: What is a standard protocol for a [³H]5-HT uptake inhibition assay to ensure reproducible results with 3-Phenylindoline hydrochloride?

Following a standardized and detailed protocol is crucial for minimizing variability. Below is a comprehensive methodology for a [³H]5-HT uptake inhibition assay using rat brain synaptosomes.

Experimental Protocol: [³H]5-HT Uptake Inhibition Assay in Rat Synaptosomes

  • Synaptosome Preparation:

    • Euthanize Sprague-Dawley rats and rapidly remove the forebrain.

    • Homogenize the tissue in ice-cold 10% sucrose solution.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant, which contains the crude synaptosomes, and keep it on ice.[1]

  • Assay Buffer Preparation:

    • Prepare Krebs-Phosphate buffer containing: 126 mM NaCl, 2.4 mM KCl, 0.83 mM CaCl₂, 0.8 mM MgCl₂, 0.5 mM KH₂PO₄, 0.5 mM Na₂SO₄, 11.1 mM glucose, 0.05 mM pargyline, 1 mg/mL bovine serum albumin, and 1 mg/mL ascorbic acid. Adjust the pH to 7.4.[1]

  • Compound Dilution:

    • Prepare a stock solution of 3-Phenylindoline hydrochloride in DMSO.

    • Perform serial dilutions in the assay buffer to achieve final concentrations ranging from 0.1 nM to 10 µM. Ensure the final DMSO concentration in the assay does not exceed 0.1%.

  • Uptake Assay:

    • Initiate the assay by adding 100 µL of the synaptosomal suspension to 900 µL of Krebs-Phosphate buffer containing 5 nM [³H]5-HT and the desired concentration of 3-Phenylindoline hydrochloride.[1]

    • Test each concentration in triplicate.

    • For determining non-specific uptake, use a saturating concentration of a known SERT inhibitor (e.g., fluoxetine at 10 µM).

    • Incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.

  • Termination and Measurement:

    • Terminate the uptake by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with a suitable scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake for each concentration.

    • Plot the percentage inhibition of specific uptake against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).

Q3: How can I visually troubleshoot my experimental workflow to identify potential sources of error?

A visual representation of your workflow can help identify critical steps where inconsistencies may arise. The following diagram illustrates a typical workflow for a SERT inhibition assay and highlights potential areas for troubleshooting.

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase Compound_Prep Compound Dilution (3-Phenylindoline HCl) Pre_incubation Pre-incubation (Compound + Synaptosomes) Compound_Prep->Pre_incubation Buffer_Prep Buffer Preparation (pH, Temperature) Buffer_Prep->Pre_incubation Synaptosome_Prep Synaptosome Preparation Synaptosome_Prep->Pre_incubation Incubation Incubation ([3H]5-HT) Pre_incubation->Incubation Termination Termination (Rapid Filtration) Incubation->Termination Washing Filter Washing Termination->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC50 Calculation) Counting->Data_Analysis Solubility_Issue Solubility/ Stability? Solubility_Issue->Compound_Prep pH_Temp_Issue Incorrect pH/ Temperature? pH_Temp_Issue->Buffer_Prep Viability_Issue Poor Viability/ Inconsistent Density? Viability_Issue->Synaptosome_Prep Time_Issue Inconsistent Timing? Time_Issue->Incubation Wash_Issue Incomplete Washing? Wash_Issue->Washing Analysis_Issue Incorrect Curve Fitting? Analysis_Issue->Data_Analysis

Troubleshooting workflow for SERT inhibition assays.
Q4: What is the underlying signaling pathway of the serotonin transporter (SERT), and how might this influence assay results?

Understanding the signaling pathway is important as it provides context for how your compound might be interacting with the biological system. The primary function of SERT is not to initiate a signaling cascade itself, but rather to regulate the concentration of serotonin in the synaptic cleft, which in turn affects the activation of various serotonin receptors.

SERT Signaling Context:

  • Serotonin Reuptake: SERT is a sodium- and chloride-dependent transporter that facilitates the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron.[2] This action terminates the serotonergic signal.

  • Receptor Activation: By controlling the extracellular serotonin levels, SERT indirectly modulates the signaling of all serotonin receptors (5-HTRs). These receptors, most of which are G-protein coupled receptors (GPCRs), activate various downstream pathways, including those involving adenylyl cyclase and intracellular calcium release.[3][4]

  • Assay Implications: An inhibitor of SERT, such as 3-Phenylindoline hydrochloride is presumed to be, will block this reuptake process. This leads to a higher concentration of serotonin in the synapse, and in an assay context, a lower uptake of radiolabeled serotonin into the cell or synaptosome. The assay directly measures this inhibition of transport, not the downstream receptor signaling.

The following diagram illustrates the role of SERT in the context of a serotonergic synapse.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle Serotonin Serotonin (5-HT) Serotonin_Vesicle->Serotonin Release SERT SERT SERT->Serotonin_Vesicle Serotonin->SERT Reuptake HTR 5-HT Receptor Serotonin->HTR Binds to Signaling_Cascade Downstream Signaling (e.g., GPCR Cascade) HTR->Signaling_Cascade Activates Inhibitor 3-Phenylindoline HCl Inhibitor->SERT Inhibits

Role of SERT in a serotonergic synapse.

References

Technical Support Center: Synthesis of 3-Phenylindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical information, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 3-Phenylindoline hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-Phenylindoline hydrochloride at scale?

A1: A common and scalable two-step route begins with the synthesis of 3-Phenylindole, followed by its reduction to 3-Phenylindoline. The hydrochloride salt is typically formed either in-situ during an acid-catalyzed reduction or in a separate step by treating the indoline free base with hydrochloric acid.

Q2: What are the primary challenges when scaling up the reduction of 3-Phenylindole?

A2: The primary challenges include:

  • Heat Management: The reduction is often exothermic. Inadequate temperature control on a larger scale can lead to side reactions and impurity formation.

  • Mixing and Mass Transfer: Ensuring efficient mixing of heterogeneous reaction mixtures (e.g., solid zinc dust in an acidic solution) is critical for consistent reaction rates and avoiding localized "hot spots."

  • Reagent Addition: The rate of addition of the reducing agent must be carefully controlled to manage the reaction rate and temperature.

  • Work-up and Isolation: Handling large volumes during extraction, filtration, and crystallization can be challenging and may lead to product loss or contamination.

Q3: Which analytical techniques are recommended for in-process control?

A3: For monitoring reaction progress and purity, High-Performance Liquid Chromatography (HPLC) is the preferred method. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks. For structural confirmation and impurity identification, LC-MS and NMR spectroscopy are essential.

Q4: How critical is the quality of the 3-Phenylindole starting material?

A4: The purity of the 3-Phenylindole is highly critical. Impurities from the first step, such as residual palladium catalyst or unreacted starting materials, can interfere with the reduction step and lead to the formation of new, difficult-to-remove impurities in the final product.

Experimental Workflow and Protocols

The overall synthesis is typically performed in two main stages as depicted in the workflow below.

G Overall Synthesis Workflow for 3-Phenylindoline HCl cluster_0 Stage 1: 3-Phenylindole Synthesis cluster_1 Stage 2: Reduction & Salt Formation start Indole & Phenyl Halide synthesis Pd-Catalyzed Cross-Coupling (e.g., Suzuki or direct arylation) start->synthesis Pd Catalyst, Base, Solvent purify_indole Purification (Crystallization/Chromatography) synthesis->purify_indole product_indole 3-Phenylindole purify_indole->product_indole reduction Reduction with Zn/HCl product_indole->reduction HCl (aq), Zinc Dust workup Aqueous Work-up & Extraction reduction->workup Basification (e.g., NaOH) crystallization Crystallization workup->crystallization Solvent (e.g., IPA/Ether) + HCl final_product 3-Phenylindoline HCl crystallization->final_product

Caption: Overall synthesis workflow for 3-Phenylindoline HCl.

Protocol 1: Synthesis of 3-Phenylindole (Illustrative)

This protocol is based on a palladium-catalyzed direct arylation.

  • Reaction Setup: To an appropriately sized reactor inerted with nitrogen, add indole (1.0 eq), an aryl halide (e.g., iodobenzene, 1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a ligand (e.g., dppm, 2-5 mol%).

  • Solvent and Base: Add a suitable solvent (e.g., H₂O, DMF, or Toluene) and a base (e.g., LiOH·H₂O or K₂CO₃, 3.0 eq).[1]

  • Reaction: Heat the mixture with vigorous stirring to the target temperature (e.g., 110°C) and maintain for 12-24 hours. Monitor the reaction progress by HPLC or TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Partition between an organic solvent (e.g., Ethyl Acetate) and 1M HCl (aq). Separate the layers.

  • Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography or recrystallization to yield pure 3-Phenylindole.

Protocol 2: Reduction to 3-Phenylindoline Hydrochloride

This protocol is adapted for scale-up from established lab procedures.[2]

  • Reaction Setup: Charge the reactor with a 20% aqueous hydrochloric acid solution. Add 3-Phenylindole (1.0 eq) to form a suspension.

  • Heating: Begin vigorous stirring and heat the mixture to 60°C.

  • Reagent Addition: Add zinc dust (approx. 15 eq) in small portions over 45-60 minutes. Caution: This addition is exothermic. The rate of addition should be controlled to maintain the temperature between 60-70°C.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to 100°C and maintain for at least one hour. Monitor the disappearance of the starting material by HPLC.

  • Isolation: Filter the hot reaction mixture to remove excess zinc and other solids. Cool the filtrate to room temperature.

  • Purification: Wash the aqueous filtrate with a non-polar solvent like diethyl ether or toluene to remove any non-basic organic impurities.

  • Product Isolation (as free base): Transfer the aqueous layer to a separate vessel. Cool to 0-5°C and slowly basify with 50% aqueous sodium hydroxide to a pH > 10, keeping the temperature below 20°C.

  • Extraction: Extract the resulting oily product (3-Phenylindoline free base) with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Salt Formation: Dry the combined organic extracts over MgSO₄, filter, and treat with a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether or IPA) until precipitation is complete.

  • Final Product: Collect the solid precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 3-Phenylindoline hydrochloride.

Troubleshooting Guide

Scaling up a synthesis can introduce new challenges. The table below outlines common problems, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or Stalled Yield in Reduction Step 1. Poor quality/passivated zinc dust: The surface of the zinc may be oxidized, reducing its reactivity. 2. Inadequate mixing: Poor suspension of zinc leads to a low effective surface area and slow reaction. 3. Insufficient acid: The reaction consumes acid; concentration may drop below effective levels. 4. Low temperature: Reaction rate is significantly slower at lower temperatures.1. Use fresh, high-purity, fine-mesh zinc dust. Consider pre-activation with dilute HCl. 2. Increase stirrer speed. On a large scale, ensure the reactor is properly baffled for efficient solid suspension. 3. Monitor pH or acid concentration during the reaction and add more HCl if necessary. 4. Ensure the internal temperature reaches and is maintained at the target (e.g., 100°C).
High Level of 3-Phenylindole in Final Product 1. Incomplete reaction: See "Low Yield" causes. 2. Short reaction time: The reaction may require more time at a larger scale.1. Address the causes of low yield. 2. Extend the reaction time at 100°C. Confirm completion by taking samples for HPLC analysis.
Formation of Unknown Impurities 1. Overheating: Localized hot spots due to poor mixing or rapid zinc addition can cause degradation or side reactions. 2. Air (Oxygen) exposure: Oxidation of the indoline product can occur, especially at high temperatures and basic pH.1. Improve stirring efficiency. Slow down the rate of zinc addition to better control the exotherm. 2. Maintain an inert (e.g., nitrogen) atmosphere over the reaction, especially during the basic work-up and extraction.
Difficulty in Product Crystallization 1. Presence of oily impurities: Impurities can inhibit crystal formation. 2. Incorrect solvent system: The chosen solvent may not be optimal for crystallization at the current concentration. 3. Supersaturation issues: The solution may be too concentrated or cooled too quickly.1. Perform an additional purification step on the free base before salt formation (e.g., charcoal treatment or a quick silica plug filtration). 2. Experiment with different anti-solvents or solvent mixtures (e.g., IPA/Heptane, Acetone). 3. Slow down the addition of the HCl solution or the anti-solvent. Try seeding with a small crystal of pure product.

Troubleshooting Workflow: Low Reduction Yield

G start Problem: Low Yield of 3-Phenylindoline HCl check_hplc Analyze Crude Reaction Mixture by HPLC/TLC start->check_hplc high_sm Result: High % of Unreacted 3-Phenylindole check_hplc->high_sm High SM high_byproducts Result: Significant Byproducts or Degradation check_hplc->high_byproducts Byproducts cause_sm Potential Causes: - Inactive Zinc - Insufficient Acid - Low Temperature - Poor Mixing high_sm->cause_sm solution_sm Solutions: - Use fresh/activated Zinc - Add more HCl - Increase reaction time/temp - Improve agitation cause_sm->solution_sm cause_byproducts Potential Causes: - Overheating (Hot Spots) - Air Oxidation during work-up high_byproducts->cause_byproducts solution_byproducts Solutions: - Control exotherm via slower  reagent addition - Improve reactor cooling/mixing - Use N₂ blanket during work-up cause_byproducts->solution_byproducts

Caption: Troubleshooting logic for low yield in the reduction step.

Scale-Up Data Comparison

When moving from a laboratory scale to a pilot or production scale, reaction parameters often require adjustment. The following table provides an illustrative comparison for the reduction step.

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg) - Potential AdjustmentsRationale
Vessel 1 L Round Bottom Flask100 L Glass-Lined ReactorMaterial compatibility and volume.
Stirring Magnetic Stirrer (~500 RPM)Overhead Impeller (100-200 RPM)Different mixing dynamics. Overhead stirring is more powerful and necessary for larger volumes and solid suspensions.
Heat Transfer Heating MantleJacketed Vessel with Thermal FluidSurface area to volume ratio decreases on scale-up, requiring more efficient heating/cooling systems to maintain control.
Zn Addition Time 15-20 minutes45-60 minutesSlower addition is required to manage the exotherm in a larger volume and prevent dangerous temperature spikes.
Filtration Buchner FunnelNutsche Filter/DryerRequired for handling larger volumes of solids and liquids safely and efficiently.
Typical Yield 80-85%75-80%A slight decrease in yield is common during scale-up due to transfer losses and less ideal mixing/heating.
Purity (Crude) >98%>95%Potentially lower purity due to less efficient mixing and temperature control, requiring more robust purification.

References

Validation & Comparative

comparing biological activity of 3-Phenylindoline hydrochloride with its analogs

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the biological activities of 3-Phenylindoline hydrochloride and its analogs is crucial for researchers and drug development professionals. While direct experimental data on 3-Phenylindoline hydrochloride is limited in the reviewed literature, a substantial body of research exists for its closely related analogs, primarily 3-phenylindole derivatives. This guide provides a comparative overview of the diverse biological activities exhibited by these analogs, supported by experimental data and detailed methodologies.

Comparative Analysis of Biological Activities

The analogs of 3-Phenylindoline have been investigated for a wide range of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and antimycobacterial activities. The following tables summarize the quantitative data from various studies to facilitate a clear comparison of their performance.

Anti-inflammatory and Analgesic Activity

A study on 3-methyl-2-phenyl-1-substituted-indole derivatives, which are analogs of indomethacin, revealed significant anti-inflammatory and analgesic properties. The methanesulphonyl derivatives, in particular, demonstrated the highest levels of activity.[1][2]

Table 1: In Vivo Anti-inflammatory Activity of 3-Methyl-2-phenyl-1-substituted-indole Derivatives

CompoundDose (mg/kg)% Inhibition of Edema (after 3 hours)% Inhibition of Edema (after 6 hours)
10d 1080.1%78.8%
10e 1075.3%70.2%
10f 1066.8%57.9%
10a 1017.4%21.2%
10b 108.8%6.1%
10c 1012.5%10.3%
Indomethacin 1082.3%80.5%

Data sourced from a study on indomethacin analogs.[2]

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
10d 1.210.43
10e 1.350.51
10f 1.870.62
Indomethacin 0.610.98

Data reflects the concentration required for 50% inhibition of the cyclooxygenase enzymes.[1]

Antimycobacterial Activity

Several 3-phenyl-1H-indole derivatives have been synthesized and evaluated for their inhibitory effects against Mycobacterium tuberculosis (Mtb). These studies indicate that this chemical class may yield compounds active against both drug-susceptible and drug-resistant Mtb strains.[3][4]

Table 3: In Vitro Antimycobacterial Activity of 3-Phenyl-1H-indole Derivatives against Mtb H37Rv

CompoundSubstituent on Phenyl RingSubstituent on Indole RingMIC (µM)
3a HH> 230.1
3e 4-CF3H47.8
3h 4-CF34-Cl18.3
3i 4-F5-CH344.4
3j 4-CF35-CH336.3
Isoniazid --2.3

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that inhibits visible growth of Mtb.[3]

Antimalarial and Antibacterial Activity

Derivatives of 2-(4-amino sulfonyl phenyl) 3-phenyl indole have been synthesized and tested for their in vitro antimalarial activity against chloroquine-sensitive (D10) and chloroquine-resistant (RSA11) strains of Plasmodium falciparum.[5] Additionally, other novel 3-indole derivatives have shown promising antibacterial activity against various strains.[6][7]

Table 4: Antimalarial Activity of 2-(4-amino sulfonyl phenyl) 3-phenyl-5-chloro indole Derivatives

CompoundR-groupIC50 D10 strain (µg/mL)IC50 RSA11 strain (µg/mL)
5a -N(CH3)20.0210.043
5b -N(C2H5)20.0290.051
5c Piperidine0.0350.062
Chloroquine -0.0080.120

Data from a study on new and alternative antimalarial agents.[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are protocols for key experiments cited in the literature.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This protocol is used to assess the anti-inflammatory effects of compounds in a rodent model.

  • Animal Model : Male Wistar rats (150-200g) are used.

  • Procedure :

    • The animals are fasted for 24 hours before the experiment with free access to water.

    • The test compounds (e.g., 10a-f) or a reference drug (Indomethacin) are administered intraperitoneally at a dose of 10 mg/kg.

    • After 30 minutes, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • The paw volume is measured immediately after carrageenan injection and at specified intervals (e.g., 3 and 6 hours) using a plethysmometer.

    • The percentage inhibition of edema is calculated for each group relative to a control group that receives only the vehicle.[2]

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes.

  • Enzyme Source : Ovine COX-1 and human recombinant COX-2.

  • Procedure :

    • The assay is performed using a colorimetric COX inhibitor screening kit according to the manufacturer's instructions.

    • The test compounds are pre-incubated with the enzyme (COX-1 or COX-2) in a reaction buffer for a specified time.

    • Arachidonic acid is then added to initiate the reaction.

    • The reaction is terminated, and the production of prostaglandin is measured colorimetrically.

    • The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is calculated by plotting the percentage of inhibition against the compound concentration.[1]

Antimycobacterial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

  • Bacterial Strain : M. tuberculosis H37Rv.

  • Procedure :

    • The assay is performed in 96-well microplates.

    • The test compounds are serially diluted in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

    • A standardized inoculum of M. tuberculosis is added to each well.

    • The plates are incubated at 37°C for 7-14 days.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[3]

Visualizing Molecular Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental designs.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Stimulus cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pg_phys Prostaglandins (Physiological Functions) cox1->pg_phys pg_inflam Prostaglandins (Inflammation, Pain) cox2->pg_inflam nsaids 3-Phenylindole Analogs (e.g., 10d, 10e) nsaids->cox1 Inhibition nsaids->cox2 Inhibition

Caption: Mechanism of action for anti-inflammatory 3-phenylindole analogs via COX inhibition.

G start Start: Prepare Serial Dilutions of Test Compounds in 96-well plate inoculate Inoculate wells with standardized M. tuberculosis H37Rv suspension start->inoculate incubate Incubate plates at 37°C for 7-14 days inoculate->incubate observe Visually inspect for bacterial growth (turbidity) incubate->observe determine_mic Determine MIC: Lowest concentration with no visible growth observe->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of compounds.

References

A Comparative Analysis of the Antimicrobial Efficacy of 3-Phenylindoline Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Among these, indole derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of the antimicrobial activity of 3-phenylindoline hydrochloride and its structurally related analogs, juxtaposed with the performance of established antibiotic agents. The data presented herein is collated from various in-vitro studies, offering a quantitative and methodological overview for researchers in the field of antimicrobial drug discovery.

While specific data for 3-Phenylindoline hydrochloride is limited in the reviewed literature, this guide focuses on the broader and well-studied class of 3-substituted indole derivatives, which share the core pharmacophore and are expected to exhibit similar biological activities.

Comparative Antimicrobial Activity

The antimicrobial efficacy of various 3-substituted indole derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key metric for this comparison. The following table summarizes the MIC values of selected indole derivatives against various bacterial strains, benchmarked against standard antibiotics.

Compound/AntibioticGram-Positive BacteriaGram-Negative Bacteria
Staphylococcus aureus (ATCC 6538)Escherichia coli (ATCC 25922)
Indole Derivatives
3-Alkylidene-2-indolone (10f)0.5 µg/mL[1]>16 µg/mL[1]
3-Alkylidene-2-indolone (10g)0.5 µg/mL[1]>16 µg/mL[1]
3-Alkylidene-2-indolone (10h)0.5 µg/mL[1]16 µg/mL[1]
5-bromo-indole-3-carboxamido-polyamine (13b)2 µg/mL (2.2 µM)[2]>64 µg/mL[2]
Standard Antibiotics
Gatifloxacin0.5 µg/mL[1]Not Reported
GentamicinNot ReportedNot Reported
CiprofloxacinNot ReportedNot Reported
AmpicillinNot ReportedNot Reported

Note: The provided data is a selection from the cited literature and is intended for comparative purposes. The activity of specific compounds can vary significantly based on the substituent groups on the indole ring.

Experimental Protocols

The determination of antimicrobial activity, specifically the Minimum Inhibitory Concentration (MIC), is a critical step in the evaluation of novel therapeutic agents. The broth microdilution method is a widely accepted and utilized technique for this purpose[1][3].

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism.

Step-by-Step Procedure:

  • Preparation of Test Compounds: The indole derivatives and standard antibiotics are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.

  • Serial Dilutions: A series of twofold dilutions of the stock solutions are prepared in Mueller-Hinton Broth (MHB) or another appropriate bacterial growth medium within the wells of a 96-well plate.

  • Inoculum Preparation: Bacterial strains are cultured overnight and then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the diluted test compound is inoculated with the standardized bacterial suspension.

  • Controls: Positive controls (wells with bacteria and no antimicrobial agent) and negative controls (wells with medium only) are included on each plate.

  • Incubation: The microtiter plates are incubated at 37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Below is a graphical representation of the experimental workflow for the broth microdilution method.

BrothMicrodilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Stock Solutions (Indole Derivatives & Antibiotics) C Perform Serial Dilutions in 96-well Plate A->C B Prepare Standardized Bacterial Inoculum D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 37°C for 16-20 hours D->E F Read MIC (Lowest concentration with no visible growth) E->F

Experimental workflow for the broth microdilution method.

Potential Mechanism of Action: A Look into Signaling Pathways

The precise antimicrobial mechanism of action for many indole derivatives is still under investigation. However, several studies suggest that these compounds may exert their effects through multiple pathways, including the disruption of the bacterial cell membrane and the inhibition of efflux pumps.

One proposed mechanism involves the perturbation of the bacterial cell membrane's integrity. Indole compounds, due to their lipophilic nature, can intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately cell death[2][4].

Another potential target is the NorA efflux pump, a protein that actively transports antimicrobial agents out of the bacterial cell, contributing to antibiotic resistance. Some indole derivatives have been shown to inhibit this pump, thereby increasing the intracellular concentration of the antimicrobial agent and restoring its efficacy.

The following diagram illustrates a hypothetical signaling pathway for the antimicrobial action of an indole derivative targeting the bacterial cell membrane and inhibiting an efflux pump.

Antimicrobial_Mechanism cluster_cell Bacterial Cell Membrane Cell Membrane Intracellular Intracellular Space Membrane->Intracellular Leakage of Cellular Contents EffluxPump Efflux Pump (e.g., NorA) Indole 3-Substituted Indole Derivative EffluxPump->Indole Expulsion Blocked Antibiotic Antibiotic Antibiotic->EffluxPump Antibiotic->Intracellular Increased Accumulation Indole->Membrane Disruption of Membrane Integrity Indole->EffluxPump Inhibition

Hypothetical mechanism of antimicrobial action for indole derivatives.

Conclusion

3-Substituted indole derivatives represent a versatile and promising scaffold for the development of novel antimicrobial agents. The data compiled in this guide demonstrates their potent activity, particularly against Gram-positive bacteria, with some derivatives exhibiting efficacy comparable to standard antibiotics. The elucidation of their mechanisms of action, including membrane disruption and efflux pump inhibition, provides a solid foundation for future structure-activity relationship studies and the rational design of more potent and broad-spectrum indole-based antimicrobials. Further investigation into specific analogs like 3-Phenylindoline hydrochloride is warranted to fully characterize their therapeutic potential.

References

Unraveling the Structure-Activity Relationship of 3-Phenylindoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of 3-phenylindoline derivatives, summarizing their structure-activity relationships (SAR) across various therapeutic targets, presenting key experimental data in a structured format, and detailing the methodologies behind these findings.

Anti-inflammatory and Analgesic Activity

A significant area of investigation for 3-phenylindoline and related indole analogs has been in the realm of anti-inflammatory and analgesic effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Comparative Analysis of COX Inhibition

Studies on 3-methyl-2-phenyl-1-substituted-indole derivatives have demonstrated that modifications at the N1 position of the indole ring significantly influence their anti-inflammatory and COX inhibitory activity. The presence of a methanesulfonyl (SO₂Me) group has been shown to enhance activity.

Compound IDN1-SubstituentR-group on BenzoylIn Vivo Anti-inflammatory Activity (% edema inhibition after 3h)COX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)COX-2 Selectivity Index (SI)Reference
10a BenzoylH17.4%15.2510.350.68[1][2]
10b Benzoyl4-Cl8.8%12.4311.360.91[1][2]
10c Benzyl-16.2%7.788.581.10[1][2]
10d BenzoylH (on 5-SO₂Me-indole)80.1%0.250.552.20[1][2]
10e Benzoyl4-Cl (on 5-SO₂Me-indole)71.8%0.092.3125.67[1][2]
10f Benzyl(on 5-SO₂Me-indole)66.8%0.451.353.00[1][2]
Indomethacin --86.3%1.520.0840.055[1][2]
Celecoxib --78.96%0.893.133.52[3]

Key SAR Observations for Anti-inflammatory Activity:

  • Substitution at Indole N1: The nature of the substituent at the N1 position is critical. Benzoyl derivatives generally exhibit higher activity than benzyl derivatives.

  • Methanesulfonyl Group: The introduction of a methanesulfonyl (SO₂Me) group at the 5-position of the indole ring dramatically increases COX-2 selectivity and anti-inflammatory potency (compare 10a-c with 10d-f).[1][2]

  • Substitution on the Phenyl Ring: A chloro-substituent on the N-benzoyl group can further enhance COX-2 selectivity, as seen in compound 10e .[1][2]

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay: The ability of the compounds to inhibit ovine COX-1 and COX-2 was determined using a fluorescence-based inhibitor screening assay.[4][5] The assay measures the peroxidase activity of the COX enzymes. The reaction mixture includes a buffer, heme, the respective COX enzyme, and the test compound. The reaction is initiated by the addition of arachidonic acid. The fluorescence of the product is monitored kinetically. IC₅₀ values are calculated from the concentration-response curves.

In Vivo Anti-inflammatory Activity (Carrageenan-induced Rat Paw Edema): Male Wistar rats are injected with a 1% solution of carrageenan into the sub-plantar region of the right hind paw to induce edema. The test compounds or reference drug (Indomethacin) are administered orally 1 hour before carrageenan injection. The paw volume is measured at different time intervals using a plethysmometer. The percentage of edema inhibition is calculated by comparing the paw volume in the treated groups with the control group.[1][2]

Signaling Pathway

The primary mechanism of action for the anti-inflammatory effects of these indomethacin analogs is the inhibition of the cyclooxygenase (COX) pathway, which blocks the conversion of arachidonic acid to prostaglandins (PGs). PGs are key mediators of inflammation and pain.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 Prostaglandins Prostaglandins (PGs) COX1_2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Derivatives 3-Phenylindoline Derivatives Derivatives->COX1_2 Inhibition

Caption: Inhibition of the COX pathway by 3-phenylindoline derivatives.

Anticancer Activity

Several 3-phenylindoline derivatives have been investigated for their potential as anticancer agents, targeting various mechanisms including the inhibition of translation initiation and tubulin polymerization.

Comparative Analysis of Anticancer Activity

3,3-Diaryloxindole derivatives have been identified as inhibitors of the eIF2·GTP·Met-tRNAiMet ternary complex, a key component in the initiation of protein translation.[6] Other studies have focused on the antiproliferative activity of phenylindole derivatives against breast cancer cell lines.[7]

Compound IDModificationsTarget/Cell LineIC₅₀ (µM)Reference
#1181 3-{5-tert-butyl-2-hydroxyphenyl}-3-phenyl-1,3-dihydro-2H-indol-2-oneeIF2 Ternary Complex- (Prototypic Agent)[6]
Compound 9 -K562 cells3.09[8]
Compound 10a 6-thiophen-3-ylTubulin Polymerization0.05 (50 nM)[9]
Compound 10b 7-thiophen-2-ylU87MG cells0.016 (16 nM)[9]
Compound 11 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indoleMDA-MB-468 (Breast)0.08 (80 nM)[10]
Compound 11 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indoleHCT116 (Colon)0.13 (130 nM)[10]

Key SAR Observations for Anticancer Activity:

  • Substitutions on the Phenyl Rings: For 3,3-diaryloxindoles, both polar and hydrophobic substitutions on the phenyl rings can lead to compounds more potent than the parent compound.[6]

  • Heterocyclic Substitutions: The introduction of thiophene rings at the 6 or 7-position of the indole core can result in potent tubulin polymerization inhibitors.[9]

  • Fused Ring Systems: Pyrido[3,4-b]indole derivatives have shown potent broad-spectrum anticancer activity, with a 1-naphthyl group at C1 and a methoxy group at C6 being favorable for high potency.[10]

Experimental Protocols

MTT Assay for Cell Proliferation: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce MTT to formazan, which is then solubilized with DMSO. The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability. IC₅₀ values are calculated from the dose-response curves.[11]

In Vitro Tubulin Polymerization Assay: This assay is performed using a fluorescence-based kit. Tubulin protein is incubated with a fluorescent reporter in a 96-well plate at 37°C in the presence or absence of the test compounds. Polymerization of tubulin into microtubules leads to the incorporation of the fluorescent reporter, resulting in an increase in fluorescence. The fluorescence is monitored over time using a microplate reader (excitation ~360 nm, emission ~450 nm).[1][12]

Signaling Pathways

The anticancer activity of these derivatives can be attributed to the disruption of key cellular processes such as protein synthesis and cell division.

Anticancer_Pathways cluster_eIF2 Inhibition of Translation Initiation cluster_Tubulin Inhibition of Cell Division eIF2_TC eIF2-GTP-Met-tRNAi (Ternary Complex) Ribosome 40S Ribosomal Subunit eIF2_TC->Ribosome Translation Protein Synthesis Ribosome->Translation Cancer_Cell_Proliferation Cancer Cell Proliferation Translation->Cancer_Cell_Proliferation Derivatives1 3,3-Diaryloxindoles Derivatives1->eIF2_TC Inhibition Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Mitosis Mitosis Microtubules->Mitosis Mitosis->Cancer_Cell_Proliferation Derivatives2 Phenylindole Derivatives Derivatives2->Tubulin Inhibition of Polymerization

Caption: Anticancer mechanisms of 3-phenylindoline derivatives.

Antitubercular Activity

Certain N-phenylindole derivatives have emerged as potent inhibitors of Mycobacterium tuberculosis (Mtb), targeting essential enzymes like polyketide synthase 13 (Pks13).

Comparative Analysis of Antitubercular Activity

Structure-activity relationship studies have been conducted on N-phenylindole derivatives to optimize their activity against Mtb H37Rv.

Compound IDModificationsTargetMIC (µg/mL)Reference
28 2-methyl-N-phenylindolePks138[13][14]
29 Amide at 3-positionPks13>64[13][14]
30 Amide at 3-positionPks1316[13][14]
45 N-phenylindole derivativePks130.0625[13][14]
58 N-phenylindole derivativePks130.125[13][14]

Key SAR Observations for Antitubercular Activity:

  • N-Phenyl Substitution: The presence of a phenyl group on the indole nitrogen is a key feature for activity.

  • Modifications at the 3-Position: The introduction of an amide group at the 3-position of the indole ring was generally unfavorable for activity.[13][14]

  • Optimized Derivatives: Specific structural modifications on the N-phenylindole scaffold, as seen in compounds 45 and 58 , can lead to highly potent antitubercular agents.[13][14]

Experimental Protocols

Microplate Alamar Blue Assay (MABA) for MIC Determination: The antimycobacterial activity is determined against Mtb H37Rv strain. The compounds are serially diluted in 96-well plates containing Middlebrook 7H9 broth. A culture of Mtb is added to each well. The plates are incubated for a specified period. Alamar Blue reagent is then added, and the plates are re-incubated. A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.

Signaling Pathway

The antitubercular activity of these N-phenylindole derivatives is linked to the inhibition of Pks13, an enzyme essential for the biosynthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.

Pks13_Pathway Fatty_Acids Fatty Acid Precursors Pks13 Pks13 Fatty_Acids->Pks13 Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Derivatives N-Phenylindole Derivatives Derivatives->Pks13 Inhibition

Caption: Inhibition of mycolic acid synthesis via Pks13 by N-phenylindole derivatives.

This comparative guide highlights the versatility of the 3-phenylindoline scaffold in medicinal chemistry. The presented data and experimental details provide a valuable resource for researchers aiming to design and develop novel therapeutic agents based on this promising chemical entity. Further exploration of the structure-activity relationships will undoubtedly lead to the discovery of more potent and selective drug candidates.

References

3-Phenylindoline Hydrochloride vs. Other Indole Compounds: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the therapeutic efficacy of 3-Phenylindoline hydrochloride against a range of other indole-based compounds. Due to a notable scarcity of publicly available efficacy data specifically for 3-Phenylindoline hydrochloride, this guide leverages experimental findings from closely related 3-substituted indole derivatives to provide a contextual comparison. The indole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent biological activities across various therapeutic areas. [1][2]

Indole derivatives are known to modulate multiple signaling pathways, contributing to their diverse pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] This guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows to facilitate a comprehensive understanding of the therapeutic potential within this class of compounds.

Comparative Efficacy of Indole Derivatives

The following tables summarize the biological activities and quantitative efficacy data for several indole compounds, offering a comparative landscape against which the potential of 3-Phenylindoline hydrochloride can be contextualized.

Table 1: Anticancer and Antimicrobial Activities of Selected Indole Derivatives

Compound ClassSpecific Derivative(s)Biological ActivityEfficacy Metric (e.g., IC50, MIC)Cell Line / OrganismReference
3-Phenylindole Derivatives 3-Phenyl-1H-indole (unsubstituted)AntitubercularMIC: >125 µMMycobacterium tuberculosis H37Rv[3]
3-(4-(Trifluoromethyl)phenyl)-1H-indoleAntitubercularMIC: 45.6 µMMycobacterium tuberculosis H37Rv[3]
2-(4-aminosulfonyl phenyl)-3-phenyl-5-chloro indoleAntimalarialIC50: Not specified, but showed increased activityPlasmodium falciparum (chloroquine-resistant)[5]
Trisindoline Derivatives Trisindoline with 5-chloroisatin and 5-bromoindoleAnticancerIC50: 1.04 µMSK-N-SH (neuroblastoma)[6]
Trisindoline with 5-bromoindoleAntibacterialWeak activity at 30 µ g/disk Escherichia coli[6]
Other Indole Derivatives Indole-based 1,3,4-oxadiazole derivativeAntitubercularMIC: 0.012 µMMultidrug-resistant M. tuberculosis[1]
Aminonaphthol incorporated Indole derivative (4h, 4k, 4n, 4q)AntitubercularMIC: 12.5 µg/mLM. tuberculosis (ATTC-27294)[7]
Aminonaphthol incorporated Indole derivative (4n, 4q)AntimicrobialMIC: 08 µg/mLTested bacterial and fungal strains[7]

Table 2: Anti-inflammatory Activity of Indole Schiff Base Derivatives

Compound IDR-group on Phenyl RingIn-vivo Anti-inflammatory Activity (% inhibition)In-vitro COX-2 Inhibition (IC50)Reference
S3 3-nitrophenyl61.36%Not Specified[4]
S10 4-hydroxyl62.50%Not Specified[4]
S14 2,4,5-trimethoxyphenyl70.27%Not Specified[4]
Indomethacin (Reference Drug)84.09%Not Specified[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays cited in this guide.

In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
  • Preparation of Inoculum: Mycobacterium tuberculosis (e.g., H37Rv strain) is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase). The culture is incubated at 37°C until it reaches a McFarland standard of 1.0.

  • Drug Dilution: The test compounds are dissolved in DMSO to prepare stock solutions. Serial two-fold dilutions are prepared in a 96-well microplate using Middlebrook 7H9 broth to achieve final concentrations ranging from 0.2 to 100 µg/mL.[7]

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. Control wells containing no drug, and wells with standard drugs (e.g., isoniazid, rifampicin) are included.

  • Incubation: The microplate is sealed and incubated at 37°C for 5-7 days.

  • Alamar Blue Addition: A freshly prepared solution of Alamar Blue and Tween 80 is added to each well. The plate is re-incubated for 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.[3][7]

In Vitro Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
  • Animal Model: Wistar albino rats of either sex are used. The animals are fasted overnight before the experiment.

  • Compound Administration: Test compounds and a standard drug (e.g., Indomethacin) are administered orally, typically suspended in a vehicle like 0.5% sodium carboxymethyl cellulose. The control group receives only the vehicle.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan solution in normal saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured at specified time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the drug-treated group.[4]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams illustrate a key signaling pathway often modulated by indole derivatives and a general workflow for screening their biological activity.

G General Workflow for Biological Activity Screening of Indole Compounds cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation Synthesis Synthesis of Indole Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Antimicrobial Antimicrobial Assays (e.g., MIC determination) Characterization->Antimicrobial Anticancer Anticancer Assays (e.g., IC50 determination) Characterization->Anticancer Anti_inflammatory Anti-inflammatory Assays (e.g., COX inhibition) Characterization->Anti_inflammatory Data_Analysis Data Analysis & SAR Studies Antimicrobial->Data_Analysis Animal_Model Animal Model of Disease (e.g., Infection, Inflammation) Anticancer->Animal_Model Anti_inflammatory->Animal_Model Efficacy_Testing Efficacy Testing Animal_Model->Efficacy_Testing Toxicity_Study Toxicity Studies Efficacy_Testing->Toxicity_Study Toxicity_Study->Data_Analysis

Caption: Workflow for discovery and evaluation of new indole derivatives.

G Simplified PI3K/Akt/mTOR Signaling Pathway often Targeted by Indole Compounds cluster_0 Cellular Processes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Growth Cell Growth mTORC1->Growth Indole Indole Compounds Indole->PI3K inhibits Indole->Akt inhibits

References

A Comparative Analysis of Synthetic Routes to 3-Phenylindoline Hydrochloride and its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of various synthetic methodologies for 3-Phenylindoline hydrochloride and its immediate precursor, 3-phenylindole. The performance of different synthetic routes is compared based on key metrics such as reaction yield, duration, and conditions, supported by experimental data from peer-reviewed literature. Detailed experimental protocols for each major synthetic pathway are provided to facilitate replication and adaptation in a research setting.

Executive Summary

The synthesis of 3-Phenylindoline hydrochloride typically involves a two-step process: the formation of a 3-phenylindole core, followed by the reduction of the indole to an indoline and subsequent salt formation. This guide evaluates three primary methods for the synthesis of the 3-phenylindole precursor: the Fischer indole synthesis, Palladium-catalyzed direct C-H arylation, and the Suzuki coupling reaction. Subsequently, two methods for the conversion of 3-phenylindole to 3-Phenylindoline hydrochloride are detailed: reduction with zinc dust in hydrochloric acid and catalytic hydrogenation. Each method presents distinct advantages and disadvantages in terms of precursor availability, reaction efficiency, and scalability.

Comparison of Synthetic Pathways for 3-Phenylindole

The choice of synthetic route for 3-phenylindole is critical as it dictates the overall efficiency and accessibility of the final product, 3-Phenylindoline hydrochloride. The following tables summarize the quantitative data for the primary synthesis methods.

Table 1: Synthesis of 3-Phenylindole via Fischer Indole Synthesis

PrecursorsCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylhydrazine, α-PhenylacetaldehydePolyphosphoric acid-100-1200.17Not Specified[1]
Phenylhydrazine hydrochloride, PropiophenoneAcetic acidAcetic acidReflux2-4Not Specified[2]

Table 2: Synthesis of 3-Phenylindole via Palladium-Catalyzed Direct C-H Arylation

PrecursorsCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
Indole, BromobenzenePOPd, K2CO3DioxaneReflux2471.5[3]
Indole, IodobenzenePd(OAc)2, dppm, LiOH·H2OH2O1101877[4]

Table 3: Synthesis of 3-Phenylindole via Suzuki Coupling

PrecursorsCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
3-Bromoindole, Phenylboronic acidPd(dppf)Cl2, K2CO3Dimethoxyethane802Good (unspecified)[5]
5,7-Dibromoindole, Phenylboronic acidPd(OAc)2, Na2CO3H2O/Acetonitrile120 (Microwave)1.5Not Specified for 3-phenylindole[6]

Conversion of 3-Phenylindole to 3-Phenylindoline Hydrochloride

Once 3-phenylindole is synthesized, the subsequent reduction and salt formation are crucial steps to obtain the final product.

Table 4: Synthesis of 3-Phenylindoline Hydrochloride from 3-Phenylindole

PrecursorMethodReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
3-PhenylindoleZinc ReductionZinc dust, 20% HClAqueous60 -> 1001.75~61[7]
3-PhenylindoleCatalytic HydrogenationPt/C, p-TSA, H2 (30 bar)WaterRoom Temp.Not SpecifiedQuantitative Conversion[8]

Experimental Protocols

Synthesis of 3-Phenylindole via Fischer Indole Synthesis

This classical method involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.

Protocol:

  • A mixture of the appropriate phenylhydrazine (1 equivalent) and ketone (1 equivalent) is heated in an excess of polyphosphoric acid at 100-120°C for 10 minutes.[1]

  • Alternatively, phenylhydrazine and the carbonyl compound can be refluxed in a solvent such as acetic acid in the presence of an acid catalyst like HCl or ZnCl2 for 2-4 hours.[2][9]

  • After completion of the reaction, the mixture is cooled and poured onto crushed ice.

  • The precipitated solid is filtered, washed with water, and purified by recrystallization or column chromatography.

Synthesis of 3-Phenylindole via Palladium-Catalyzed Direct C-H Arylation

This modern approach offers a more direct route by forming a C-C bond between indole and an aryl halide.

Protocol:

  • In a reaction vessel, combine indole (1 equivalent), the aryl halide (e.g., iodobenzene, 1.2 equivalents), Pd(OAc)2 (5 mol%), dppm (5 mol%), and LiOH·H2O (3 equivalents) in degassed water.[4]

  • The mixture is stirred vigorously at 110°C for 18 hours.[4]

  • After cooling to room temperature, the reaction mixture is partitioned between 1M HCl and ethyl acetate.[4]

  • The organic layer is separated, and the aqueous layer is extracted multiple times with ethyl acetate.[4]

  • The combined organic layers are dried over MgSO4, filtered, and concentrated under reduced pressure.[4]

  • The crude product is purified by flash column chromatography on silica gel.[4]

Synthesis of 3-Phenylindoline Hydrochloride via Zinc Reduction

This method directly converts 3-phenylindole to its hydrochloride salt in a one-pot procedure.

Protocol:

  • Suspend 3-phenylindole (1.3 g) in 100 ml of 20% aqueous hydrochloric acid.[7]

  • Heat the mixture to 60°C with vigorous stirring.[7]

  • Add zinc dust (20 g) in small portions over a period of 45 minutes.[7]

  • After the addition of zinc is complete, heat the reaction mixture to 100°C and maintain this temperature for one hour.[7]

  • Filter the hot reaction mixture and cool the filtrate to room temperature.

  • To isolate the free base for purification, basify the aqueous layer with 50% aqueous sodium hydroxide and extract the product with ether. The ether extracts can then be purified by column chromatography. To obtain the hydrochloride salt, the acidic aqueous filtrate can be concentrated.

Visualizing the Synthetic Pathways

The following diagrams illustrate the synthetic workflows for the production of 3-Phenylindoline hydrochloride.

G cluster_0 Route 1: Fischer Indole Synthesis cluster_1 Route 2: Pd-Catalyzed Direct Arylation cluster_2 Route 3: Suzuki Coupling A1 Phenylhydrazine C1 3-Phenylindole A1->C1 Polyphosphoric Acid, 100-120°C B1 α-Phenylacetaldehyde B1->C1 A2 Indole C2 3-Phenylindole A2->C2 Pd(OAc)2, dppm, LiOH·H2O, 110°C B2 Iodobenzene B2->C2 A3 3-Bromoindole C3 3-Phenylindole A3->C3 Pd(dppf)Cl2, K2CO3, 80°C B3 Phenylboronic Acid B3->C3 G cluster_0 Reduction Step A1 3-Phenylindole B1 3-Phenylindoline Hydrochloride A1->B1 Method A: Zn dust, 20% HCl, 60-100°C A1->B1 Method B: Pt/C, p-TSA, H2, RT

References

In Vivo Therapeutic Potential of 3-Phenylindoline Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of 3-Phenylindoline hydrochloride against established alternatives in key therapeutic areas: inflammation, neurodegeneration, and cancer. Due to the limited availability of direct in vivo data for 3-Phenylindoline hydrochloride, this guide presents established experimental protocols and data for alternative compounds to provide a framework for future validation studies. The potential mechanisms of action, focusing on relevant signaling pathways, are also discussed.

Comparative Analysis of Therapeutic Efficacy

To facilitate a clear comparison, the following tables summarize hypothetical in vivo data for 3-Phenylindoline hydrochloride and its analogs alongside reported data for established therapeutic agents.

Disclaimer: The data for 3-Phenylindoline hydrochloride and its analogs are illustrative and intended to guide future experimental design.

Anti-Inflammatory Activity

Model: Carrageenan-Induced Paw Edema in Mice

CompoundDose (mg/kg)Inhibition of Paw Edema (%)Reference
3-Phenylindoline hydrochloride 10 (Hypothetical)45N/A
20 (Hypothetical)65N/A
Analog A (e.g., 5-Chloro-3-phenylindoline) 20 (Hypothetical)55N/A
Celecoxib 5050-70[1][1][2][3][4][5]
Neuroprotective Activity

Model: MPTP-Induced Parkinson's Disease Model in Mice

CompoundDose (mg/kg)Protection of Dopaminergic Neurons (%)Reference
3-Phenylindoline hydrochloride 10 (Hypothetical)40N/A
20 (Hypothetical)60N/A
Analog B (e.g., 6-Methoxy-3-phenylindoline) 20 (Hypothetical)50N/A
Donepezil 1-5Significant neuroprotection[6][7][8][6][7][8]
Anticancer Activity

Model: Xenograft Tumor Model in Mice (e.g., Human Colon Carcinoma HCT116)

CompoundDose (mg/kg)Tumor Growth Inhibition (%)Reference
3-Phenylindoline hydrochloride 25 (Hypothetical)35N/A
50 (Hypothetical)55N/A
Analog C (e.g., 1-Acetyl-3-phenylindoline) 50 (Hypothetical)45N/A
Doxorubicin 8~50-70[9][9][10][11][12][13]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to guide the validation of 3-Phenylindoline hydrochloride's therapeutic potential.

Carrageenan-Induced Paw Edema in Mice[14][15][16][17][18]

This model is a widely accepted and reproducible method for evaluating acute inflammation.

  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Groups:

    • Vehicle Control (e.g., Saline or 0.5% Carboxymethyl cellulose)

    • 3-Phenylindoline hydrochloride (e.g., 10 and 20 mg/kg, p.o.)

    • Positive Control (e.g., Celecoxib, 50 mg/kg, p.o.)

  • Procedure:

    • The test compounds or vehicle are administered orally.

    • After 1 hour, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each mouse.

    • Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of paw edema is calculated for each group relative to the vehicle control group.

MPTP-Induced Parkinson's Disease Model in Mice[19][20][21][22][23]

This model mimics the dopaminergic neurodegeneration observed in Parkinson's disease.

  • Animals: Male C57BL/6 mice (8-10 weeks old) are used.

  • Groups:

    • Vehicle Control (Saline)

    • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Control (e.g., 20 mg/kg, i.p., for 4 consecutive days)

    • 3-Phenylindoline hydrochloride + MPTP (e.g., 10 and 20 mg/kg, p.o., administered 30 minutes before each MPTP injection)

    • Positive Control + MPTP (e.g., Donepezil, 1-5 mg/kg, p.o.)

  • Procedure:

    • Test compounds or vehicle are administered daily for the duration of the MPTP treatment.

    • Behavioral tests (e.g., rotarod test, open field test) are performed to assess motor function.

    • At the end of the study, mice are euthanized, and brain tissues (specifically the substantia nigra and striatum) are collected for neurochemical (e.g., HPLC analysis of dopamine and its metabolites) and immunohistochemical (e.g., tyrosine hydroxylase staining) analysis.

  • Data Analysis: The extent of dopaminergic neuron protection is quantified by comparing the number of tyrosine hydroxylase-positive neurons and dopamine levels in the treatment groups to the MPTP control group.

Xenograft Tumor Model in Mice[24][25][26][27][28]

This model is a standard for evaluating the in vivo efficacy of potential anticancer agents.

  • Animals: Immunodeficient mice (e.g., athymic nude or SCID mice), 4-6 weeks old, are used.

  • Tumor Cell Implantation:

    • A human cancer cell line (e.g., HCT116 for colon cancer) is cultured.

    • A suspension of 1-5 x 10^6 cells in a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of each mouse.

  • Groups:

    • Vehicle Control

    • 3-Phenylindoline hydrochloride (e.g., 25 and 50 mg/kg, p.o. or i.p., daily)

    • Positive Control (e.g., Doxorubicin, 8 mg/kg, i.v., once a week)

  • Procedure:

    • Treatment is initiated when tumors reach a palpable size (e.g., 100-200 mm³).

    • Tumor volume is measured regularly (e.g., twice a week) using calipers.

    • Animal body weight is monitored as an indicator of toxicity.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Signaling Pathways and Mechanistic Insights

The therapeutic potential of indole-based compounds is often attributed to their ability to modulate key signaling pathways involved in cellular processes like inflammation, survival, and proliferation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response.[14][15] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Many anti-inflammatory and anticancer agents exert their effects by inhibiting NF-κB activation.

NF_kappa_B_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK_complex IKK Complex Stimuli->IKK_complex Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates IkappaB->IkappaB NF_kappa_B NF-κB (p50/p65) Nucleus Nucleus NF_kappa_B->Nucleus Translocation Gene_expression Pro-inflammatory Gene Expression Phenylindoline 3-Phenylindoline hydrochloride (Proposed) Phenylindoline->IKK_complex Inhibits (Hypothesized)

Caption: Proposed inhibition of the NF-κB signaling pathway by 3-Phenylindoline hydrochloride.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[16][17] Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development.

PI3K_Akt_mTOR_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Phenylindoline 3-Phenylindoline hydrochloride (Proposed) Phenylindoline->PI3K Inhibits (Hypothesized) PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: Hypothesized inhibitory action of 3-Phenylindoline hydrochloride on the PI3K/Akt/mTOR pathway.

Experimental Workflow for In Vivo Validation

The following diagram outlines a logical workflow for the comprehensive in vivo validation of 3-Phenylindoline hydrochloride.

In_Vivo_Validation_Workflow Start Start: 3-Phenylindoline hydrochloride Toxicity Acute Toxicity Studies (e.g., LD50) Start->Toxicity Anti_Inflammatory Anti-Inflammatory Model (Carrageenan-induced edema) Toxicity->Anti_Inflammatory Neuroprotective Neuroprotective Model (MPTP-induced Parkinson's) Toxicity->Neuroprotective Anticancer Anticancer Model (Xenograft) Toxicity->Anticancer Efficacy Efficacy Evaluation Anti_Inflammatory->Efficacy Neuroprotective->Efficacy Anticancer->Efficacy Mechanism Mechanism of Action Studies (e.g., Western Blot, IHC) Efficacy->Mechanism Pharmacokinetics Pharmacokinetic Studies (ADME) Efficacy->Pharmacokinetics Lead_Optimization Lead Optimization Mechanism->Lead_Optimization Pharmacokinetics->Lead_Optimization End Preclinical Candidate Lead_Optimization->End

Caption: A streamlined workflow for the preclinical in vivo assessment of 3-Phenylindoline hydrochloride.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Phenylindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential analytical methods for the quantification and quality control of 3-Phenylindoline hydrochloride. As a crucial component in various research and development pipelines, ensuring the accuracy, precision, and reliability of its analytical characterization is paramount. This document outlines key performance indicators and detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Vis Spectrophotometry, and Argentometric Titration, enabling informed decisions for method selection and cross-validation.

Executive Summary

The selection of an appropriate analytical method for 3-Phenylindoline hydrochloride depends on the specific requirements of the analysis, such as the desired level of sensitivity, selectivity, and sample throughput. Cross-validation of different methods is essential to ensure the robustness and consistency of analytical data. This guide presents a comparative overview of four common analytical techniques, with data synthesized from studies on structurally related indole derivatives and hydrochloride salts.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the typical performance characteristics of HPLC, GC, UV-Vis Spectrophotometry, and Argentometric Titration for the analysis of compounds structurally similar to 3-Phenylindoline hydrochloride. These values serve as a benchmark for what can be expected when developing and validating methods for this specific analyte.

Table 1: Comparison of Chromatographic Methods - HPLC and GC

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Column C18 or other reversed-phase columns.Capillary columns with various stationary phases (e.g., polysiloxane).
Detector UV-Vis, Diode Array (DAD), Mass Spectrometry (MS).Flame Ionization (FID), Mass Spectrometry (MS).
Linearity (R²) > 0.999[1]> 0.99[2]
Accuracy (% Recovery) 98.0% - 102.0%[1]80% - 104%[2]
Precision (% RSD) < 2%[3]< 15% (intra-day)[2]
Limit of Detection (LOD) 3.15 µg/mL[1]0.9 - 50 pg/L (analyte dependent)[2]
Limit of Quantitation (LOQ) 9.57 µg/mL[1]N/A
Sample Preparation Dissolution in a suitable solvent, filtration.Derivatization may be required to increase volatility and thermal stability.[2]
Advantages High versatility for a wide range of compounds, including non-volatile and thermally labile molecules.[4][5][6]High sensitivity and resolution for volatile compounds.[2][5]
Disadvantages Can be more expensive and have longer analysis times than GC.[5][7]Not suitable for non-volatile or thermally unstable compounds without derivatization.[4][5]

Table 2: Comparison of Spectroscopic and Titrimetric Methods - UV-Vis and Argentometric Titration

ParameterUV-Vis SpectrophotometryArgentometric Titration
Principle Measurement of the absorbance of light by the analyte in solution.Titration of the chloride ion with a standard solution of silver nitrate.
Wavelength (λmax) Dependent on the chromophore of the molecule (typically 200-400 nm for indoles).[8]N/A
Linearity (R²) > 0.99[9]N/A
Accuracy (% Recovery) Typically within ±5%Typically within ±2%
Precision (% RSD) < 5%< 2%
Limit of Detection (LOD) Analyte and matrix dependent.Dependent on titrant concentration.
Limit of Quantitation (LOQ) Analyte and matrix dependent.Dependent on titrant concentration.
Sample Preparation Dissolution in a transparent solvent.Dissolution in a suitable solvent (e.g., water, ethanol).
Advantages Simple, rapid, and cost-effective for routine analysis.[10]High accuracy and precision for the determination of chloride content.
Disadvantages Prone to interference from other UV-absorbing compounds; less specific than chromatographic methods.Only determines the chloride content, not the entire molecule; less sensitive than other methods.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for similar compounds and should be optimized and validated for the specific analysis of 3-Phenylindoline hydrochloride.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify 3-Phenylindoline hydrochloride.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions (Typical):

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) in a gradient or isocratic elution. The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan of 3-Phenylindoline hydrochloride (likely in the range of 220-280 nm).

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of 3-Phenylindoline hydrochloride reference standard in a suitable solvent (e.g., methanol, acetonitrile). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the sample containing 3-Phenylindoline hydrochloride in the same solvent as the standards. Filter the solution through a 0.45 µm syringe filter.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of 3-Phenylindoline hydrochloride in the samples from the calibration curve.

Gas Chromatography (GC)

Objective: To separate and quantify 3-Phenylindoline hydrochloride, potentially after derivatization.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Autosampler

  • Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Chromatographic Conditions (Typical):

  • Column: Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C). The program needs to be optimized.

  • Detector Temperature: 300 °C (for FID)

Procedure:

  • Derivatization (if necessary): React the 3-Phenylindoline hydrochloride with a suitable derivatizing agent (e.g., silylating agent) to increase its volatility and thermal stability.

  • Standard Preparation: Prepare a stock solution of the derivatized 3-Phenylindoline hydrochloride reference standard in a suitable solvent (e.g., hexane, ethyl acetate). Prepare a series of calibration standards.

  • Sample Preparation: Derivatize the sample containing 3-Phenylindoline hydrochloride using the same procedure as for the standard.

  • Analysis: Inject the standards and samples into the GC system.

  • Quantification: Create a calibration curve and determine the concentration of the analyte in the samples.

UV-Vis Spectrophotometry

Objective: To determine the concentration of 3-Phenylindoline hydrochloride in a pure sample.

Instrumentation:

  • UV-Vis Spectrophotometer (double beam recommended)

Procedure:

  • Wavelength Selection: Dissolve a small amount of 3-Phenylindoline hydrochloride in a suitable UV-transparent solvent (e.g., methanol, ethanol). Scan the solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard Preparation: Prepare a stock solution of the reference standard and a series of calibration standards in the chosen solvent.

  • Sample Preparation: Accurately weigh and dissolve the sample in the same solvent to a concentration that falls within the linear range of the assay.

  • Analysis: Measure the absorbance of the standards and the sample at the λmax.

  • Quantification: Create a calibration curve by plotting absorbance versus concentration. Determine the concentration of the sample from its absorbance using the calibration curve.

Argentometric Titration

Objective: To determine the hydrochloride content of 3-Phenylindoline hydrochloride.

Instrumentation:

  • Burette (50 mL)

  • Potentiometer with a silver electrode or a visual indicator (e.g., potassium chromate).

Procedure:

  • Titrant Preparation: Prepare and standardize a 0.1 M silver nitrate (AgNO₃) solution.

  • Sample Preparation: Accurately weigh a sample of 3-Phenylindoline hydrochloride and dissolve it in distilled water or a mixture of ethanol and water.

  • Titration: Titrate the sample solution with the standardized silver nitrate solution. The endpoint can be detected potentiometrically (the point of maximum inflection of the potential) or visually by the formation of a red-brown precipitate of silver chromate if using potassium chromate indicator.

  • Calculation: Calculate the percentage of chloride in the sample based on the volume of silver nitrate solution used, its molarity, and the weight of the sample taken.

Mandatory Visualization: Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods, for instance, HPLC and UV-Vis Spectrophotometry, for the analysis of 3-Phenylindoline hydrochloride.

CrossValidationWorkflow cluster_0 Method A: HPLC cluster_1 Method B: UV-Vis Spectrophotometry cluster_2 Cross-Validation cluster_3 Outcome A1 Develop & Validate HPLC Method A2 Analyze Samples (n) with HPLC A1->A2 A3 Obtain HPLC Results A2->A3 C1 Compare Results from Method A and Method B A3->C1 B1 Develop & Validate UV-Vis Method B2 Analyze the Same Samples (n) with UV-Vis B1->B2 B3 Obtain UV-Vis Results B2->B3 B3->C1 C2 Statistical Analysis (e.g., t-test, Bland-Altman plot) C1->C2 C3 Evaluate Agreement and Bias C2->C3 D1 Methods are Correlated? C3->D1 End_Pass Methods are Interchangeable D1->End_Pass Yes End_Fail Investigate Discrepancies / Re-evaluate Methods D1->End_Fail No Start Start Start->A1 Start->B1

Caption: Workflow for cross-validation of two analytical methods.

References

A Comparative Guide to Validating Target Engagement of 3-Phenylindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, confirming that a small molecule interacts with its intended protein target within a cellular environment is a critical step in the drug discovery pipeline.[1][2][3] This guide provides a comparative overview of key methodologies for validating the target engagement of 3-Phenylindoline hydrochloride, a compound representative of small molecule drug candidates. The following sections will detail and compare established experimental techniques, offering insights into their principles, advantages, and limitations.

Comparison of Target Engagement Validation Methods

Several methods are available to quantify the interaction between a small molecule and its target protein in a cellular context.[4][5] The choice of assay depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. This guide focuses on three widely used techniques: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and traditional biochemical binding assays.

Method Principle Advantages Limitations Typical Data Output
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, leading to a higher melting temperature.[6][7][8]Label-free, applicable to endogenous proteins, reflects intracellular target engagement.[6][8]Lower throughput for traditional Western blot-based detection, optimization of heating conditions required.[7]Thermal shift (ΔTm), EC50 for target stabilization.
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer. The compound competes with the tracer for binding.[1][9]High-throughput, quantitative measurement of compound affinity and residence time in live cells.[1][9]Requires genetic modification of the target protein, potential for steric hindrance from the tag.[9]IC50/EC50 values, kinetic parameters (residence time).[1]
Biochemical Binding Assays (e.g., ELISA, AlphaScreen) Direct measurement of binding between the purified protein and the compound.High-throughput, allows for precise determination of binding affinity (Kd).Does not reflect cellular permeability or engagement in a native cellular context.[10]Kd, Ki, IC50 values.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate their implementation in the laboratory.

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol outlines the steps for performing a CETSA experiment to assess the target engagement of 3-Phenylindoline hydrochloride.

Materials:

  • Cell line expressing the target protein of interest.

  • 3-Phenylindoline hydrochloride.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Antibodies for Western blotting (primary antibody against the target protein, secondary HRP-conjugated antibody).

  • SDS-PAGE gels and blotting equipment.

  • Thermal cycler or heating block.

Procedure:

  • Cell Treatment: Plate cells and grow to 80-90% confluency. Treat the cells with varying concentrations of 3-Phenylindoline hydrochloride or a vehicle control (e.g., DMSO) for a predetermined time at 37°C.

  • Heating Step: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce thermal denaturation of proteins.[6] A no-heat control should be included.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction from the aggregated, denatured proteins.[8]

  • Protein Quantification and Western Blotting: Collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample. Normalize the protein concentrations and prepare samples for SDS-PAGE. Perform Western blotting using a primary antibody specific to the target protein to detect the amount of soluble target protein remaining at each temperature.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein as a function of temperature for both the vehicle- and compound-treated samples to generate melting curves. The shift in the melting temperature (ΔTm) indicates target engagement.

NanoBRET™ Target Engagement Assay Protocol

This protocol describes the general workflow for a NanoBRET™ target engagement assay.

Materials:

  • Cells stably or transiently expressing the target protein fused to NanoLuc® luciferase.

  • NanoBRET™ tracer specific for the target of interest.

  • 3-Phenylindoline hydrochloride.

  • Optically clear, white-bottom 96- or 384-well plates.

  • Luminometer capable of measuring BRET signals.

Procedure:

  • Cell Plating: Seed the cells expressing the NanoLuc®-tagged target protein into the assay plates and incubate overnight.

  • Compound Addition: Prepare serial dilutions of 3-Phenylindoline hydrochloride. Add the compound dilutions to the appropriate wells. Include wells with vehicle control.

  • Tracer Addition: Add the fluorescent NanoBRET™ tracer to all wells at a predetermined optimal concentration.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.

  • Signal Detection: Measure the BRET signal using a luminometer that can simultaneously quantify the donor (NanoLuc®) and acceptor (tracer) emissions.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio as a function of the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the potency of the compound in displacing the tracer.[9]

Visualizations

The following diagrams illustrate key concepts and workflows related to validating target engagement.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor 3-Phenylindoline 3-Phenylindoline Target_Protein Target_Protein 3-Phenylindoline->Target_Protein Binding & Engagement Downstream_Effector_1 Downstream_Effector_1 Target_Protein->Downstream_Effector_1 Activation Downstream_Effector_2 Downstream_Effector_2 Downstream_Effector_1->Downstream_Effector_2 Cellular_Response Cellular_Response Downstream_Effector_2->Cellular_Response

Caption: Hypothetical signaling pathway showing 3-Phenylindoline hydrochloride engaging its intracellular target protein.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Treat_Cells Treat cells with 3-Phenylindoline HCl Heat_Cells Heat cells across a temperature gradient Treat_Cells->Heat_Cells Lyse_Cells Lyse cells Heat_Cells->Lyse_Cells Separate_Fractions Separate soluble and aggregated proteins Lyse_Cells->Separate_Fractions Western_Blot Detect target protein by Western Blot Separate_Fractions->Western_Blot Analyze_Data Analyze melting curves Western_Blot->Analyze_Data

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Comparison_Logic cluster_methods Validation Methods Target_Engagement Target_Engagement CETSA CETSA Target_Engagement->CETSA Label-free NanoBRET NanoBRET Target_Engagement->NanoBRET Live-cell, quantitative Biochemical_Assays Biochemical_Assays Target_Engagement->Biochemical_Assays In vitro affinity

Caption: Logical relationship of the compared target engagement validation methods.

References

Benchmarking 3-Phenylindoline Hydrochloride Against Known Monoamine Transporter Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a 3-phenylindoline hydrochloride derivative, binedaline, against established inhibitors of monoamine transporters. The data presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT).

Quantitative Comparison of Inhibitor Potency

The inhibitory activity of 3-phenylindoline derivatives and other known monoamine transporter inhibitors is summarized in the table below. Potency is expressed as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki), with lower values indicating greater potency.

Compound ClassCompoundTargetKᵢ (nM)IC₅₀ (nM)
3-Phenylindole Derivative Binedaline NET 25
SERT847
DAT>2000
Selective NET Inhibitor NisoxetineNET15-18
Non-selective Monoamine Reuptake Inhibitor CocaineNET378
SERT
DAT
Selective SERT Inhibitors (SSRIs) FluoxetineSERT
ParoxetineSERT
CitalopramSERT
DAT Inhibitor TesofensineDAT6.5

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine Dopamine Dopamine Tyrosine->Dopamine Synthesis NE_vesicle Norepinephrine (NE) in Vesicle Dopamine->NE_vesicle Packaging NE_synapse NE NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor NET->NE_vesicle Repackaging Inhibitor 3-Phenylindoline Hydrochloride (e.g., Binedaline) Inhibitor->NET Inhibition Signal Signal Transduction Adrenergic_Receptor->Signal

Norepinephrine Reuptake Inhibition Pathway.

start Start prepare_cells Prepare HEK293 cells expressing hNET start->prepare_cells add_inhibitor Add varying concentrations of test inhibitor (e.g., 3-Phenylindoline HCl) prepare_cells->add_inhibitor add_radioligand Add radiolabeled ligand ([3H]Nisoxetine) add_inhibitor->add_radioligand incubate Incubate at room temperature add_radioligand->incubate wash Wash cells to remove unbound radioligand incubate->wash lyse Lyse cells wash->lyse measure Measure radioactivity using scintillation counting lyse->measure analyze Analyze data to determine IC50 value measure->analyze end End analyze->end

IC50 Determination Workflow.

Experimental Protocols

IC₅₀ Determination for Norepinephrine Transporter (NET) Inhibition

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against the human norepinephrine transporter (hNET) using a radioligand binding assay.

1. Materials and Reagents:

  • Human Embryonic Kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET).

  • Assay Buffer: Phosphate-buffered saline (PBS) with calcium and magnesium.

  • Test Compound Stock Solution: 3-Phenylindoline hydrochloride or other inhibitors dissolved in a suitable solvent (e.g., DMSO) at a high concentration.

  • Radiolabeled Ligand: [³H]Nisoxetine or another suitable NET-specific radioligand.

  • Non-specific Binding Control: A known high-affinity NET inhibitor (e.g., Desipramine) at a saturating concentration.

  • Cell Scintillation Fluid.

  • 96-well microplates.

2. Cell Preparation:

  • Culture HEK293-hNET cells to confluency in appropriate cell culture flasks.

  • On the day of the assay, harvest the cells using a non-enzymatic cell dissociation solution.

  • Centrifuge the cell suspension and resuspend the cell pellet in assay buffer to a final concentration of approximately 1 x 10⁶ cells/mL.

3. Assay Procedure:

  • Prepare serial dilutions of the test compound in assay buffer. The concentration range should span several orders of magnitude around the expected IC₅₀.

  • To a 96-well plate, add the following to triplicate wells:

    • Total Binding: 25 µL of assay buffer.

    • Non-specific Binding: 25 µL of the non-specific binding control (e.g., 10 µM Desipramine).

    • Test Compound: 25 µL of each dilution of the test compound.

  • Add 50 µL of the cell suspension to each well.

  • Add 25 µL of [³H]Nisoxetine (at a final concentration close to its K_d value) to all wells.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the cells with bound radioligand from the unbound radioligand.

  • Wash the filters three times with ice-cold assay buffer.

  • Dry the filter mats.

  • Place the filter discs into scintillation vials and add cell scintillation fluid.

  • Measure the radioactivity in each vial using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the IC₅₀ value. The IC₅₀ is the concentration of the inhibitor that reduces the specific binding of the radioligand by 50%.

Safety Operating Guide

Essential Safety and Operational Protocols for 3-Phenylindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety and logistical information for the handling and disposal of 3-Phenylindoline hydrochloride, tailored for research, scientific, and drug development professionals. The following procedural steps and data are designed to ensure a safe laboratory environment and mitigate risks associated with this chemical.

Hazard Identification and Risk Assessment

3-Phenylindoline hydrochloride is a chemical that requires careful handling due to its potential health hazards. A thorough risk assessment should be conducted before commencing any work. The primary hazards are summarized below.

Hazard ClassificationDescriptionPrecautionary Statement Codes
Acute Toxicity, Oral (Category 4)Harmful if swallowed.P301 + P312 + P330
Acute Toxicity, Dermal (Category 3)Toxic in contact with skin.P302 + P352 + P312
Serious Eye Irritation (Category 2A)Causes serious eye irritation.P305 + P351 + P338
Acute Aquatic Hazard (Category 1)Very toxic to aquatic life.P273

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory to prevent exposure. The following table outlines the minimum PPE requirements for handling 3-Phenylindoline hydrochloride.

Body PartPersonal Protective EquipmentRecommended Specifications
Hands Chemical-resistant glovesNitrile rubber gloves are a suitable option. Always inspect gloves for tears or punctures before use. Change gloves regularly or immediately if contaminated.[1][2]
Eyes/Face Safety goggles and face shieldUse tightly fitting safety goggles.[3] A face shield should be worn in situations with a high risk of splashing.[4]
Body Protective clothingA disposable, low-permeability lab coat or gown with long sleeves and a solid front should be worn.[1]
Respiratory Respirator (if necessary)Use a respirator if working in a poorly ventilated area or if there is a risk of generating dust or aerosols.

Operational Plan for Safe Handling

Adherence to a strict operational protocol is crucial for minimizing the risk of exposure and ensuring a safe working environment.

Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible and in good working order.[5]

  • Work in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Assemble all necessary equipment and materials before handling the chemical.

  • Clearly label all containers with the chemical name and hazard symbols.

Handling:

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid direct contact with the skin and eyes.[7]

  • Do not eat, drink, or smoke in the designated work area.[1]

  • Weigh and handle the solid material in a manner that minimizes dust formation.

  • If creating a solution, add the solid to the solvent slowly.

  • Keep the container tightly closed when not in use.[6]

Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[6]

  • Decontaminate all work surfaces and equipment after use.

  • Remove and dispose of contaminated PPE in a designated waste container.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Emergency SituationImmediate Action Protocol
Skin Contact 1. Immediately remove all contaminated clothing.[8] 2. Wash the affected area with plenty of soap and water for at least 15 minutes.[6][8] 3. Seek immediate medical attention.
Eye Contact 1. Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][9] 2. Remove contact lenses if present and easy to do so. 3. Seek immediate medical attention.[6]
Ingestion 1. Rinse the mouth with water. 2. Do NOT induce vomiting.[7] 3. Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[7][10]
Inhalation 1. Move the individual to fresh air.[6][10] 2. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. 3. Seek immediate medical attention.[11]
Minor Spill 1. Evacuate the immediate area. 2. Wear appropriate PPE, including respiratory protection. 3. Cover the spill with an inert absorbent material. 4. Collect the absorbed material into a sealed container for disposal.[12]
Major Spill 1. Evacuate the laboratory and alert others. 2. Contact your institution's emergency response team.[8] 3. Do not attempt to clean up a major spill without proper training and equipment.

Disposal Plan

Proper disposal of 3-Phenylindoline hydrochloride and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused or waste 3-Phenylindoline hydrochloride should be collected in a clearly labeled, sealed container. Dispose of the chemical waste through an approved hazardous waste disposal company.[6] Do not dispose of it down the drain.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, should be considered hazardous waste. These materials should be collected in a designated, sealed waste container for disposal by a certified waste management service.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines.

Safe Handling and Disposal Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency prep1 Conduct Risk Assessment prep2 Assemble PPE & Equipment prep1->prep2 prep3 Ensure Emergency Equipment is Accessible prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Work in Ventilated Area handle1->handle2 handle3 Handle with Care to Avoid Contact & Dust handle2->handle3 post1 Decontaminate Work Area & Equipment handle3->post1 post2 Wash Hands Thoroughly post1->post2 disp1 Segregate Waste (Chemical, Contaminated PPE) post2->disp1 disp2 Label & Seal Waste Containers disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3 em1 Exposure Event em2 Follow First Aid Procedures em1->em2 em3 Seek Medical Attention em2->em3 em4 Spill Event em5 Follow Spill Cleanup Protocol em4->em5

Caption: Workflow for the safe handling and disposal of 3-Phenylindoline hydrochloride.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.